molecular formula C7H15NO3 B12390791 N-2-(Hydroxyethyl)-L-valine-d4

N-2-(Hydroxyethyl)-L-valine-d4

Cat. No.: B12390791
M. Wt: 165.22 g/mol
InChI Key: AJNYQRXDVGKEIT-VLWZFCPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-(Hydroxyethyl)-L-valine-d4 is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 165.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

165.22 g/mol

IUPAC Name

(2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid

InChI

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1/i3D2,4D2

InChI Key

AJNYQRXDVGKEIT-VLWZFCPZSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC(C)C(C(=O)O)NCCO

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-2-(Hydroxyethyl)-L-valine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-2-(Hydroxyethyl)-L-valine-d4, a crucial deuterated internal standard for the quantitative analysis of N-2-(Hydroxyethyl)-L-valine, a biomarker for ethylene (B1197577) oxide exposure. This document outlines a probable synthetic pathway, detailed experimental protocols, and relevant data for researchers in toxicology, drug development, and analytical chemistry. The synthesis involves the nucleophilic addition of L-valine to ethylene oxide-d4. While a specific, publicly documented protocol for this deuterated analog is not available, this guide provides a robust, representative procedure based on established chemical principles for the hydroxyethylation of amino acids.

Introduction

N-2-(Hydroxyethyl)-L-valine is a well-established biomarker for monitoring human exposure to ethylene oxide, a known carcinogen. Accurate quantification of this adduct in biological samples is critical for toxicological studies and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is essential for precise and accurate mass spectrometry-based quantification. This guide details a feasible synthetic approach to obtain this valuable analytical standard.

Proposed Synthesis Pathway

The synthesis of this compound is predicated on the reaction between L-valine and ethylene oxide-d4. In this reaction, the amino group of L-valine acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring of ethylene oxide-d4. This results in the opening of the epoxide ring and the formation of a new carbon-nitrogen bond, yielding the desired N-2-(hydroxyethyl-d4)-L-valine product. The reaction is typically carried out in an aqueous or alcoholic solvent.

Quantitative Data

The following tables summarize key quantitative data for the starting materials and the final product. Data for the non-deuterated product is provided for reference.

Table 1: Properties of Starting Materials

PropertyL-ValineEthylene oxide-d4
CAS Number 72-18-46552-57-4
Molecular Formula C₅H₁₁NO₂C₂D₄O
Molecular Weight 117.15 g/mol 48.08 g/mol
Appearance White crystalline powderColorless gas
Boiling Point Sublimes10.7 °C
Melting Point 315 °C (decomposes)-111 °C
Solubility Soluble in waterMiscible with water

Table 2: Properties of this compound and its Non-Deuterated Analog

PropertyThis compoundN-2-(Hydroxyethyl)-L-valine
CAS Number 120398-50-7101769-73-7
Molecular Formula C₇H₁₁D₄NO₃C₇H₁₅NO₃
Molecular Weight 165.22 g/mol 161.20 g/mol
Appearance White to off-white solid (predicted)White solid
Purity (Typical) ≥98% (for commercial standards)≥98%

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the hydroxyethylation of amino acids and should be adapted and optimized by the end-user.

4.1. Materials and Equipment

  • L-Valine (≥99%)

  • Ethylene oxide-d4 (≥98 atom % D)

  • Deionized water, degassed

  • Ethanol (B145695)

  • Dowex® 50WX8 hydrogen form resin (or equivalent strong cation exchange resin)

  • Ammonium (B1175870) hydroxide (B78521) solution (e.g., 2 M)

  • A pressure-rated glass reaction vessel or a stainless-steel autoclave

  • Magnetic stirrer and stir bar

  • Temperature-controlled reaction bath

  • Rotary evaporator

  • Lyophilizer (optional)

  • Standard laboratory glassware

  • Analytical equipment for product characterization (e.g., NMR, LC-MS)

4.2. Synthetic Procedure

  • Dissolution of L-Valine: In a pressure-rated reaction vessel, dissolve L-valine (1.0 eq) in a mixture of deionized water and ethanol (e.g., a 1:1 v/v ratio). The solution should be stirred until the L-valine is completely dissolved. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Introduction of Ethylene oxide-d4: Cool the reaction vessel to 0-4 °C in an ice bath. Carefully introduce a pre-determined amount of ethylene oxide-d4 (1.0-1.2 eq) into the cooled, stirred solution. The ethylene oxide-d4 can be condensed into the reaction vessel or added as a chilled solution in a suitable solvent.

  • Reaction: Seal the reaction vessel securely. Allow the reaction mixture to slowly warm to room temperature while stirring. Continue to stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: After the reaction is complete, cool the vessel and carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in deionized water.

    • Load the aqueous solution onto a column packed with a strong cation exchange resin (e.g., Dowex® 50WX8) that has been pre-conditioned with deionized water.

    • Wash the column with deionized water to remove any unreacted ethylene oxide-d4 and other neutral or anionic impurities.

    • Elute the desired product from the resin using an aqueous solution of ammonium hydroxide (e.g., 2 M).

    • Collect the fractions containing the product (can be identified by TLC or other appropriate methods).

    • Combine the product-containing fractions and remove the solvent and excess ammonia (B1221849) under reduced pressure.

  • Isolation and Characterization: The purified product can be obtained as a solid by lyophilization or by crystallization from a suitable solvent system (e.g., water/ethanol). The final product should be characterized by:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and isotopic incorporation.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic purity.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve L-Valine in Water/Ethanol cool Cool to 0-4 °C dissolve->cool add_eo Add Ethylene oxide-d4 cool->add_eo react Stir at Room Temperature (24-48h) add_eo->react evaporate Solvent Evaporation react->evaporate ion_exchange Ion Exchange Chromatography evaporate->ion_exchange elute Elute with NH4OH ion_exchange->elute isolate Isolate Product (Lyophilization) elute->isolate characterize Characterize by NMR & MS isolate->characterize Biomarker_Formation Formation of N-2-(Hydroxyethyl)-L-valine Adduct in Hemoglobin EO Ethylene Oxide Adduct N-2-(Hydroxyethyl)-L-valine-Hemoglobin Adduct EO->Adduct Alkylation Hemoglobin Hemoglobin (N-terminal L-Valine) Hemoglobin->Adduct

N-2-(Hydroxyethyl)-L-valine-d4 CAS number 120398-50-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-2-(Hydroxyethyl)-L-valine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a deuterated form of N-2-(Hydroxyethyl)-L-valine. As a stable isotope-labeled internal standard, it is a critical tool in analytical chemistry, particularly for quantitative mass spectrometry-based assays. Its primary application is in the field of toxicology and occupational health, where it is used to accurately measure levels of N-2-(Hydroxyethyl)-L-valine, a biomarker of exposure to ethylene (B1197577) oxide and propylene (B89431) oxide. Ethylene oxide is a known carcinogen, making the precise monitoring of its adducts in biological samples, such as hemoglobin, essential for risk assessment. The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be distinguished from the endogenous analyte while behaving almost identically during sample preparation and chromatographic separation.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound. This information is essential for method development, accurate stock solution preparation, and mass spectrometer tuning.

PropertyValue
CAS Number 120398-50-7
Chemical Formula C7H11D4NO3
Molecular Weight 165.22 g/mol
Synonyms (2S)-2-[[2-(Dideuteriomethoxy)-2-(dideuterio)ethyl]amino]-3-methylbutanoic acid
Isotopic Purity Typically ≥98%
Chemical Purity Typically ≥98%
Appearance White to off-white solid
Solubility Soluble in water and methanol

Application in Biomarker Quantification: Experimental Protocol

This compound is indispensable for the quantification of N-(2-hydroxyethyl)valine (HEV) in biological matrices, most commonly in globin digests from blood samples, using the stable isotope dilution method with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The method involves adding a known amount of the deuterated internal standard (this compound) to a biological sample. The sample is then processed to isolate the analyte and the standard. Because the analyte and the internal standard have nearly identical chemical and physical properties, they experience similar losses during sample preparation and ionization efficiency in the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the deuterated standard is used to calculate the precise concentration of the analyte, correcting for experimental variability.

Sample Preparation and Analysis Workflow

The diagram below illustrates a typical workflow for the analysis of HEV in blood samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Blood Sample Collection (e.g., 100 µL whole blood) B 2. Addition of Internal Standard (this compound) A->B C 3. Lysis of Red Blood Cells & Globin Precipitation B->C D 4. Enzymatic Digestion of Globin (e.g., with Pronase) C->D E 5. Solid Phase Extraction (SPE) for Sample Cleanup D->E F 6. Elution and Evaporation E->F G 7. Reconstitution in Mobile Phase F->G H 8. Injection into LC-MS/MS System G->H I 9. Chromatographic Separation (e.g., C18 column) H->I J 10. Electrospray Ionization (ESI+) I->J K 11. MS/MS Detection (MRM Mode) - Analyte Transition - Standard Transition J->K L 12. Peak Integration & Ratio Calculation (Analyte Area / IS Area) K->L M 13. Quantification using Calibration Curve L->M N 14. Final Concentration Report M->N

Caption: Workflow for HEV biomarker analysis using a deuterated standard.

Detailed Experimental Steps
  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by spiking known amounts of non-labeled N-2-(Hydroxyethyl)-L-valine into a control matrix (e.g., pooled human plasma or a synthetic equivalent).

  • Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Internal Standard Spiking: To a 100 µL aliquot of whole blood, add a precise volume of the this compound working solution to achieve a final concentration appropriate for the expected analyte levels.

  • Globin Isolation: Lyse the red blood cells with a hypotonic solution. Precipitate the globin protein using an organic solvent like acetone (B3395972) or ethanol, and separate it by centrifugation.

  • Enzymatic Digestion: Resuspend the globin pellet and digest it using a protease such as Pronase or trypsin overnight at a controlled temperature (e.g., 37°C) to release the N-terminal valine adducts.

  • Solid-Phase Extraction (SPE): Condition a mixed-mode or reverse-phase SPE cartridge. Load the digest, wash away interferences, and elute the analyte and internal standard.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution profile, typically using water and acetonitrile (B52724) with a modifier like formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and the deuterated standard.

Data Analysis and Quantification

The quantification of N-2-(Hydroxyethyl)-L-valine relies on the principle of stable isotope dilution, a logical relationship depicted in the diagram below.

cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte Unknown Concentration of Analyte (A) MS LC-MS/MS Measurement Analyte->MS IS Known Concentration of Internal Standard (IS) IS->MS Ratio Peak Area Ratio (Area_A / Area_IS) MS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Accurate Concentration of Analyte (A) CalCurve->Result

Caption: Principle of quantification via stable isotope dilution analysis.

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their measured peak area ratios onto this curve. This method ensures high accuracy and precision by correcting for matrix effects and procedural losses.

Structure Elucidation of N-2-(Hydroxyethyl)-L-valine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of N-2-(Hydroxyethyl)-L-valine-d4. The focus is on the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as primary analytical techniques. This document outlines detailed experimental protocols, data interpretation, and the use of computational tools to confirm the molecular structure, including the precise localization of the deuterium (B1214612) labels. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of isotopically labeled compounds for applications in drug metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis.

Introduction

This compound is a deuterated analog of N-2-(Hydroxyethyl)-L-valine. The incorporation of deuterium isotopes at specific positions within a molecule is a powerful tool in pharmaceutical research.[1][2] Deuterium labeling can alter the metabolic profile of a drug by slowing down cytochrome P450-mediated oxidation, a phenomenon known as the kinetic isotope effect. Furthermore, deuterated compounds are extensively used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties to the analyte but distinct mass. The structure elucidation of such labeled compounds is a critical step to ensure the accuracy of the label position and the isotopic purity of the material.

This guide details the analytical workflow for the complete characterization of this compound.

Molecular Profile

The fundamental properties of N-2-(Hydroxyethyl)-L-valine and its deuterated analog are summarized in the table below.

PropertyN-2-(Hydroxyethyl)-L-valineThis compound
Molecular Formula C7H15NO3[3]C7H11D4NO3
Molecular Weight 161.20 g/mol [3]165.22 g/mol
CAS Number 101769-73-7[3]120398-50-7
IUPAC Name (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid[3](2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous determination of the molecular structure of a compound in solution. For this compound, a combination of 1H, 13C, and 2H NMR experiments is essential to confirm the structure and the location of the deuterium labels.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D2O, Methanol-d4).

  • Add a small amount of an internal standard (e.g., TMS or a known reference compound) if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 12-16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 s.

  • 13C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral width: 200-220 ppm.

    • Number of scans: 1024-4096, due to the low natural abundance of 13C.

    • Relaxation delay: 2 s.

  • 2H NMR:

    • Pulse sequence: Standard single-pulse experiment without proton decoupling.

    • Spectral width: 10-15 ppm.

    • Number of scans: 64-256.

    • Relaxation delay: 1 s.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula, while tandem mass spectrometry (MS/MS) helps in elucidating the structure by analyzing the fragmentation patterns.

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Full Scan MS:

    • Mass range: m/z 50-500.

    • Resolution: >10,000.

  • Tandem MS (MS/MS):

    • Select the protonated molecular ion [M+H]+ as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum.

Data Interpretation and Structure Confirmation

NMR Spectral Analysis

The structure of this compound is confirmed by a detailed analysis of the NMR spectra. The expected chemical shifts are based on the known spectra of L-valine and related N-alkylated amino acids.

Expected 1H NMR Data (in D2O):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-α~3.2d1HCH attached to N and COOH
H-β~2.2m1HCH of isopropyl group
H-γ, H-γ'~1.0d6HTwo CH3 groups
H-1', H-2'Absent--Deuterated positions

The key observation in the 1H NMR spectrum will be the absence of signals corresponding to the methylene (B1212753) protons of the N-hydroxyethyl group, which are expected around 3.0-3.8 ppm in the non-deuterated analog.

Expected 13C NMR Data (in D2O):

CarbonExpected Chemical Shift (ppm)Multiplicity (in 1H-coupled)Assignment
C=O~175sCarboxylic acid
C-α~68dCH attached to N and COOH
C-β~30dCH of isopropyl group
C-γ, C-γ'~18qTwo CH3 groups
C-1'~55t (due to C-D coupling)CD2 attached to N
C-2'~60t (due to C-D coupling)CD2 attached to OH

In the proton-decoupled 13C NMR spectrum, the signals for the deuterated carbons (C-1' and C-2') will appear as multiplets (typically triplets for CD2 due to C-D coupling) and will be of lower intensity compared to the protonated carbons.

2H NMR Spectrum:

The 2H NMR spectrum should show two signals corresponding to the two inequivalent deuterated methylene groups, confirming the presence and location of the deuterium labels.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS):

The HRMS data will provide the accurate mass of the protonated molecular ion [M+H]+.

  • Calculated m/z for [C7H12D4NO3+H]+: 166.1383

  • Calculated m/z for [C7H16NO3+H]+ (non-deuterated): 162.1125

A measured mass that is in close agreement (typically within 5 ppm) with the calculated mass for the deuterated species confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS):

The fragmentation pattern in the MS/MS spectrum provides structural confirmation. Key expected fragment ions are listed below.

Predicted MS/MS Fragmentation of [M+H]+:

m/zLossFragment Structure
120.10H2O + C2H4Loss of the hydroxyethyl (B10761427) group
102.09COOHLoss of the carboxylic acid group
76.08C4H9Loss of the isobutyl group

The fragmentation pattern of the deuterated compound will show mass shifts in fragments containing the deuterated ethyl group. For instance, fragments resulting from the loss of the valine side chain will retain the d4-hydroxyethyl moiety and will thus be 4 Da heavier than the corresponding fragments in the non-deuterated analog.

Diagrams

Experimental Workflow for Structure Elucidation

G Figure 1. General workflow for the structure elucidation of this compound. cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis and Confirmation synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (1H, 13C, 2H) synthesis->nmr ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms nmr_data NMR Data Interpretation (Chemical Shifts, Couplings) nmr->nmr_data ms_data MS Data Interpretation (Accurate Mass, Fragmentation) ms->ms_data structure Structure Confirmation nmr_data->structure ms_data->structure

Figure 1. Workflow for structure elucidation.
Logic Diagram for NMR-based Structure Confirmation

G Figure 2. Logic diagram for confirming the structure using NMR data. cluster_1h 1H NMR Analysis cluster_13c 13C NMR Analysis cluster_2h 2H NMR Analysis start Acquire 1H, 13C, 2H NMR Spectra h1_valine Confirm Valine Protons (α-H, β-H, γ-H) start->h1_valine c13_valine Confirm Valine Carbons start->c13_valine h2_signals Observe Signals for Deuterated Positions? start->h2_signals h1_d4 Absence of Hydroxyethyl Proton Signals? h1_valine->h1_d4 final_confirmation Structure Confirmed h1_d4->final_confirmation Yes c13_d4 Observe C-D Coupled Methylene Carbons? c13_valine->c13_d4 c13_d4->final_confirmation Yes h2_signals->final_confirmation Yes

Figure 2. NMR data confirmation logic.

Conclusion

The structure elucidation of this compound can be achieved with high confidence through the combined use of high-resolution mass spectrometry and multinuclear NMR spectroscopy. HRMS confirms the elemental composition and the degree of deuteration, while MS/MS provides information on the connectivity of the molecular framework. 1H, 13C, and 2H NMR experiments are indispensable for the unambiguous confirmation of the molecular structure and the precise localization of the deuterium labels on the N-hydroxyethyl moiety. The detailed protocols and data interpretation guidelines presented in this document provide a robust framework for the characterization of this and other related deuterated compounds.

References

An In-depth Technical Guide to the Isotopic Purity of N-2-(Hydroxyethyl)-L-valine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of N-2-(Hydroxyethyl)-L-valine-d4. The accurate assessment of isotopic enrichment is critical for the reliable application of this compound as an internal standard in quantitative mass spectrometry assays, particularly in pharmacokinetic and metabolic studies. This document outlines the primary analytical techniques, presents a hypothetical yet representative data summary, and details the experimental protocols.

Introduction to Isotopic Purity Analysis

Isotopic purity is a crucial quality attribute of deuterated compounds, defining the extent to which deuterium (B1214612) has replaced protium (B1232500) at specific molecular positions. The analysis aims to quantify the isotopic enrichment at the labeled sites and determine the distribution of various isotopic species (isotopologues). For this compound, a robust analytical approach combines Mass Spectrometry (MS) for isotopic distribution and Nuclear Magnetic Resonance (NMR) Spectroscopy for confirming the location of deuterium labels.

Proposed Deuterium Labeling

In the absence of specific synthesis data, the four deuterium atoms in this compound are presumed to be located on the N-hydroxyethyl group. This is a common labeling strategy that avoids modification of the chiral amino acid core.

Chemical Structure of this compound cluster_valine L-Valine Moiety cluster_hydroxyethyl Deuterated N-(2-Hydroxyethyl) Moiety C1 HOOC C2 CαH C1->C2 C3 CβH C2->C3 N N C2->N C4 CH3 C3->C4 C5 CH3 C3->C5 CD1 CD2 N->CD1 CD2 CD2 CD1->CD2 O OH CD2->O

Caption: Proposed structure of this compound.

Quantitative Data Presentation

The isotopic distribution of this compound is determined by assessing the relative abundance of each isotopologue. High-quality deuterated standards should exhibit a high percentage of the desired d4 species. The following table presents hypothetical data for a high-purity batch.

IsotopologueDesignationRepresentative Mass (m/z) [M+H]⁺Abundance (%)
N-2-(Hydroxyethyl)-L-valine-d0d0162.1< 0.1
N-2-(Hydroxyethyl)-L-valine-d1d1163.1< 0.5
N-2-(Hydroxyethyl)-L-valine-d2d2164.1< 1.0
N-2-(Hydroxyethyl)-L-valine-d3d3165.1< 1.5
This compoundd4166.1> 97.0

Note: The isotopic enrichment values are hypothetical and representative of a high-purity sample.

Experimental Protocols

A dual approach utilizing high-resolution mass spectrometry and NMR spectroscopy is recommended for a comprehensive analysis of isotopic purity.[1]

4.1. Mass Spectrometry for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound.[2]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid to aid protonation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is used.

  • Data Acquisition:

    • Acquire the mass spectrum of a non-deuterated standard of N-2-(Hydroxyethyl)-L-valine to establish its fragmentation pattern and natural isotopic abundance. The protonated molecule [M+H]⁺ will have a nominal m/z of 162.1.[3]

    • Acquire the mass spectrum of this compound. The expected nominal m/z for the fully deuterated species [M+4D+H]⁺ is 166.1.

    • Operate the mass spectrometer in a high-resolution full-scan mode to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of all expected isotopologues (d0 to d4).

    • Integrate the peak areas of each isotopologue in the mass spectrum.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d4 species.

4.2. NMR Spectroscopy for Label Position Confirmation

NMR spectroscopy confirms the position of the deuterium labels and can provide a quantitative assessment of isotopic enrichment.[4]

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 5-10 mg) of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The significant reduction or absence of signals corresponding to the protons of the N-hydroxyethyl group confirms the location of the deuterium labels.

  • ²H NMR Analysis:

    • Acquire a ²H (Deuterium) NMR spectrum.[4]

    • The presence of a signal at the chemical shift corresponding to the N-hydroxyethyl positions provides direct evidence of deuteration at that site. The integral of this signal can be used for quantitative assessment of deuterium enrichment.

Workflow and Pathway Visualization

The following diagrams illustrate the overall workflow for isotopic purity analysis.

Overall Workflow for Isotopic Purity Analysis cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Final Report Sample Receive this compound Sample Prep Prepare for MS and NMR Analysis Sample->Prep MS Mass Spectrometry (Isotopic Distribution) Prep->MS NMR NMR Spectroscopy (Label Position) Prep->NMR MS_Data Analyze MS Data (Calculate % Abundance) MS->MS_Data NMR_Data Analyze NMR Spectra (Confirm Position) NMR->NMR_Data Report Generate Certificate of Analysis MS_Data->Report NMR_Data->Report

Caption: Workflow for isotopic purity determination.

Mass Spectrometry Data Analysis Pathway Acquire Acquire High-Resolution Full Scan Mass Spectrum Extract Extract Ion Chromatograms for d0-d4 Isotopologues Acquire->Extract Integrate Integrate Peak Areas for Each Isotopologue Extract->Integrate Calculate Calculate Relative Abundance (%) of Each Isotopologue Integrate->Calculate Report Report % d4 as Isotopic Purity Calculate->Report

Caption: Data analysis pathway for mass spectrometry.

Conclusion

The accurate determination of the isotopic purity of this compound is essential for its intended use in quantitative analytical studies. The combined application of high-resolution mass spectrometry and NMR spectroscopy, as detailed in this guide, provides a robust framework for the comprehensive characterization of its isotopic enrichment and the distribution of its isotopologues. For definitive data, always refer to the lot-specific Certificate of Analysis provided by the supplier.

References

An In-depth Technical Guide to the Stability of Deuterium-Labeled Hydroxyethyl Valine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stability of deuterium-labeled N-(2-hydroxyethyl)valine (D-HEV), a critical internal standard for biomonitoring exposure to ethylene (B1197577) oxide. Given the limited direct literature on the stability of D-HEV, this document synthesizes information on the stability of hydroxyethyl (B10761427) valine (HEV) adducts, general principles of deuterium-labeled compound stability, and standardized protocols for forced degradation studies.

Introduction to Deuterium-Labeled Hydroxyethyl Valine

N-(2-hydroxyethyl)valine is a well-established biomarker formed from the reaction of ethylene oxide with the N-terminal valine of hemoglobin.[1][2][3] Its deuterated analogue, D-HEV, is an essential internal standard for accurate quantification in mass spectrometry-based bioanalytical methods. The stability of the deuterium (B1214612) label and the molecule itself is paramount for its function as a reliable standard. Deuterium labeling can sometimes enhance the metabolic stability of molecules, a principle that may extend to its physicochemical stability.[4][5] Generally, deuterated compounds are considered to be more stable.[6][7][8]

Intrinsic Stability of the Hydroxyethyl Valine Moiety

The non-deuterated HEV, as an adduct to hemoglobin, is noted for its stability, allowing it to serve as a marker for ethylene oxide exposure over the lifespan of an erythrocyte (approximately 120 days).[1] This inherent stability of the covalent bond between hydroxyethyl and the valine amine is a key factor in its utility as a biomarker.

Stability of the Deuterium Label

The utility of a deuterium-labeled internal standard is contingent on the stability of the deuterium atoms. It is crucial that the deuterium labels are positioned on non-exchangeable sites within the molecule to prevent their replacement with protons from the solvent or matrix. For D-HEV, this means the deuterium atoms should be on carbon atoms not adjacent to heteroatoms like oxygen or nitrogen, which could facilitate exchange under certain pH conditions.

Forced Degradation Studies

To systematically evaluate the stability of D-HEV, forced degradation studies are necessary. These studies expose the compound to a range of harsh conditions to identify potential degradation pathways and products.[9][10][11][12][13]

4.1. Summary of Forced Degradation Conditions and Expected Stability

The following table summarizes the typical stress conditions and the anticipated stability of D-HEV based on the known stability of similar compounds.

Stress ConditionReagent/ParametersIncubation TimeExpected Degradation
Acid Hydrolysis 1 M HCl24 hoursMinimal to low
Base Hydrolysis 1 M NaOH24 hoursLow to moderate
Oxidation 3% H₂O₂24 hoursModerate to high
Thermal Degradation 70°C48 hoursLow
Photostability ICH Q1B guidelines7 daysMinimal

4.2. Potential Degradation Products

Under oxidative stress, potential degradation could involve the hydroxylation of the ethyl group or other modifications. Basic conditions might facilitate the hydrolysis of the amide bond if D-HEV is in a peptide context, though as an amino acid, it is less susceptible.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies on D-HEV are outlined below.

5.1. General Stock Solution Preparation

A stock solution of D-HEV (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or a buffer at neutral pH. This stock solution is then used for all stress condition experiments.

5.2. Acid and Base Hydrolysis

  • To 1 mL of the D-HEV stock solution, add 1 mL of 1 M HCl for acid hydrolysis or 1 mL of 1 M NaOH for base hydrolysis.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 6, 12, 24 hours).

  • At each time point, withdraw an aliquot and neutralize it. For the acid-stressed sample, neutralize with an equivalent amount of 1 M NaOH, and for the base-stressed sample, use 1 M HCl.

  • Analyze the samples by a stability-indicating method, such as LC-MS.

5.3. Oxidative Degradation

  • To 1 mL of the D-HEV stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Take samples at various time points (e.g., 2, 6, 12, 24 hours).

  • Analyze the samples directly or after quenching the reaction with a suitable agent like sodium bisulfite.

5.4. Thermal Degradation

  • Place the D-HEV stock solution in a thermostatically controlled oven at a high temperature (e.g., 70°C).

  • Sample at different time intervals (e.g., 12, 24, 48 hours).

  • Cool the samples to room temperature before analysis.

5.5. Photostability Testing

  • Expose the D-HEV stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping the container in aluminum foil.

  • Analyze the exposed and control samples at the end of the exposure period.

5.6. Analytical Method

A validated stability-indicating LC-MS/MS method is crucial for the analysis of stressed samples. The method should be able to separate the parent D-HEV from all potential degradation products.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study of Deuterium-Labeled Hydroxyethyl Valine.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis stock D-HEV Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) base Base Hydrolysis (1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (70°C) photo Photostability (ICH Q1B) sampling Time-point Sampling (e.g., 0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize analysis LC-MS/MS Analysis neutralize->analysis results Data Interpretation (Degradation Pathway ID) analysis->results

Caption: Forced degradation study workflow for D-HEV.

6.2. Logical Relationship of Stability Assessment

The following diagram outlines the logical relationship between the different aspects of the stability assessment for D-HEV.

G cluster_compound Compound Properties cluster_studies Stability Studies cluster_conditions Stress Conditions cluster_outcomes Assessment Outcomes dhev D-HEV hev HEV Moiety dhev->hev d_label Deuterium Label dhev->d_label forced_deg Forced Degradation hev->forced_deg d_label->forced_deg long_term Long-term Stability forced_deg->long_term ph pH forced_deg->ph temp Temperature forced_deg->temp oxid Oxidation forced_deg->oxid light Light forced_deg->light shelf_life Shelf-life Determination long_term->shelf_life pathways Degradation Pathways ph->pathways temp->pathways oxid->pathways light->pathways products Degradation Products pathways->products products->shelf_life

Caption: Logical flow of D-HEV stability assessment.

Conclusion

References

Technical Guide: Certificate of Analysis for N-2-(Hydroxyethyl)-L-valine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data typically presented in a Certificate of Analysis (CoA) for the isotopically labeled compound N-2-(Hydroxyethyl)-L-valine-d4. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control and characterization of this stable isotope-labeled standard.

This compound is the deuterium-labeled form of N-2-(Hydroxyethyl)-L-valine, a known biomarker for exposure to ethylene (B1197577) oxide.[1][2] The deuterated analog is a critical internal standard for quantitative analysis in various research and clinical applications, including pharmacokinetic studies and biomonitoring.[3]

Compound Information

Parameter Specification
Chemical Name (2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid
Synonyms This compound
CAS Number 120398-50-7
Molecular Formula C₇H₁₁D₄NO₃
Molecular Weight 165.22 g/mol
Appearance White Crystalline Solid
Storage 2-8°C Refrigerator, Under Inert Atmosphere

Analytical Data Summary

The following table summarizes the typical analytical data for a batch of this compound, demonstrating its chemical purity and isotopic enrichment.

Test Method Acceptance Criteria Typical Result
Chemical Purity HPLC≥ 98.0%99.5%
Isotopic Enrichment HRMS≥ 99 atom % D99.6 atom % D
Structure Confirmation ¹H-NMR, ²H-NMR, MSConforms to structureConforms
Residual Solvents GC-MS≤ 0.5%< 0.1%
Water Content Karl Fischer Titration≤ 1.0%0.2%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity is determined by HPLC, which separates the main compound from any non-labeled or other impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Procedure : A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main compound is compared to the total peak area of all components to calculate the purity.

Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the isotopic enrichment of the compound by analyzing the relative abundance of the deuterated and non-deuterated species.

  • Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ESI.

  • Data Acquisition : Full scan mode to capture the isotopic distribution of the molecular ion.

  • Procedure : The sample is infused directly or via liquid chromatography into the mass spectrometer. The relative intensities of the ion corresponding to the d4-labeled compound and any ions corresponding to d0, d1, d2, or d3 species are measured. The isotopic enrichment is calculated from these relative intensities.

Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and deuterium (B1214612) (²H) NMR are used to confirm the molecular structure and the positions of the deuterium labels.

  • ¹H-NMR Spectroscopy :

    • Instrumentation : A 400 MHz or higher NMR spectrometer.

    • Solvent : A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).

    • Procedure : The ¹H-NMR spectrum is acquired to confirm the presence of the non-deuterated protons in the molecule and the absence or significant reduction of signals from the deuterated positions.

  • ²H-NMR Spectroscopy :

    • Instrumentation : An NMR spectrometer equipped with a deuterium probe.

    • Procedure : The ²H-NMR spectrum is acquired to confirm the presence of deuterium at the expected positions in the molecule.

Workflow Diagrams

The following diagrams illustrate the analytical workflow for the quality control of this compound and the signaling pathway context in which its non-deuterated analog is studied.

cluster_0 Analytical Workflow Sample Sample Reception Purity Chemical Purity (HPLC) Sample->Purity Isotopic Isotopic Enrichment (HRMS) Sample->Isotopic Structure Structure Confirmation (NMR, MS) Sample->Structure CoA Certificate of Analysis Generation Purity->CoA Isotopic->CoA Structure->CoA cluster_1 Biomarker Formation Pathway EO Ethylene Oxide Exposure Globin Hemoglobin EO->Globin Adduct N-(2-Hydroxyethyl)valine-Globin Adduct Globin->Adduct Hydrolysis Acid Hydrolysis Adduct->Hydrolysis HEV N-2-(Hydroxyethyl)-L-valine (HEV) Hydrolysis->HEV Analysis LC-MS/MS Analysis with d4-Standard HEV->Analysis

References

A Technical Guide to N-2-(Hydroxyethyl)-L-valine-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-2-(Hydroxyethyl)-L-valine-d4 is a deuterated stable isotope-labeled internal standard for N-(2-hydroxyethyl)-L-valine (HEV). HEV is a significant biomarker used in toxicology and clinical chemistry to monitor exposure to ethylene (B1197577) oxide and tobacco smoke. This technical guide provides an in-depth overview of the commercial suppliers, technical specifications, and analytical methodologies for the application of this compound in research and drug development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research purposes. The following table summarizes the available information from prominent suppliers.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Availability
LGC Standards This compound (Technical grade)TRC-H942302120398-50-7C₇H₁₁D₄NO₃165.225 mg, 50 mg[1]
Pharmaffiliates This compound (Technical grade)PA STI 049010120398-50-7C₇H₁₁D₄NO₃165.22Inquire for availability[2]
MedChemExpress This compoundHY-143790S120398-50-7C₇H₁₁D₄NO₃165.22Inquire for availability
Gentaur/peptidequotes This compound (Technical grade) 5mg-120398-50-7C₇H₁₁D₄NO₃165.225 mg
Mithridion This compound (Technical grade) 5mg-120398-50-7C₇H₁₁D₄NO₃165.225 mg

Technical Data

The following table summarizes the key technical specifications for this compound. While specific batch data for purity and isotopic enrichment should be obtained from the supplier's Certificate of Analysis, general information is provided below.

ParameterValueSource
Synonyms N-(2-Hydroxyethyl-1,1,2,2-d4)-L-valine, 2-Hydroxyethyl-1,1,2,2-d4 Valine[2]
Appearance White Crystalline Solid[2]
Storage Temperature 2-8°C Refrigerator, Under Inert Atmosphere[2]
Shipping Conditions Ambient[2]
Solubility Soluble in DMSO
Isotopic Purity Not specified in general literature; refer to vendor's Certificate of Analysis.
Chemical Purity Not specified in general literature; refer to vendor's Certificate of Analysis.

Application: Biomarker Quantification

The primary application of this compound is as an internal standard for the quantitative analysis of N-(2-hydroxyethyl)valine (HEV) in biological matrices, most commonly in globin isolated from hemoglobin.[3] HEV is formed by the covalent binding of ethylene oxide to the N-terminal valine of the globin chains.

The general workflow for the quantification of HEV using this compound as an internal standard is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood) Globin Isolate Globin Sample->Globin Spike Spike with this compound Globin->Spike Hydrolysis Hydrolysis (Acidic or Enzymatic) Spike->Hydrolysis Extraction Solid Phase Extraction (SPE) Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Method 1 GCMS GC-MS Analysis Extraction->GCMS Method 2 Quant Quantification of HEV LCMS->Quant GCMS->Quant

General workflow for HEV quantification.

Experimental Protocols

Two primary analytical methods are employed for the quantification of HEV using this compound: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: HPLC-ESI-MS/MS Analysis of HEV

This method involves the acidic hydrolysis of globin to release HEV, followed by direct analysis using HPLC-MS/MS.[3]

1. Materials and Reagents:

  • This compound internal standard solution (concentration to be optimized based on expected HEV levels)

  • Globin isolated from blood samples

  • Hydrochloric acid (HCl), 6 M

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Protocol:

  • Globin Hydrolysis:

    • To a known amount of isolated globin (e.g., 5-10 mg), add a known amount of this compound internal standard.

    • Add 1 mL of 6 M HCl.

    • Heat the mixture at 110°C for 24 hours in a sealed tube.

    • After hydrolysis, evaporate the HCl under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 0.1% formic acid in water).

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the reconstituted hydrolysate onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate HEV from other amino acids (e.g., 0-5 min, 2% B; 5-15 min, 2-50% B; 15-20 min, 50-95% B)

      • Flow Rate: 0.2-0.4 mL/min

      • Injection Volume: 5-10 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Multiple Reaction Monitoring (MRM) transitions:

        • HEV: Precursor ion (m/z) -> Product ion (m/z) (to be determined based on instrumentation)

        • This compound: Precursor ion (m/z) -> Product ion (m/z) (to be determined based on instrumentation)

      • Optimize collision energy and other MS parameters for maximum sensitivity.

4. Quantification:

  • Generate a calibration curve using known concentrations of HEV standard spiked with a constant concentration of this compound.

  • Calculate the ratio of the peak area of HEV to the peak area of the internal standard.

  • Determine the concentration of HEV in the samples by interpolating from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis Globin Globin Sample Spike Add d4-Internal Standard Globin->Spike Hydrolyze Acid Hydrolysis (6M HCl, 110°C) Spike->Hydrolyze Dry Evaporate HCl Hydrolyze->Dry Reconstitute1 Reconstitute Dry->Reconstitute1 SPE Solid Phase Extraction Reconstitute1->SPE Dry2 Evaporate Eluate SPE->Dry2 Reconstitute2 Reconstitute in Mobile Phase Dry2->Reconstitute2 Inject Inject into HPLC-MS/MS Reconstitute2->Inject Quantify Quantify using Calibration Curve Inject->Quantify

HPLC-ESI-MS/MS workflow for HEV analysis.
Method 2: GC-MS Analysis of HEV via Modified Edman Degradation

This classic method involves the derivatization of the N-terminal valine using a modified Edman degradation procedure, followed by GC-MS analysis.[4]

1. Materials and Reagents:

  • This compound internal standard solution

  • Globin isolated from blood samples

  • Pentafluorophenyl isothiocyanate (PFPITC)

  • Formic acid

  • Heptane (B126788)

  • Ethyl acetate

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate

2. Protocol:

  • Globin Preparation:

    • To a known amount of globin, add the this compound internal standard.

    • Dissolve the globin in formamide.

  • Modified Edman Degradation:

    • Add PFPITC to the globin solution and incubate to form the pentafluorophenylthiohydantoin (PFPTH) derivative of the N-terminal amino acids.

    • Add formic acid to cleave the N-terminal PFPTH-amino acid derivative.

  • Extraction:

    • Extract the PFPTH derivatives with an organic solvent (e.g., heptane or ethyl acetate).

    • Wash the organic phase with a basic solution (e.g., 0.1 M NaOH) and then with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume for GC-MS analysis.

  • GC-MS Analysis:

    • GC Conditions:

      • Column: A suitable capillary column for the separation of PFPTH derivatives (e.g., DB-5ms).

      • Injector Temperature: 250°C

      • Oven Temperature Program: A gradient to separate the PFPTH-HEV derivative (e.g., start at 80°C, ramp to 280°C).

      • Carrier Gas: Helium

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

      • Selected Ion Monitoring (SIM): Monitor characteristic ions for the PFPTH derivatives of HEV and this compound.

5. Quantification:

  • Similar to the HPLC-MS/MS method, create a calibration curve by analyzing standards with known concentrations of HEV and a constant concentration of the deuterated internal standard.

  • Calculate the ratio of the peak area of the HEV derivative to the internal standard derivative.

  • Determine the concentration of HEV in the samples from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis Globin Globin Sample Spike Add d4-Internal Standard Globin->Spike Derivatize Derivatize with PFPITC Spike->Derivatize Cleave Cleave with Formic Acid Derivatize->Cleave Extract Liquid-Liquid Extraction Cleave->Extract Dry Dry and Concentrate Extract->Dry Inject Inject into GC-MS Dry->Inject Quantify Quantify using Calibration Curve Inject->Quantify

GC-MS workflow for HEV analysis.

Conclusion

This compound is an essential tool for the accurate quantification of the ethylene oxide exposure biomarker, HEV. This guide has provided a comprehensive overview of its commercial availability, technical specifications, and detailed analytical protocols for its use in both HPLC-MS/MS and GC-MS applications. Researchers and drug development professionals can utilize this information to implement robust and reliable methods for biomonitoring and toxicological studies. For all applications, it is crucial to obtain the Certificate of Analysis from the supplier to ensure the quality and certified purity of the internal standard.

References

The Role of N-2-(Hydroxyethyl)-L-valine in Toxicology Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-(Hydroxyethyl)-L-valine (HEV) is a critical biomarker in toxicology, primarily utilized for monitoring human exposure to the carcinogen ethylene (B1197577) oxide (EO) and its metabolic precursor, ethylene. This technical guide provides a comprehensive overview of the formation, toxicological significance, and analytical methodologies for HEV. It is designed to serve as a core resource for professionals in toxicology research and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.

Ethylene oxide is a direct-acting alkylating agent, classified as a known human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its genotoxic and mutagenic properties are central to its carcinogenic mechanism.[3][4] HEV is formed through the covalent bonding of ethylene oxide with the N-terminal valine residue of the hemoglobin protein. This stable adduct serves as an integrated measure of EO exposure over the lifespan of an erythrocyte, providing a valuable tool for assessing both recent and cumulative exposure.[5]

Formation and Toxicological Significance of N-2-(Hydroxyethyl)-L-valine

The formation of HEV is a direct consequence of the reaction between ethylene oxide and the alpha-amino group of the N-terminal valine in hemoglobin. This non-enzymatic reaction, known as adduction, is a key event in the toxicological pathway of EO.

The toxicological importance of HEV lies in its role as a biomarker of exposure to a potent carcinogen. The presence and quantity of HEV in hemoglobin are directly correlated with the internal dose of ethylene oxide.[4] This allows for the assessment of exposure from various sources, including occupational settings, environmental pollution, and lifestyle factors such as smoking.[6] The formation of protein adducts, like HEV, occurs concurrently with the formation of DNA adducts, which are the critical lesions that can initiate the process of carcinogenesis.[4]

Signaling Pathway of Ethylene Oxide-Induced Carcinogenesis

The carcinogenic activity of ethylene oxide is primarily attributed to its genotoxicity.[1][3] Upon entering the body, EO directly alkylates DNA, forming a variety of DNA adducts. The most abundant of these is N7-(2-hydroxyethyl)guanine (N7-HEG).[4][5] Other adducts, such as O6-(2-hydroxyethyl)guanine, are also formed, though in smaller quantities. These adducts can lead to mispairing during DNA replication, resulting in mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to uncontrolled cell growth and the development of cancer. The body possesses DNA repair mechanisms, such as base excision repair (BER), to remove these adducts.[1][7] However, if the rate of adduct formation exceeds the capacity of these repair systems, mutations can become fixed in the genome, increasing the risk of cancer.

EthyleneOxide_Carcinogenesis cluster_exposure Exposure & Internal Dose cluster_adduction Macromolecular Adduction cluster_genotoxicity Genotoxicity & Mutagenesis cluster_carcinogenesis Carcinogenesis Ethylene Oxide (EO) Ethylene Oxide (EO) EO Ethylene Oxide Ethylene Oxide (EO)->EO Hemoglobin Hemoglobin EO->Hemoglobin Adduction DNA DNA EO->DNA Adduction HEV N-2-(Hydroxyethyl)-L-valine (HEV) (Biomarker of Exposure) Hemoglobin->HEV DNA Adducts N7-HEG, O6-HEG, etc. DNA->DNA Adducts DNA Repair DNA Repair (e.g., BER) DNA Adducts->DNA Repair Attempted Repair Replication DNA Replication DNA Adducts->Replication Miscoding Mutation Mutation Replication->Mutation Altered Cell Function Altered Cell Function Mutation->Altered Cell Function Cancer Cancer Altered Cell Function->Cancer

Ethylene Oxide Carcinogenesis Pathway

Quantitative Data on N-2-(Hydroxyethyl)-L-valine Levels

The following tables summarize quantitative data for HEV levels in human and animal studies, providing a reference for typical background and exposure-related concentrations.

Population Exposure Status Mean HEV Level (pmol/g globin) Standard Deviation (pmol/g globin) Reference
HumanNon-smokers5746[6]
HumanSmokers204151[6]
HumanOccupationally Exposed61,700 - 247,000 (nmol/g globin)-[4]
Animal Model Exposure Concentration (ppm EO) Duration Mean HEV Level (nmol/g globin) Standard Deviation (nmol/g globin) Reference
Rat504 weeks61.7-[4]
Rat1004 weeks114-[4]
Rat2004 weeks247-[4]

Experimental Protocols

Detailed methodologies for the analysis of HEV are crucial for obtaining reliable and comparable data. The following sections provide step-by-step protocols for globin isolation and two primary analytical techniques for HEV quantification.

Globin Isolation from Whole Blood

This protocol describes the initial step of isolating globin from erythrocytes, which is a prerequisite for HEV analysis.

Materials:

  • Whole blood collected in EDTA tubes

  • Isotonic saline solution (0.9% NaCl), ice-cold

  • Distilled water, ice-cold

  • Centrifuge capable of 4°C operation

  • Vortex mixer

Procedure:

  • Centrifuge the whole blood sample at 800 x g for 15 minutes at 4°C to separate plasma and erythrocytes.

  • Carefully aspirate and discard the supernatant plasma and the buffy coat.

  • Resuspend the erythrocyte pellet in an equal volume of ice-cold isotonic saline.

  • Centrifuge at 800 x g for 10 minutes at 4°C.

  • Repeat the washing step (steps 3 and 4) two more times.

  • After the final wash, lyse the erythrocytes by adding an equal volume of ice-cold distilled water and vortexing vigorously.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts.

  • Carefully collect the supernatant containing the hemoglobin. This hemoglobin solution can then be used for globin precipitation.

  • To precipitate the globin, add the hemoglobin solution dropwise to 10 volumes of ice-cold acetone (B3395972) acidified with 0.1% HCl, while stirring.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Wash the globin pellet twice with ice-cold acetone.

  • Dry the globin pellet under a stream of nitrogen and store at -20°C until analysis.

Globin_Isolation_Workflow cluster_sample Sample Collection cluster_separation Erythrocyte Separation cluster_lysis Erythrocyte Lysis cluster_precipitation Globin Precipitation Whole Blood Whole Blood Centrifuge1 Centrifuge (800g, 15min, 4°C) Whole Blood->Centrifuge1 Plasma Removal Remove Plasma & Buffy Coat Centrifuge1->Plasma Removal Wash Wash with Saline (3x) Plasma Removal->Wash Centrifuge2 Centrifuge (800g, 10min, 4°C) Wash->Centrifuge2 Lysis Lyse with Distilled Water Centrifuge2->Lysis Centrifuge3 Centrifuge (10,000g, 20min, 4°C) Lysis->Centrifuge3 Collect Supernatant Collect Hemoglobin Solution Centrifuge3->Collect Supernatant Precipitate Precipitate with Acidified Acetone Collect Supernatant->Precipitate Centrifuge4 Centrifuge (3,000g, 10min, 4°C) Precipitate->Centrifuge4 Wash Globin Wash with Acetone (2x) Centrifuge4->Wash Globin Dry Globin Dry Globin Pellet Wash Globin->Dry Globin Store Store at -20°C Dry Globin->Store

Globin Isolation Workflow
Modified Edman Degradation for HEV Analysis by GC-MS

This method involves the specific cleavage of the N-terminal valine adduct, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Materials:

Procedure:

  • Weigh approximately 10 mg of globin into a glass tube.

  • Add a known amount of the internal standard.

  • Add 1 mL of formamide and dissolve the globin by vortexing.

  • Add 20 µL of PITC and incubate at 45°C for 2 hours to form the phenylthiocarbamoyl (PTC) derivative.

  • Extract the excess PITC with 2 x 2 mL of heptane.

  • Add 1 mL of distilled water and 2 mL of ethyl acetate.

  • Add 100 µL of 1 M HCl to cleave the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative. Vortex and centrifuge.

  • Transfer the upper ethyl acetate layer to a new tube.

  • Repeat the extraction with another 2 mL of ethyl acetate.

  • Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen.

  • For derivatization, add 50 µL of PFPITC in isooctane and incubate at 75°C for 1 hour.

  • Evaporate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

  • Analyze the sample using a GC-MS system equipped with a suitable capillary column and operating in selected ion monitoring (SIM) mode.

Acidic Hydrolysis for HEV Analysis by HPLC-ESI-MS/MS

This alternative method involves the complete hydrolysis of the globin protein to its constituent amino acids, followed by direct analysis of HEV using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[9][10]

Materials:

  • Isolated globin

  • Internal standard (e.g., deuterated HEV)

  • 6 M Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Formic acid

  • HPLC-ESI-MS/MS system

Procedure:

  • Weigh approximately 5 mg of globin into a hydrolysis tube.

  • Add a known amount of the internal standard.

  • Add 1 mL of 6 M HCl.

  • Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.

  • After hydrolysis, cool the sample and centrifuge to pellet any solid material.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for SPE.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the HEV and other amino acids with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-ESI-MS/MS analysis.

  • Analyze the sample using an HPLC system coupled to a tandem mass spectrometer with electrospray ionization, operating in multiple reaction monitoring (MRM) mode.

Analytical_Workflows cluster_edman Modified Edman Degradation (GC-MS) cluster_hydrolysis Acidic Hydrolysis (HPLC-ESI-MS/MS) Globin1 Isolated Globin Derivatization1 Derivatization (PITC) Globin1->Derivatization1 Extraction Extraction of PTH Derivatization1->Extraction Derivatization2 Derivatization (PFPITC) Extraction->Derivatization2 GC-MS GC-MS Analysis Derivatization2->GC-MS Globin2 Isolated Globin Hydrolysis Acidic Hydrolysis Globin2->Hydrolysis SPE Solid Phase Extraction Hydrolysis->SPE LC-MSMS HPLC-ESI-MS/MS Analysis SPE->LC-MSMS

Analytical Workflows for HEV

Conclusion

N-2-(Hydroxyethyl)-L-valine is an indispensable biomarker for assessing exposure to ethylene oxide. Its stability and direct correlation with EO dose make it a reliable tool in toxicology and epidemiological studies. The methodologies outlined in this guide, from globin isolation to advanced analytical techniques, provide a framework for the accurate and precise quantification of HEV. Understanding the underlying toxicological pathways and having access to robust experimental protocols are essential for researchers and drug development professionals in evaluating the risks associated with ethylene oxide exposure and in the development of safer chemicals and pharmaceuticals. The continued application and refinement of these methods will be crucial in protecting human health from the adverse effects of this important industrial chemical.

References

Methodological & Application

Application Notes and Protocols: N-2-(Hydroxyethyl)-L-valine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylene (B1197577) oxide (EO) is a widely used industrial chemical and sterilant that is also a known human carcinogen.[1][2] Monitoring exposure to EO is crucial for assessing health risks in occupational and environmental settings. N-2-(Hydroxyethyl)-L-valine (HEV) is a key biomarker formed from the covalent reaction of ethylene oxide with the N-terminal valine residue of the globin chain in hemoglobin.[2][3][4] The concentration of HEV in hemoglobin is directly proportional to the exposure to EO over the lifespan of erythrocytes, providing a reliable measure of cumulative exposure.

To ensure the accuracy and precision of quantitative analysis of HEV, especially in complex biological matrices like blood, a stable isotope-labeled internal standard is essential. N-2-(Hydroxyethyl)-L-valine-d4 (HEV-d4) serves as an ideal internal standard for mass spectrometry-based methods. Its chemical and physical properties are nearly identical to the unlabeled HEV, but its increased mass allows for clear differentiation in a mass spectrometer. This document provides detailed application notes and protocols for the use of HEV-d4 as an internal standard in the quantification of HEV.

Application: Biomarkering of Ethylene Oxide Exposure

The formation of HEV in hemoglobin is a widely accepted method for biomonitoring both endogenous and exogenous exposure to ethylene oxide.[4][5] This adduct is stable and its levels in blood integrate exposure over a period of weeks to months, reflecting the average lifespan of red blood cells. HEV levels have been shown to be significantly elevated in individuals with occupational exposure to EO and in smokers, as tobacco smoke is a source of ethylene oxide.[4][6]

Quantitative Data Summary

The following tables summarize HEV levels measured in various human populations. These studies typically utilize mass spectrometry with a stable isotope-labeled internal standard for quantification.

Table 1: N-2-(Hydroxyethyl)-L-valine (HEV) Levels in Human Globin

Population GroupSample Size (n)Mean HEV Level (pmol/g globin)Standard Deviation (±)Reference
Smokers70204151[4]
Non-smokers785746[4]
Sterilization Workers185.04 (µg/g creat)†3.14 (µg/g creat)†[1]
Control Group320.97 (µg/g creat)†0.37 (µg/g creat)†[1]
U.S. Non-smoking Population (2015-2016)Not Specified27.0 (Geometric Mean)Not Specified[6]
U.S. Smoking Population (2015-2016)Not Specified186 (Geometric Mean)Not Specified[6]

†Note: Data from this study are for a related urinary biomarker, N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL), which correlates with HEV levels in globin.

Experimental Protocols

The quantification of HEV in globin using HEV-d4 as an internal standard is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput compared to older methods like Gas Chromatography-Mass Spectrometry (GC-MS) with Edman degradation.[2][7]

Protocol 1: Quantification of HEV in Human Globin by LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.[2][7]

1. Materials and Reagents

  • Whole blood collected in EDTA tubes

  • This compound (HEV-d4) internal standard solution (concentration to be determined based on expected analyte levels)

  • HPLC-grade water, methanol (B129727), and acetonitrile (B52724)

  • Formic acid

  • Hydrochloric acid (HCl)

  • Trichloroacetic acid (TCA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[8]

  • Centrifuge

  • LC-MS/MS system

2. Globin Isolation

  • Collect whole blood samples.

  • Lyse red blood cells by adding an equal volume of deionized water.

  • Precipitate globin by adding 10% trichloroacetic acid.

  • Centrifuge the sample and discard the supernatant.

  • Wash the globin pellet with water and then methanol to remove contaminants.

  • Dry the globin pellet.

3. Acidic Hydrolysis

  • Resuspend a known amount of dried globin in 6M HCl.

  • Spike the sample with a known amount of HEV-d4 internal standard solution.

  • Heat the sample at 110°C for 24 hours to hydrolyze the globin into its constituent amino acids.

  • After hydrolysis, evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

4. Sample Clean-up (Optional but Recommended)

  • For cleaner samples and to reduce matrix effects, perform Solid Phase Extraction (SPE).

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the reconstituted hydrolysate onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Dry the eluate and reconstitute in the mobile phase starting condition.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Optimize the gradient to achieve good separation of HEV from other amino acids.

  • Tandem Mass Spectrometry (MS/MS):

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both HEV and HEV-d4 in Multiple Reaction Monitoring (MRM) mode.

      • HEV transition: m/z 162.1 -> [fragment ion]

      • HEV-d4 transition: m/z 166.1 -> [fragment ion]

    • The specific fragment ions will need to be determined during method development.

6. Quantification

  • Create a calibration curve using known concentrations of HEV standard spiked with a constant concentration of HEV-d4.

  • Plot the ratio of the peak area of HEV to the peak area of HEV-d4 against the concentration of HEV.

  • Calculate the concentration of HEV in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_exposure Exposure & Adduct Formation cluster_analysis Biomonitoring Workflow Ethylene Oxide (EO) Exposure Ethylene Oxide (EO) Exposure EO in Bloodstream EO in Bloodstream Ethylene Oxide (EO) Exposure->EO in Bloodstream Reaction with Hemoglobin Reaction with Hemoglobin EO in Bloodstream->Reaction with Hemoglobin N-2-(Hydroxyethyl)-L-valine (HEV) Adduct N-2-(Hydroxyethyl)-L-valine (HEV) Adduct Reaction with Hemoglobin->N-2-(Hydroxyethyl)-L-valine (HEV) Adduct Blood Sample Collection Blood Sample Collection Globin Isolation Globin Isolation Blood Sample Collection->Globin Isolation Acid Hydrolysis Acid Hydrolysis Globin Isolation->Acid Hydrolysis LC-MS/MS Analysis LC-MS/MS Analysis Acid Hydrolysis->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification HEV Adduct HEV Adduct HEV Adduct->Blood Sample Collection

Caption: Workflow from ethylene oxide exposure to HEV quantification.

G Start Start Isolate Globin from Whole Blood Isolate Globin from Whole Blood Start->Isolate Globin from Whole Blood End End Spike with HEV-d4 Internal Standard Spike with HEV-d4 Internal Standard Isolate Globin from Whole Blood->Spike with HEV-d4 Internal Standard Acid Hydrolysis (6M HCl, 110°C) Acid Hydrolysis (6M HCl, 110°C) Spike with HEV-d4 Internal Standard->Acid Hydrolysis (6M HCl, 110°C) Dry and Reconstitute Sample Dry and Reconstitute Sample Acid Hydrolysis (6M HCl, 110°C)->Dry and Reconstitute Sample SPE Cleanup SPE Cleanup Dry and Reconstitute Sample->SPE Cleanup Optional LC-MS/MS Analysis LC-MS/MS Analysis Dry and Reconstitute Sample->LC-MS/MS Analysis SPE Cleanup->LC-MS/MS Analysis Calculate HEV/HEV-d4 Peak Area Ratio Calculate HEV/HEV-d4 Peak Area Ratio LC-MS/MS Analysis->Calculate HEV/HEV-d4 Peak Area Ratio Quantify against Calibration Curve Quantify against Calibration Curve Calculate HEV/HEV-d4 Peak Area Ratio->Quantify against Calibration Curve Quantify against Calibration Curve->End

Caption: Experimental workflow for HEV quantification using HEV-d4.

References

Quantitative Analysis of Ethylene Oxide Exposure Biomarkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) oxide (EO) is a potent alkylating agent and a confirmed human carcinogen.[1] Monitoring exposure to EO is crucial for assessing health risks in occupational settings and for the general population. This document provides detailed application notes and protocols for the quantitative analysis of two primary biomarkers of EO exposure: N-(2-hydroxyethyl)valine (HEV) in hemoglobin and N7-(2-hydroxyethyl)guanine (N7-HEG) in DNA and urine. These biomarkers provide a reliable measure of the internal dose of EO and are essential tools for risk assessment and molecular epidemiology studies.[1][2]

Ethylene oxide reacts with nucleophilic sites in proteins and DNA, forming adducts.[2] The analysis of these adducts offers a biologically relevant measure of exposure. Hemoglobin adducts, such as HEV, provide an integrated measure of exposure over the lifespan of red blood cells (approximately 120 days), while DNA adducts like N7-HEG and their urinary metabolites reflect more recent exposure and DNA damage.[3]

Biomarkers of Ethylene Oxide Exposure

N-(2-hydroxyethyl)valine (HEV) in Hemoglobin

HEV is formed by the reaction of ethylene oxide with the N-terminal valine of the globin chains in hemoglobin. Its long half-life makes it an excellent biomarker for chronic or cumulative exposure.

N7-(2-hydroxyethyl)guanine (N7-HEG)

N7-HEG is the most abundant DNA adduct formed by ethylene oxide.[1] It can be measured in DNA from various tissues or as a depurinated product in urine. Urinary N7-HEG is a non-invasive biomarker that reflects recent exposure and DNA repair.[2]

Quantitative Data Summary

The following tables summarize quantitative data on HEV and N7-HEG levels from various studies, providing a reference for typical background and exposure-related concentrations.

Table 1: Quantitative Levels of N-(2-hydroxyethyl)valine (HEV) in Human Blood
Population/CohortExposure StatusMean HEV Level (pmol/g globin)Standard Deviation/RangeReference
General Population (U.S. NHANES 2013-2016)Non-smokers23-[4]
General Population (U.S. NHANES 2013-2016)Smokers179-[4]
Taiwanese VolunteersNon-smokers5746[5]
Taiwanese VolunteersSmokers204151[5]
Healthy Volunteers (Non-smokers)Endogenous/Environmental205[6]
Residents near EO-emitting facility (<0.8 km)Environmental29.7 (geometric mean)-[7]
Occupationally Exposed WorkersLow-exposure group12.9 - 117Range of means[8]
Occupationally Exposed WorkersHigh-exposure group19.2 - 15,472Range of means[8]
Adolescent Smokers (U.S.)Smoking49.6-[9]
Adult Smokers (U.S.)Smoking142.7-[9]
Table 2: Quantitative Levels of N7-(2-hydroxyethyl)guanine (N7-HEG)
MatrixPopulation/CohortExposure StatusMean/Median N7-HEG LevelUnitReference
Blood DNAHealthy IndividualsBackground3.2pmol/mg DNA[10]
UrineNon-exposed Factory WorkersBackground--[2][11]
UrineExposed Factory WorkersOccupationalSignificantly higher than non-exposed-[2][11]
UrineNon-exposed Hospital WorkersBackground--[2][11]
UrineExposed Hospital WorkersOccupational--[2][11]

Experimental Protocols

Protocol 1: Quantitative Analysis of N-(2-hydroxyethyl)valine (HEV) in Hemoglobin by GC-MS

This protocol is based on the modified Edman degradation method, a widely used and validated technique for HEV analysis.

1. Sample Collection and Globin Isolation: a. Collect whole blood in EDTA-containing tubes. b. Lyse red blood cells with distilled water. c. Precipitate globin by adding acidified acetone (B3395972) and wash with acetone. d. Dry the globin pellet under a stream of nitrogen.

2. Modified Edman Degradation: a. Resuspend the globin sample in formamide. b. Add a pentafluorophenyl isothiocyanate (PFPITC) solution in acetonitrile. c. Incubate at 45°C for 2 hours to form the PFP-thiohydantoin (PFPTH) derivative of N-terminal valine and HEV. d. Extract the PFPTH derivatives with diethyl ether. e. Evaporate the ether extract to dryness.

3. GC-MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., isooctane). b. Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS). c. Use a capillary column suitable for separating the derivatives (e.g., a nonpolar or medium-polarity column). d. Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity and selectivity. e. Monitor the characteristic ions for the PFPTH derivatives of valine and HEV. f. Quantify HEV using a stable isotope-labeled internal standard (e.g., d4-HEV) added at the beginning of the procedure.

HEV_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_edman Modified Edman Degradation cluster_analysis Analysis Blood Whole Blood Sample RBC_Lysis Red Blood Cell Lysis Blood->RBC_Lysis Globin_Precipitation Globin Precipitation & Washing RBC_Lysis->Globin_Precipitation Dry_Globin Dried Globin Globin_Precipitation->Dry_Globin Derivatization Derivatization with PFPITC Dry_Globin->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS Analysis (NICI) Reconstitution->GCMS Quantification Quantification GCMS->Quantification

Workflow for HEV analysis by GC-MS.
Protocol 2: Quantitative Analysis of N7-(2-hydroxyethyl)guanine (N7-HEG) in DNA by LC-MS/MS

This protocol describes a sensitive method for the quantification of N7-HEG in DNA isolated from biological samples.

1. DNA Isolation and Hydrolysis: a. Isolate DNA from tissues or white blood cells using a standard DNA extraction kit or protocol. b. Quantify the isolated DNA using UV spectrophotometry. c. Hydrolyze the DNA to release the nucleobases by heating in a neutral buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) at 100°C for 30 minutes. This mild hydrolysis preferentially releases N7-substituted purines. d. Alternatively, for complete DNA digestion to nucleosides, use a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

2. Sample Cleanup: a. Centrifuge the hydrolyzed sample to pellet the remaining DNA. b. Further purify the supernatant containing the released bases using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

3. LC-MS/MS Analysis: a. Analyze the purified sample using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source. b. Separate the analytes on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol (B129727) or acetonitrile, both containing a small amount of an ion-pairing agent or acid (e.g., formic acid). c. Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for high selectivity and sensitivity. d. Monitor the specific precursor-to-product ion transitions for N7-HEG and a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled N7-HEG). e. Quantify N7-HEG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

N7HEG_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue Tissue/Cell Sample DNA_Isolation DNA Isolation Tissue->DNA_Isolation DNA_Hydrolysis DNA Hydrolysis DNA_Isolation->DNA_Hydrolysis Centrifugation Centrifugation DNA_Hydrolysis->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE LCMSMS LC-MS/MS Analysis (ESI+) SPE->LCMSMS Quantification Quantification LCMSMS->Quantification

Workflow for N7-HEG analysis by LC-MS/MS.

Logical Relationship of Ethylene Oxide Exposure and Biomarker Formation

The following diagram illustrates the pathway from ethylene oxide exposure to the formation of the key biomarkers, HEV and N7-HEG, and their subsequent analysis.

EO_Biomarker_Pathway cluster_body In Vivo Reactions cluster_biomarkers Biomarker Formation cluster_analysis Biomonitoring EO_Exposure Ethylene Oxide (EO) Exposure (Inhalation, Endogenous Production) EO_in_Body EO in Circulation EO_Exposure->EO_in_Body Hemoglobin Hemoglobin in Red Blood Cells EO_in_Body->Hemoglobin DNA DNA in Cells EO_in_Body->DNA HEV N-(2-hydroxyethyl)valine (HEV) (Hemoglobin Adduct) Hemoglobin->HEV Alkylation of N-terminal valine N7HEG N7-(2-hydroxyethyl)guanine (N7-HEG) (DNA Adduct) DNA->N7HEG Alkylation of Guanine at N7 Blood_Sample Blood Sample Analysis HEV->Blood_Sample Urine_Sample Urine Sample Analysis N7HEG->Urine_Sample Depurination & Excretion

Pathway of EO exposure to biomarker analysis.

Conclusion

The quantitative analysis of HEV and N7-HEG provides invaluable tools for assessing human exposure to ethylene oxide. The detailed protocols and reference data presented in these application notes are intended to guide researchers, scientists, and drug development professionals in the implementation of robust and reliable biomonitoring strategies. Accurate and precise measurement of these biomarkers is essential for understanding the risks associated with ethylene oxide exposure and for the development of effective strategies to mitigate its harmful effects.

References

Application Note: Quantitative Analysis of N-2-(Hydroxyethyl)-L-valine in Human Globin by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-2-(hydroxyethyl)-L-valine (HEV) is a crucial biomarker for monitoring exposure to ethylene (B1197577) oxide (EO), a known human carcinogen used in industrial processes and present in tobacco smoke.[1][2][3] Ethylene oxide reacts with the N-terminal valine residue of hemoglobin to form a stable adduct.[4] The concentration of this adduct in blood is proportional to the cumulative exposure to EO over the lifespan of red blood cells. Therefore, its accurate quantification is essential for toxicological studies and occupational health monitoring.[5][6]

This document details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the direct quantification of HEV in human globin samples following acidic hydrolysis. This approach offers significant advantages in speed and simplicity over traditional methods that require complex derivatization steps, such as the Edman degradation.[5][7]

Principle of the Method

The method involves the isolation of globin from whole blood, followed by total acidic hydrolysis to cleave the protein into its constituent amino acids, including the target analyte, HEV. The resulting hydrolysate is then directly injected into an HPLC-MS/MS system. Chromatographic separation is achieved on a suitable reversed-phase or mixed-mode column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is performed using a stable isotope-labeled internal standard.

Biomarker Formation Pathway

The formation of N-2-(hydroxyethyl)-L-valine is a direct result of the alkylation of the N-terminal valine residue of a hemoglobin chain by ethylene oxide.

Diagram 1: Formation of N-2-(Hydroxyethyl)-L-valine Adduct cluster_0 A Hemoglobin (N-terminal Valine) C N-2-(Hydroxyethyl)-L-valine (Hemoglobin Adduct) A->C Alkylation Reaction B Ethylene Oxide (EO) B->C

Caption: Formation of the HEV adduct from hemoglobin and ethylene oxide.

Experimental Protocols

Materials and Reagents
  • N-2-(Hydroxyethyl)-L-valine standard

  • Stable isotope-labeled internal standard (e.g., D4-HEV)

  • Hydrochloric Acid (HCl)

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Human whole blood (collected in EDTA tubes)

Globin Isolation
  • Collect whole blood samples in EDTA-containing tubes.

  • Centrifuge the blood to separate plasma and red blood cells (RBCs).

  • Wash the RBCs multiple times with saline solution.

  • Lyse the washed RBCs with cold, ultrapure water.

  • Precipitate the globin protein from the lysate using an appropriate method (e.g., acid-acetone precipitation).

  • Wash the precipitated globin pellet with solvent and dry it.

Acidic Hydrolysis
  • Weigh a precise amount of dried globin (e.g., 10-20 mg) into a hydrolysis vial.

  • Add the internal standard solution.

  • Add 6M HCl to the vial.

  • Seal the vial under an inert atmosphere (e.g., argon) to prevent oxidation.

  • Heat the sample at 110-120°C for 12-24 hours to achieve complete protein hydrolysis.

  • After hydrolysis, cool the sample and evaporate the acid, often under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Analysis Workflow

The overall analytical workflow from sample receipt to final data analysis is depicted below.

Diagram 2: Analytical Workflow for HEV Quantification A Whole Blood Sample B Globin Isolation (Centrifugation, Lysis, Precipitation) A->B C Acidic Hydrolysis (HCl, 110°C, 24h) B->C D Sample Reconstitution C->D E HPLC Separation D->E F Tandem Mass Spectrometry (ESI+, MRM Mode) E->F G Data Acquisition & Processing F->G H Quantification (vs. Calibration Curve) G->H

Caption: Step-by-step workflow for HEV analysis by HPLC-MS/MS.

Instrumental Conditions (Typical)

The following are representative parameters and may require optimization for specific instrumentation.

Parameter Condition
HPLC System Standard UHPLC/HPLC System
Column C18 Reversed-Phase or Mixed-Mode Column (e.g., for polar analytes)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation of HEV from isobaric interferences
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z for HEV (e.g., 162.1)
Product Ion (Q3) Specific fragment ion for HEV (e.g., 116.1)
Internal Standard MRM transition for stable isotope-labeled standard (e.g., D4-HEV)

Quantitative Data Summary

The performance of the direct HPLC-MS/MS method for HEV quantification is summarized below, based on published data.[5][7]

Parameter Value Reference
Lower Limit of Quantitation (LLOQ) 0.0095 ng/mL (0.026 pmol/mg globin)[5]
Calibration Curve Range 0.0095 to 9.524 ng/mL[5]
Linearity (R²) > 0.999[5]
Intra-day Precision (%RSD) ≤ 11.2%[5]
Inter-day Precision (%RSD) ≤ 8.73%[5]
Intra-day Accuracy 90.6% to 105%[5]
Inter-day Accuracy 89.3% to 104.5%[5]
Alternative Method LOQ ~25 pmol HEV/g globin[7]

Conclusion

The described HPLC-MS/MS method provides a simple, rapid, and highly sensitive tool for the quantitative analysis of N-2-(hydroxyethyl)-L-valine in globin.[5] By eliminating the need for derivatization, this direct analysis method improves throughput and robustness, making it highly suitable for routine biomonitoring of ethylene oxide exposure in both occupational and general populations. The method demonstrates excellent linearity, precision, and accuracy, meeting the rigorous requirements for bioanalytical applications.[5][7]

References

Application Notes and Protocols for Biomonitoring using N-2-(Hydroxyethyl)-L-valine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biomonitoring of exposure to ethylene (B1197577) oxide (EO), a known human carcinogen, is crucial for assessing health risks in occupational and environmental settings. EO is an alkylating agent that reacts with macromolecules like DNA and proteins. The most prominent biomarker for cumulative EO exposure is the N-(2-hydroxyethyl) adduct formed at the N-terminal valine of hemoglobin (Hb), known as N-(2-hydroxyethyl)-L-valine (HEV). Due to its stability and long lifespan in red blood cells (approximately 120 days), HEV provides an integrated measure of exposure over several months.[1][2]

Accurate quantification of HEV in biological samples is paramount for reliable exposure assessment. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based analytical methods. N-2-(Hydroxyethyl)-L-valine-d4 (d4-HEV), a deuterated analog of HEV, is the internal standard of choice for these applications. Its use corrects for analyte loss during sample preparation and for matrix effects during analysis, ensuring robust and reliable results.

This document provides detailed application notes and protocols for the use of this compound in the biomonitoring of EO exposure.

Biomarker Formation and Analysis Workflow

The overall workflow for biomonitoring of ethylene oxide exposure using d4-HEV involves several key steps, from sample collection to data analysis. The general process is outlined below.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Interpretation blood_collection Blood Sample Collection globin_isolation Globin Isolation blood_collection->globin_isolation internal_standard Spiking with This compound globin_isolation->internal_standard cleavage HEV Cleavage from Globin internal_standard->cleavage extraction Extraction and Purification cleavage->extraction analytical_method LC-MS/MS or GC-MS Analysis extraction->analytical_method quantification Quantification of HEV using d4-HEV analytical_method->quantification data_analysis Data Analysis and Exposure Assessment quantification->data_analysis

Caption: General workflow for the biomonitoring of ethylene oxide exposure.

Quantitative Data Summary

The following tables summarize typical quantitative data for HEV levels in various populations. These values can serve as a reference for interpreting biomonitoring results.

Table 1: HEV Levels in Human Globin in Different Exposure Scenarios

Population GroupSample Size (n)Mean HEV Level (pmol/g globin)Standard Deviation (pmol/g globin)
Non-smokers785746
Smokers70204151

Data from a study on lifestyle factors affecting HEV formation.[3]

Table 2: Urinary N-(2-hydroxyethyl)-l-valyl-l-leucine (HEVL) in Occupationally Exposed Workers and Controls

Population GroupSample Size (n)Mean HEVL Level (µg/g creatinine)Standard Deviation (µg/g creatinine)Range (µg/g creatinine)
Sterilization Workers185.043.140.67 - 11.98
Controls320.970.37Not Reported

HEVL is a urinary metabolite that correlates with HEV in globin.[2][4]

Experimental Protocols

Two primary methods are used for the analysis of HEV in globin: a method involving total acidic hydrolysis followed by HPLC-MS/MS, and a more traditional approach using a modified Edman degradation followed by GC-MS. This compound is used as an internal standard in both methods.

Protocol 1: Total Acidic Hydrolysis with HPLC-MS/MS Analysis

This method is noted for being less laborious and more robust than the modified Edman degradation.[5][6]

1. Globin Isolation:

  • Collect whole blood in EDTA-containing tubes.

  • Lyse erythrocytes with distilled water.

  • Precipitate globin by adding acidified acetone (B3395972) and incubate at -20°C.

  • Centrifuge and wash the globin pellet with acetone.

  • Dry the globin pellet under a stream of nitrogen.

2. Sample Preparation and Hydrolysis:

  • Weigh approximately 10-20 mg of dried globin.

  • Add a known amount of this compound internal standard.

  • Add 1 mL of 6 M hydrochloric acid.

  • Heat at 110°C for 24 hours to hydrolyze the globin into its constituent amino acids.

  • After hydrolysis, neutralize the sample with a suitable base (e.g., sodium hydroxide).

3. Solid-Phase Extraction (SPE) for Clean-up:

  • Condition a cation-exchange SPE cartridge.

  • Load the neutralized hydrolysate onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the amino acids, including HEV and d4-HEV, with an appropriate solvent (e.g., ammoniated methanol).

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both HEV and d4-HEV.

hplc_workflow start Globin Sample with d4-HEV Internal Standard hydrolysis Acidic Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis spe Solid-Phase Extraction (Cation Exchange) hydrolysis->spe analysis HPLC-MS/MS Analysis spe->analysis quantification Quantification analysis->quantification

Caption: HPLC-MS/MS workflow after globin isolation.

Protocol 2: Modified Edman Degradation with GC-MS Analysis

This is a classic and highly sensitive method for analyzing N-terminal adducts.[5]

1. Globin Isolation:

  • Follow the same procedure as in Protocol 1 for globin isolation.

2. Modified Edman Degradation:

  • To the isolated globin, add a known amount of this compound.

  • React the globin with pentafluorophenyl isothiocyanate (PFPITC) to form a PFP-thiohydantoin derivative of the N-terminal valine adduct.

  • This reaction specifically cleaves the N-terminal amino acid.

3. Extraction and Derivatization:

  • Extract the resulting PFP-thiohydantoin derivative into an organic solvent (e.g., diethyl ether).

  • Evaporate the solvent.

  • Further derivatize the sample to improve its volatility for GC analysis. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.

4. GC-MS Analysis:

  • GC System: A gas chromatograph with a capillary column suitable for separating the derivatized analytes.

  • Column: A non-polar or medium-polarity column is typically used.

  • Injection: Use a splitless or on-column injection technique.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized HEV and d4-HEV to ensure high sensitivity and selectivity.

gcms_workflow start Globin Sample with d4-HEV Internal Standard edman Modified Edman Degradation (with PFPITC) start->edman extraction Solvent Extraction edman->extraction derivatization Derivatization for GC (e.g., with BSTFA) extraction->derivatization analysis GC-MS Analysis (SIM mode) derivatization->analysis quantification Quantification analysis->quantification

Caption: GC-MS workflow after globin isolation.

Signaling Pathways and Logical Relationships

The formation of HEV is a direct consequence of the reaction of ethylene oxide with the N-terminal valine of hemoglobin. This process is a part of a larger picture of EO's interaction with the body.

signaling_pathway cluster_exposure Exposure cluster_body In Vivo Reactions cluster_biomarkers Biomarker Formation cluster_analysis_concept Biomonitoring EO_exposure Ethylene Oxide (EO) Exposure EO_in_body EO in Circulation EO_exposure->EO_in_body Hb_reaction Reaction with Hemoglobin (N-terminal Valine) EO_in_body->Hb_reaction DNA_reaction Reaction with DNA EO_in_body->DNA_reaction HEV_formation N-(2-hydroxyethyl)-L-valine (HEV) Formation in Globin Hb_reaction->HEV_formation DNA_adducts DNA Adducts (e.g., N7-HEG) DNA_reaction->DNA_adducts Biomonitoring Quantification of HEV (using d4-HEV as IS) HEV_formation->Biomonitoring

Caption: Formation of HEV as a biomarker of EO exposure.

Conclusion

The use of this compound as an internal standard is critical for the accurate and precise quantification of HEV in biomonitoring studies of ethylene oxide exposure. The detailed protocols provided herein for both HPLC-MS/MS and GC-MS analysis serve as a guide for researchers and scientists in implementing robust and reliable analytical methods. The choice of method may depend on available instrumentation and laboratory expertise, but both are well-established and validated approaches for assessing EO exposure and its associated health risks.

References

Application Note: Quantitative Analysis of Antiviral Drugs for Hepatitis E Virus (HEV) in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of antiviral drugs used in the treatment of Hepatitis E Virus (HEV) infection in human plasma. The protocol utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard (d4-standard) for accurate and precise therapeutic drug monitoring. The detailed protocol for plasma sample preparation, LC-MS/MS conditions, and data analysis is provided. This method is intended for researchers, scientists, and drug development professionals involved in the study and treatment of HEV.

Introduction

Hepatitis E Virus (HEV) is an emerging global health concern, particularly in immunocompromised patients where it can lead to chronic hepatitis and cirrhosis.[1][2] While most acute HEV infections are self-limiting, chronic infections often require antiviral treatment.[2][3] Ribavirin (B1680618) and Sofosbuvir (B1194449) are two antiviral drugs that have been used in the management of chronic HEV.[4][5] Therapeutic Drug Monitoring (TDM) of these antiviral agents is crucial to optimize treatment efficacy and minimize toxicity.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantitative analysis of drugs in biological matrices due to its high sensitivity, specificity, and speed.[7] The use of a stable isotope-labeled internal standard, such as a deuterated (d4) analog of the analyte, is the gold standard in quantitative bioanalysis.[8] The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[8]

This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of an antiviral drug for HEV, using a hypothetical d4-labeled internal standard. The methodology described is based on established principles for the analysis of similar antiviral compounds like Ribavirin and Sofosbuvir in plasma.[9][10][11][12]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Antiviral drug reference standard (e.g., Ribavirin or Sofosbuvir)

    • Deuterated (d4) internal standard of the antiviral drug

  • Solvents and Chemicals:

    • Acetonitrile (B52724) (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of the antiviral drug and the internal standard from human plasma.[7][12][13]

  • Spiking of Internal Standard: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the d4-internal standard working solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Injection: Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of small molecule antiviral drugs.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Analyte and d4-internal standard specific transitions to be optimized

Data Presentation

The quantitative data for the validation of the LC-MS/MS method is summarized in the tables below. The data demonstrates the linearity, precision, and accuracy of the method for the quantification of the antiviral drug in human plasma.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
Antiviral Drug1 - 2000> 0.995

Table 2: Precision and Accuracy Data

QC LevelSpiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=6)Precision (%CV)Accuracy (%)
LLOQ10.98 ± 0.088.298.0
Low QC32.91 ± 0.155.197.0
Mid QC100102.5 ± 4.14.0102.5
High QC16001568 ± 62.74.098.0

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Sample add_is 2. Add d4-Internal Standard plasma->add_is precip 3. Protein Precipitation (Acetonitrile) add_is->precip vortex 4. Vortex precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject lc 8. Chromatographic Separation inject->lc ms 9. Mass Spectrometric Detection lc->ms quant 10. Quantification ms->quant report 11. Report Results quant->report

Caption: Experimental workflow for HEV antiviral drug analysis.

Logical Relationship of Internal Standard Method

The diagram below illustrates the principle of using a deuterated internal standard for accurate quantification.

G Analyte Analyte (Antiviral Drug) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS d4-Internal Standard IS->SamplePrep LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS Both experience similar variations Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Measure signals Quant Accurate Quantification Ratio->Quant Normalizes for variations

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of antiviral drugs used in the treatment of HEV in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The detailed protocol and performance data presented herein can be adapted for the analysis of various antiviral agents relevant to HEV treatment.

References

Application Notes and Protocols for Hemoglobin Adduct Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin (Hb) adducts are valuable biomarkers for assessing exposure to a wide range of electrophilic compounds, including environmental toxins, carcinogens, and metabolites of pharmaceutical drugs.[1][2][3] These adducts are formed when reactive electrophiles covalently bind to nucleophilic sites on the hemoglobin protein, most commonly the N-terminal valine residues.[2][3] Due to the long lifespan of erythrocytes (approximately 120 days), hemoglobin adducts provide a cumulative measure of exposure over an extended period.[2][3] Their stability and abundance in blood make them ideal for biomonitoring studies.[1][4] This document provides detailed analytical protocols for the measurement of hemoglobin adducts, primarily focusing on mass spectrometry-based methods.

Signaling Pathway: Hemoglobin Adduct Formation

Electrophilic compounds or their reactive metabolites can react with nucleophilic sites on hemoglobin, such as the N-terminal valine, cysteine, and histidine residues.[2][3] This covalent modification leads to the formation of a stable adduct. The level of these adducts in the blood is proportional to the exposure dose of the electrophilic compound.

Hemoglobin_Adduct_Formation cluster_exposure Exposure & Metabolism cluster_blood Blood Compartment Xenobiotic Xenobiotic Metabolic_Activation Metabolic Activation Xenobiotic->Metabolic_Activation Phase I/II Enzymes Electrophilic_Metabolite Electrophilic Metabolite (X*) Metabolic_Activation->Electrophilic_Metabolite Hemoglobin Hemoglobin (Hb) Electrophilic_Metabolite->Hemoglobin Covalent Binding (N-terminal Valine) Hb_Adduct Hemoglobin Adduct (Hb-X) Erythrocyte Erythrocyte (Lifespan ~120 days) Hb_Adduct->Erythrocyte Accumulation FIRE_Workflow Blood_Sample Whole Blood Sample Erythrocyte_Isolation Erythrocyte Isolation & Lysis Blood_Sample->Erythrocyte_Isolation Derivatization Derivatization with FITC (Overnight Incubation) Erythrocyte_Isolation->Derivatization Protein_Precipitation Protein Precipitation (Acetonitrile) Derivatization->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange) Protein_Precipitation->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Digestion_Workflow RBC_Lysate Erythrocyte Lysate Denaturation Denaturation (e.g., Heat, Urea) RBC_Lysate->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion Peptide_Cleanup Peptide Cleanup (e.g., SPE) Digestion->Peptide_Cleanup LCMSMS LC-MS/MS Analysis Peptide_Cleanup->LCMSMS

References

Application of N-2-(Hydroxyethyl)-L-valine-d4 in Occupational Health: A Biomarker for Ethylene Oxide Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

N-2-(Hydroxyethyl)-L-valine-d4 (d4-HEV) is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of N-2-(hydroxyethyl)valine (HEV) in biological samples. HEV is a well-established biomarker of exposure to ethylene (B1197577) oxide (EO), a known human carcinogen used in chemical synthesis and as a sterilizing agent. In occupational health, monitoring HEV levels in workers provides a reliable measure of individual exposure to EO, enabling risk assessment and the implementation of safety measures.

Ethylene oxide reacts with the N-terminal valine of hemoglobin to form a stable adduct, HEV. This adduct is indicative of the cumulative exposure to EO over the lifespan of red blood cells (approximately 120 days). The use of d4-HEV as an internal standard in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for correcting for matrix effects and variations in sample preparation and instrument response. This ensures high accuracy and precision in the quantification of HEV levels.

The primary application of d4-HEV is in biomonitoring studies of workers occupationally exposed to ethylene oxide in industries such as chemical manufacturing and medical sterilization. Furthermore, it is utilized in environmental health studies to assess EO exposure in the general population, including smokers, as tobacco smoke is a significant source of EO.

Quantitative Data Summary

The following tables summarize quantitative data on N-2-(hydroxyethyl)valine (HEV) levels in various populations, as reported in several studies. These values highlight the differences in HEV concentrations between individuals with occupational exposure to ethylene oxide, smokers, and non-smokers.

Table 1: HEV Levels in Occupationally Exposed Workers and Controls

PopulationNumber of Subjects (n)Mean HEV Level (pmol/g globin)Range of HEV Levels (pmol/g globin)Reference
Regularly Exposed Workers9-5,219 - 32,738[1]
Occasionally Exposed Workers3-518 - 3,321[1]

Table 2: HEV Levels in Smokers and Non-Smokers

PopulationNumber of Subjects (n)Mean HEV Level (pmol/g globin)Standard Deviation (pmol/g globin)Reference
Smokers70204151[2]
Non-smokers785746[2]
Smokers26--
Non-smokers2449.9-

Experimental Protocols

Two primary analytical methods are employed for the quantification of HEV in hemoglobin, utilizing d4-HEV as an internal standard: the modified Edman degradation followed by GC-MS analysis, and acidic hydrolysis followed by HPLC-ESI-MS/MS analysis.

Protocol 1: Modified Edman Degradation with GC-MS Analysis

This method involves the specific cleavage of the N-terminal HEV adduct from the globin chain, derivatization, and subsequent analysis by GC-MS.

1. Globin Isolation:

  • Collect whole blood samples in EDTA-containing tubes.
  • Isolate erythrocytes by centrifugation.
  • Lyse the erythrocytes and precipitate the globin from the heme.

2. Internal Standard Spiking:

  • Add a known amount of this compound (d4-HEV) solution to the globin sample.

3. Modified Edman Degradation:

  • React the globin sample with pentafluorophenyl isothiocyanate (PFPITC). This reaction selectively cleaves the N-terminal amino acid, forming a pentafluorophenylthiohydantoin (PFPTH) derivative.
  • The HEV-PFPTH and d4-HEV-PFPTH are then extracted from the reaction mixture.

4. Derivatization:

  • Derivatize the extracted PFPTHs to enhance their volatility for GC-MS analysis. A common method is trimethylsilylation.[3]

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • Use selective ion monitoring (SIM) to detect and quantify the characteristic ions of the HEV and d4-HEV derivatives.
  • Calculate the concentration of HEV in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Acidic Hydrolysis with HPLC-ESI-MS/MS Analysis

This is a more recent and less laborious method that involves the complete hydrolysis of the globin protein to its constituent amino acids.[4]

1. Globin Isolation:

  • Isolate globin from whole blood as described in Protocol 1.

2. Internal Standard Spiking:

  • Add a known amount of this compound (d4-HEV) solution to the globin sample.

3. Acidic Hydrolysis:

  • Hydrolyze the globin sample using a strong acid (e.g., 6 M HCl) at an elevated temperature to break down the protein into individual amino acids, including HEV and d4-HEV.

4. Sample Cleanup:

  • Neutralize the hydrolyzed sample.
  • Use solid-phase extraction (SPE) to remove interfering substances and enrich the amino acid fraction.

5. HPLC-ESI-MS/MS Analysis:

  • Inject the cleaned sample into a high-performance liquid chromatograph (HPLC) coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).
  • Separate the amino acids using a suitable HPLC column.
  • Use multiple reaction monitoring (MRM) to specifically detect the precursor-to-product ion transitions for both HEV and d4-HEV.
  • Quantify the HEV concentration based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.

Visualizations

The following diagrams illustrate the metabolic formation of the HEV adduct and the general analytical workflows for its quantification using d4-HEV.

EthyleneOxide_Metabolism EO Ethylene Oxide (EO) HEV N-2-(Hydroxyethyl)valine (HEV) Adduct EO->HEV Adduct Formation Hb Hemoglobin (N-terminal Valine) Hb->HEV

Caption: Metabolic pathway of ethylene oxide leading to the formation of the N-2-(hydroxyethyl)valine (HEV) hemoglobin adduct.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood Whole Blood Sample Globin Globin Isolation Blood->Globin Spike Spike with d4-HEV (Internal Standard) Globin->Spike Method Choose Method Spike->Method Edman Modified Edman Degradation + Derivatization Method->Edman Hydrolysis Acidic Hydrolysis + Sample Cleanup Method->Hydrolysis GCMS GC-MS Analysis Edman->GCMS LCMSMS HPLC-ESI-MS/MS Analysis Hydrolysis->LCMSMS Quant Quantification (Peak Area Ratio of HEV/d4-HEV) GCMS->Quant LCMSMS->Quant

Caption: General analytical workflow for the quantification of N-2-(hydroxyethyl)valine (HEV) using this compound (d4-HEV) as an internal standard.

References

Application Notes and Protocols for the Determination of N-2-(Hydroxyethyl)-L-valine in Human Globin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-(Hydroxyethyl)-L-valine (HEV) is a significant biomarker formed from the reaction of ethylene (B1197577) oxide with the N-terminal valine of hemoglobin. Monitoring HEV levels in human globin provides a reliable measure of exposure to ethylene oxide, a known carcinogen. This exposure can be occupational, environmental, or from lifestyle factors such as smoking.[1][2] Accurate and robust analytical methods for the quantification of HEV are crucial for toxicological studies, risk assessment, and in the development of therapeutic agents.

These application notes provide detailed protocols for the two primary analytical strategies for HEV determination in human globin: a modified Edman degradation procedure and a total acidic hydrolysis method, both coupled with mass spectrometry.

Analytical Methodologies

Two principal analytical strategies are employed for the determination of HEV in human globin:

  • Modified Edman Degradation: This classic method involves the specific cleavage of the N-terminal amino acid adduct. A modern, sensitive variation of this method, known as the FIRE (Fluorescein Isothiocyanate reagent for Edman degradation) procedure, utilizes fluorescein (B123965) isothiocyanate for derivatization, enabling highly sensitive detection by LC-MS/MS.[3][4][5]

  • Total Acidic Hydrolysis: This is a simpler and more robust method that involves the complete hydrolysis of the globin protein to its constituent amino acids, followed by direct analysis of HEV using HPLC-ESI-MS/MS.[6]

Protocol 1: Modified Edman Degradation using the FIRE Procedure

This protocol describes the determination of HEV in human globin using a modified Edman degradation with fluorescein isothiocyanate (FITC) derivatization, followed by LC-MS/MS analysis.[3][4][5]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_edman Modified Edman Degradation (FIRE Procedure) cluster_analysis Instrumental Analysis blood_collection Whole Blood Collection (EDTA) erythrocyte_isolation Erythrocyte Isolation (Centrifugation) blood_collection->erythrocyte_isolation globin_isolation Globin Isolation (Lysis & Precipitation) erythrocyte_isolation->globin_isolation derivatization Derivatization with FITC globin_isolation->derivatization cleavage Cleavage of N-terminal Adduct derivatization->cleavage extraction Solid Phase Extraction (SPE) of FTH-HEV cleavage->extraction lcmsms LC-MS/MS Analysis extraction->lcmsms quantification Quantification lcmsms->quantification

Figure 1: Workflow for HEV analysis using the FIRE procedure.
Materials and Reagents

  • Whole blood collected in EDTA tubes

  • Internal Standard: Deuterium-labeled HEV-FTH

  • Fluorescein isothiocyanate (FITC)

  • Acetonitrile (B52724), Methanol, Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Procedure
  • Globin Isolation:

    • Isolate erythrocytes from whole blood by centrifugation.

    • Lyse the erythrocytes with cold deionized water.

    • Precipitate globin from the lysate using an appropriate method (e.g., acidification).

    • Wash and dry the globin pellet.

  • Modified Edman Degradation (FIRE Procedure):

    • Dissolve a known amount of globin in a suitable buffer.

    • Add the internal standard.

    • Add FITC solution (freshly prepared in a non-aqueous solvent like DMSO) to the globin solution and incubate to allow for the derivatization of the N-terminal valine.[7]

    • Perform the cleavage of the N-terminal FTH-HEV adduct under acidic conditions.

    • Purify and concentrate the FTH-HEV adduct using Solid Phase Extraction (SPE).

  • LC-MS/MS Analysis:

    • Analyze the purified extract by LC-MS/MS.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water and acetonitrile with formic acid.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for the specific precursor and product ions of HEV-FTH and the internal standard.

Protocol 2: Total Acidic Hydrolysis

This protocol details the determination of HEV in human globin by complete acidic hydrolysis of the protein followed by direct HPLC-ESI-MS/MS analysis.[6]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_hydrolysis Acidic Hydrolysis cluster_analysis Instrumental Analysis blood_collection Whole Blood Collection (EDTA) globin_isolation Globin Isolation blood_collection->globin_isolation hydrolysis Total Acidic Hydrolysis of Globin globin_isolation->hydrolysis neutralization Neutralization hydrolysis->neutralization hplcmsms HPLC-ESI-MS/MS Analysis neutralization->hplcmsms quantification Quantification hplcmsms->quantification

Figure 2: Workflow for HEV analysis using total acidic hydrolysis.
Materials and Reagents

  • Isolated and dried globin

  • Internal Standard: Deuterium-labeled HEV

  • Hydrochloric acid (HCl), 6M

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

Procedure
  • Globin Hydrolysis:

    • Weigh a precise amount of isolated globin into a hydrolysis tube.

    • Add the internal standard.

    • Add 6M HCl to the tube.

    • Seal the tube under vacuum or inert atmosphere.

    • Heat the sample at a specified temperature (e.g., 110°C) for a defined period (e.g., 24 hours) to ensure complete hydrolysis.

  • Sample Clean-up:

    • After hydrolysis, cool the sample.

    • Neutralize the sample with a suitable base.

    • Centrifuge to remove any precipitate.

    • The supernatant containing the amino acids, including HEV, is ready for analysis.

  • HPLC-ESI-MS/MS Analysis:

    • Inject the supernatant into the HPLC-ESI-MS/MS system.

    • Use a suitable column for amino acid analysis (e.g., a HILIC or reversed-phase column).

    • Employ an isocratic or gradient elution method.

    • Operate the mass spectrometer in MRM mode to monitor the specific transitions for HEV and its internal standard.

Quantitative Data Summary

The following table summarizes representative quantitative data for N-2-(hydroxyethyl)-L-valine (HEV) levels in human globin from various studies.

PopulationAnalytical MethodMean HEV Level (pmol/g globin)Range (pmol/g globin)Reference
Non-smokersModified Edman/GC-MS57 ± 46Not Reported[1]
SmokersModified Edman/GC-MS204 ± 151Not Reported[1]
Ethylene Oxide WorkersAcidic Hydrolysis/HPLC-MS²Not ReportedCorrelated with exposure[6]
Control GroupAcidic Hydrolysis/HPLC-MS²Not ReportedLower than exposed[6]

Note: HEV levels can vary significantly based on individual exposure, metabolism, and lifestyle factors. The values presented are for comparative purposes.

Method Validation Parameters

The table below presents typical validation parameters for the analytical methods described.

ParameterModified Edman (FIRE) / LC-MS/MSTotal Acidic Hydrolysis / HPLC-MS²
Limit of Quantitation (LOQ) ~1 pmol/g globin[5]~25 pmol/g globin[6]
Linearity (R²) > 0.99> 0.95[6]
Intra-day Precision (%RSD) < 15%5%[6]
Inter-day Precision (%RSD) < 15%6%[6]
Accuracy (% Recovery) 85-115%High (as per G-EQUAS)[6]

Conclusion

The determination of N-2-(hydroxyethyl)-L-valine in human globin is a well-established biomarker for assessing exposure to ethylene oxide. Both the modified Edman degradation and total acidic hydrolysis methods, when coupled with mass spectrometry, provide sensitive and reliable quantification. The choice of method may depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The FIRE procedure offers enhanced sensitivity, while the total acidic hydrolysis method provides a simpler and more robust workflow. These detailed protocols and application notes serve as a valuable resource for researchers and scientists in the fields of toxicology, drug development, and occupational health.

References

Application Note: Quantitative Analysis of N-2-(Hydroxyethyl)-L-valine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-2-(Hydroxyethyl)-L-valine-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated standard is commonly used as an internal standard for the quantification of N-2-(Hydroxyethyl)-L-valine (HEV), a biomarker for exposure to ethylene (B1197577) oxide.

Introduction

N-2-(Hydroxyethyl)-L-valine (HEV) is an adduct formed from the reaction of ethylene oxide with the N-terminal valine of hemoglobin.[1] Its quantification in biological samples is a key method for biomonitoring ethylene oxide exposure.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations in sample processing.

This application note details a robust LC-MS/MS method for the analysis of this compound. The protocol covers sample preparation, liquid chromatography conditions, and mass spectrometry settings.

Experimental

  • This compound standard

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS) working solution: Prepared in a suitable solvent (e.g., 50:50 methanol:water).

The following table summarizes the recommended starting conditions for the HPLC separation. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass spectrometry is performed using an electrospray ionization (ESI) source in positive ion mode. The following table outlines the key parameters for the detection of this compound. The exact values for parameters like declustering potential and collision energy should be optimized for the specific instrument.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 166.1
Product Ion (Q3) m/z 120.1
Dwell Time 100 ms
Collision Energy (CE) 15 eV (optimization recommended)
Declustering Potential (DP) 40 V (optimization recommended)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Source Temperature 550 °C
IonSpray Voltage 5500 V

Experimental Protocols

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare a series of working solutions for creating a calibration curve.

  • Internal Standard Spiking: For quantification of the non-deuterated HEV, a fixed concentration of the this compound internal standard is added to all samples and calibration standards.

This protocol is adapted from methods involving the acidic hydrolysis of globin.[2]

  • Globin Isolation: Isolate globin from whole blood using standard precipitation methods.

  • Hydrolysis: To approximately 5 mg of globin, add the this compound internal standard. Add 1 mL of 6 M HCl and heat at 110 °C for 24 hours to hydrolyze the protein.

  • Neutralization and Cleanup: Neutralize the hydrolysate with a suitable base (e.g., NaOH). The sample can then be further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

  • Reconstitution: Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase A for LC-MS/MS analysis.

Data Analysis

Quantitative analysis is performed by constructing a calibration curve. The peak area ratio of the analyte (HEV) to the internal standard (this compound) is plotted against the concentration of the analyte. A linear regression is then applied to determine the concentration of the analyte in unknown samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Globin) add_is Add this compound (IS) sample->add_is hydrolysis Acid Hydrolysis add_is->hydrolysis cleanup SPE Cleanup hydrolysis->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of HEV calibration->quantification

Caption: Experimental workflow for the quantification of HEV using a deuterated internal standard.

mass_spec_logic parent_ion Precursor Ion (HEV-d4) m/z 166.1 collision Collision-Induced Dissociation (CID) parent_ion->collision Q1 Selection fragment_ion Product Ion m/z 120.1 collision->fragment_ion Fragmentation in Q2 detector Detector fragment_ion->detector Q3 Selection

Caption: Logical flow of the tandem mass spectrometry analysis for this compound.

References

Troubleshooting & Optimization

Technical Support Center: N-2-(Hydroxyethyl)-L-valine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments involving N-2-(Hydroxyethyl)-L-valine-d4 (HEV-d4).

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard signal is low or inconsistent. What are the common causes?

A1: Low or variable signal intensity for HEV-d4 is a frequent issue, often pointing towards matrix effects, suboptimal instrument conditions, or sample preparation inefficiencies. Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can cause ion suppression and are a primary suspect.[1][2] Other potential causes include incorrect mass spectrometry parameters, poor chromatographic peak shape, or degradation of the analyte during sample preparation and storage.

Q2: How can I determine if matrix effects are suppressing my HEV-d4 signal?

A2: A post-column infusion experiment is a definitive way to diagnose matrix effects. This involves infusing a standard solution of HEV-d4 at a constant rate into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are suppressing ionization.[1] Another method is the post-extraction spike, where you compare the signal of HEV-d4 in a clean solvent to its signal when spiked into a prepared blank matrix sample at the same concentration. A significant decrease in signal in the matrix sample confirms ion suppression.[1]

Q3: What is the "gold standard" for compensating for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1] Since this compound is itself a deuterated standard, it is designed to co-elute with the non-labeled analyte (N-2-(Hydroxyethyl)-L-valine) and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1][3]

Q4: Can derivatization improve the signal for HEV-d4?

A4: Yes, derivatization is a common strategy to improve the chromatographic retention and ionization efficiency of polar molecules like amino acids and their derivatives.[4][5] By reacting HEV-d4 with a derivatizing agent, a less polar and more easily ionizable moiety can be introduced. This can lead to a significant increase in signal intensity. However, this adds a step to the sample preparation and requires careful optimization and validation.[5][6][7]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise (S/N) Ratio

This guide provides a systematic approach to diagnosing and resolving a low S/N ratio for your HEV-d4 signal.

Troubleshooting Workflow

start Low S/N for HEV-d4 ms_params Verify MS Parameters (Tune & Calibrate) start->ms_params ms_params->start Re-evaluate Issue chrom_check Evaluate Chromatography (Peak Shape, Retention) ms_params->chrom_check Parameters OK chrom_check->start Re-evaluate Issue sample_prep Optimize Sample Prep (SPE, LLE) chrom_check->sample_prep Chromatography OK sample_prep->start Re-evaluate Issue matrix_effects Investigate Matrix Effects sample_prep->matrix_effects Prep Optimized derivatization Consider Derivatization matrix_effects->derivatization Suppression Confirmed solution Improved S/N matrix_effects->solution No Significant Suppression derivatization->solution

Caption: Troubleshooting workflow for low signal-to-noise.

Step-by-Step Guide:

  • Mass Spectrometer Performance:

    • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's guidelines. An out-of-tune instrument will have poor sensitivity and mass accuracy.

    • Compound Optimization: Do not rely on generic parameters. Optimize the MRM transitions (precursor/product ions) and collision energy specifically for HEV-d4. Even instruments of the same model can have different optimal settings.[8]

  • Chromatography Review:

    • Peak Shape: Examine the peak shape of HEV-d4. Broad or tailing peaks will have a lower height and thus a lower S/N ratio. This could be due to issues with the column, mobile phase, or interactions with the analytical column.

    • Retention Time: Consistent retention time is crucial. Drifting retention can indicate problems with the HPLC system or column degradation. For a polar analyte like HEV-d4, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and separation from non-polar interferences.[1][9][10]

  • Sample Preparation:

    • Extraction Efficiency: Your sample preparation method should efficiently extract HEV-d4 while removing as many matrix components as possible. For complex matrices like plasma or urine, simple protein precipitation may not be sufficient.[10]

    • Advanced Cleanup: Consider more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances like phospholipids (B1166683) and salts.[1]

Issue 2: Inconsistent Signal/Poor Reproducibility

This guide addresses variability in the HEV-d4 signal across multiple injections.

Logical Relationship Diagram

cluster_causes Potential Causes cluster_solutions Solutions inconsistent_signal Inconsistent HEV-d4 Signal matrix_variability Matrix Effect Variability inconsistent_signal->matrix_variability sample_prep_inconsistency Inconsistent Sample Prep inconsistent_signal->sample_prep_inconsistency instrument_instability Instrument Instability inconsistent_signal->instrument_instability sil_is Use of SIL-IS (HEV-d4) matrix_variability->sil_is Corrects for automated_prep Automate Sample Prep sample_prep_inconsistency->automated_prep Improves system_suitability System Suitability Tests instrument_instability->system_suitability Monitors for

Caption: Causes and solutions for inconsistent signal.

Troubleshooting Steps:

  • Evaluate Matrix Variability: The composition of biological samples can vary, leading to different degrees of ion suppression between samples. As HEV-d4 is the internal standard, its response should track the analyte's response. If the ratio is inconsistent, there may be an interference specific to the internal standard.

  • Standardize Sample Preparation: Manual sample preparation steps can introduce variability. Ensure protocols are followed precisely. If possible, use automated liquid handlers to improve consistency.

  • Check Instrument Stability: Run a series of injections of a standard solution to check for instrument drift. The peak area and retention time should be highly consistent. If not, the LC or MS may require maintenance.

Experimental Protocols & Data

Protocol 1: Sample Preparation via Acidic Hydrolysis (for Globin Adducts)

This protocol is adapted for the analysis of HEV released from hemoglobin, a common application.[11]

  • Globin Isolation: Isolate globin from erythrocyte samples.

  • Hydrolysis: To the globin sample, add 6 M HCl.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound.

  • Incubation: Seal the reaction vessel and incubate at 110°C for 24 hours to hydrolyze the protein and release the HEV adduct.

  • Drying: After cooling, evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a starting point for method development. Parameters should be optimized for your specific instrumentation.

  • LC Column: A HILIC column (e.g., 150 mm x 2.1 mm, 5 µm) is recommended for retaining the polar HEV-d4 molecule.[9]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A gradient starting with a high percentage of acetonitrile (e.g., 90%) and ramping to a lower percentage is typical for HILIC separations.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data: Proposed MRM Transitions

The exact MRM transitions and collision energies should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. However, based on the structure and common fragmentation patterns of similar molecules, the following transitions are proposed as a starting point for method development.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Proposed Fragmentation
N-2-(Hydroxyethyl)-L-valine (HEV)162.1116.1Loss of HCOOH (formic acid)
This compound (HEV-d4) 166.1 120.1 Loss of HCOOH (formic acid)
This compound (HEV-d4) 166.1 76.1 Fragment of the valine backbone

Note: The d4-label is on the hydroxyethyl (B10761427) group, so fragments retaining this group will have a +4 Da shift compared to the non-labeled compound. The loss of the carboxyl group as formic acid is a common fragmentation pathway for amino acids. The second transition for HEV-d4 is a potential qualifier ion.

References

Technical Support Center: Overcoming Ionization Suppression for HEV Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Hepatitis E Virus (HEV) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to ionization suppression in your HEV quantification assays.

Issue 1: Low or No Analyte Signal

Question: I am not seeing a signal for my target HEV peptide, or the signal is much lower than expected. What are the possible causes and solutions?

Answer:

Low or no analyte signal is a common issue that can often be attributed to ionization suppression. Here is a step-by-step guide to troubleshoot this problem:

Possible Causes & Solutions:

CauseRecommended Action
Significant Ionization Suppression Perform a post-column infusion experiment to confirm the presence and retention time of co-eluting, suppressing matrix components.[1]
Inefficient Sample Cleanup Enhance your sample preparation method. If using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a more thorough removal of interfering matrix components like phospholipids.[2][3]
Suboptimal Chromatographic Separation Modify your LC gradient to better separate your HEV peptide from the suppression zone identified in the post-column infusion experiment.[1]
Poor Ionization Efficiency If using Electrospray Ionization (ESI), try switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression.[4] Also, consider switching between positive and negative ionization modes.
Sample Dilution As a straightforward initial step, try diluting your sample. This can reduce the concentration of interfering matrix components. However, be mindful that this also dilutes your analyte, so this is only a viable option if your analyte concentration is sufficiently high.[4][5]
Issue 2: Poor Reproducibility and Inconsistent Results

Question: My replicates for the same HEV sample are showing high variability. What could be causing this?

Answer:

Inconsistent results are often a sign of variable matrix effects between samples. The following steps can help improve the reproducibility of your assay.

Possible Causes & Solutions:

CauseRecommended Action
Variable Matrix Effects The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression.
Lack of an Appropriate Internal Standard The most effective way to correct for variability is to use a stable isotope-labeled (SIL) internal standard that corresponds to your target HEV peptide.[6][7][8][9] The SIL internal standard will be affected by matrix effects in the same way as the analyte, allowing for accurate normalization.
Inconsistent Sample Preparation Ensure your sample preparation protocol is followed precisely for all samples. Minor variations can lead to differences in the final matrix composition.
Carryover Inject a blank sample after a high-concentration sample to check for carryover, which can contribute to result variability.

Frequently Asked Questions (FAQs)

Q1: What is ionization suppression and how does it affect HEV quantification?

A1: Ionization suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (e.g., an HEV peptide) in the mass spectrometer's ion source. This leads to a reduced signal intensity for the analyte, which can result in underestimation of its concentration, poor sensitivity, and inaccurate quantification.[1][3]

Q2: How can I detect ionization suppression in my LC-MS method for HEV peptides?

A2: The most common method for detecting ionization suppression is the post-column infusion experiment . This involves infusing a constant flow of your HEV peptide standard into the MS while injecting a blank matrix extract onto the LC column. A drop in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the most effective sample preparation techniques to reduce ionization suppression?

A3: While protein precipitation is a simple method, it is often insufficient for removing all interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up complex biological samples and reducing ion suppression.[2][3]

Q4: When should I use a stable isotope-labeled (SIL) internal standard?

A4: It is highly recommended to use a SIL internal standard in all quantitative LC-MS assays for HEV, especially when dealing with complex biological matrices like plasma or serum.[6][7][8][9] A SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Since it co-elutes and experiences the same degree of ionization suppression as the analyte, it provides the most accurate means of correction.[6][7][8][9]

Q5: Can I just dilute my sample to overcome ion suppression?

A5: Diluting the sample can be a quick and easy way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[4][5] However, this also dilutes your HEV analyte, which may compromise the sensitivity of your assay, particularly for low-abundance viral proteins. This approach is generally only suitable when the analyte concentration is well above the limit of quantification.

Experimental Protocols

Protocol 1: In-Solution Trypsin Digestion of HEV ORF2 Capsid Protein

This protocol is a general guideline for the digestion of the HEV ORF2 protein to generate peptides for LC-MS/MS analysis.

Materials:

  • Recombinant HEV ORF2 protein or sample containing the protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (B52724)

Procedure:

  • Denaturation and Reduction:

    • Resuspend the protein sample in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Digestion:

    • Add trypsin to the protein solution at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting:

    • Desalt the peptide mixture using a C18 StageTip or equivalent SPE cartridge.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Protocol 2: Multiple Reaction Monitoring (MRM) Method Development for an HEV Peptide

This protocol outlines the steps for developing a quantitative MRM method for a target HEV peptide.

Procedure:

  • Peptide Selection:

    • Choose a unique tryptic peptide from the HEV ORF2 protein sequence that is 6-20 amino acids in length and free of easily modifiable residues like methionine or cysteine if possible.

  • Precursor Ion Selection:

    • Infuse the synthetic HEV peptide standard into the mass spectrometer to determine the most abundant precursor ion (typically the doubly or triply charged ion).

  • Fragment Ion Selection and Collision Energy Optimization:

    • Perform a product ion scan of the selected precursor ion to identify the most intense and stable fragment ions (y- and b-ions).

    • For the top 3-4 fragment ions, optimize the collision energy for each transition to maximize the signal intensity.

  • MRM Transition Table:

    • Create a table of the optimized MRM transitions (precursor ion m/z -> fragment ion m/z) and their corresponding collision energies.

  • LC Method Development:

    • Develop a chromatographic method that provides good peak shape and retention for the target HEV peptide.

  • Scheduled MRM (optional but recommended):

    • If analyzing multiple peptides, use a scheduled MRM method where the mass spectrometer only monitors for specific transitions around the expected retention time of each peptide. This increases the dwell time for each transition and improves sensitivity.[10]

Visualizations

experimental_workflow sample Biological Sample (Plasma/Serum) prep Sample Preparation (Protein Precipitation, SPE, or LLE) sample->prep digest In-Solution Digestion (Trypsin) prep->digest sil_is Spike-in SIL Internal Standard digest->sil_is lc LC Separation sil_is->lc ms MS/MS Analysis (MRM) lc->ms data Data Analysis (Quantification) ms->data

Caption: Workflow for HEV peptide quantification by LC-MS/MS.

troubleshooting_logic start Low/No Signal or Poor Reproducibility check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low IS Signal Low/Variable is_ok->is_low No suppression Investigate Ion Suppression (Post-Column Infusion) is_ok->suppression Yes use_sil Implement SIL-IS is_low->use_sil optimize_prep Optimize Sample Prep (SPE/LLE) suppression->optimize_prep optimize_lc Optimize Chromatography suppression->optimize_lc end Improved Results optimize_prep->end optimize_lc->end use_sil->end

Caption: Troubleshooting logic for ionization suppression issues.

References

Technical Support Center: Optimizing Chromatographic Separation of Hydroxyethyl Valine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of hydroxyethyl (B10761427) valine (HEV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflows.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of hydroxyethyl valine.

HPLC-MS/MS Analysis

Question: I am observing poor peak shape (tailing or fronting) for my hydroxyethyl valine peak. What are the possible causes and solutions?

Answer: Poor peak shape for a polar compound like HEV is a common issue in reversed-phase chromatography. Here are the likely causes and how to address them:

  • Secondary Interactions with Stationary Phase: Residual silanols on the C18 column can interact with the polar functional groups of HEV, leading to peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of silanol (B1196071) groups, minimizing these interactions.[1]

      • Column Choice: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which is less prone to secondary interactions with polar analytes.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, including splitting or fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a weaker elution strength.[2]

  • Column Contamination or Void: Buildup of matrix components on the column frit or a void at the head of the column can disrupt the sample band, leading to poor peak shape.

    • Solution:

      • Use a guard column to protect your analytical column from strongly retained matrix components.

      • Filter all samples and mobile phases to prevent particulate matter from clogging the column.[2]

      • If a void is suspected, you may try reversing and flushing the column (check manufacturer's instructions) or replacing it.

Question: My hydroxyethyl valine peak has a low retention time and is eluting near the void volume. How can I increase its retention?

Answer: Insufficient retention of polar analytes is a frequent challenge in reversed-phase HPLC. Here are some strategies to improve the retention of HEV:

  • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the interaction of the polar HEV with the nonpolar stationary phase.

  • Use a Different Stationary Phase: A standard C18 column may not be retentive enough for highly polar compounds.

    • Solution: Consider using a more retentive column, such as a C18 with a higher carbon load, a phenyl-hexyl column, or explore hydrophilic interaction liquid chromatography (HILIC). HILIC columns are specifically designed for the retention of polar compounds.

  • Mobile Phase Additives: The use of ion-pairing reagents can enhance the retention of charged analytes. However, these can be difficult to remove from the column and are often not compatible with mass spectrometry.

Question: I am experiencing ion suppression in my LC-MS/MS analysis of HEV from plasma/urine samples. What can I do to mitigate this?

Answer: Ion suppression is a common matrix effect in LC-MS/MS, where co-eluting compounds from the biological matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solution:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Use an SPE sorbent that provides a different retention mechanism than your analytical column to maximize the removal of interferences.

      • Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method.

  • Optimize Chromatography: Ensure that HEV is chromatographically separated from the bulk of the matrix components.

    • Solution: Adjust your gradient elution to better resolve HEV from early-eluting, polar matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for HEV will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.

  • Sample Dilution: If the concentration of HEV is high enough, diluting the sample can reduce the concentration of interfering matrix components.

GC-MS Analysis

Question: I am seeing multiple peaks for my derivatized hydroxyethyl valine standard, suggesting incomplete derivatization. How can I optimize the reaction?

Answer: Incomplete derivatization is a common issue when analyzing polar compounds like amino acid adducts by GC-MS. Silylation is a frequently used technique for HEV.

  • Moisture Sensitivity: Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[3]

    • Solution:

      • Ensure all glassware is thoroughly dried.

      • Dry the sample extract completely under a stream of nitrogen before adding the derivatization reagent.

      • Store derivatization reagents under anhydrous conditions.

  • Reaction Conditions: The derivatization reaction may require optimization of time and temperature.

    • Solution:

      • Increase the reaction time and/or temperature. For example, heating at 100°C for 4 hours has been used for silylation of amino acids.[3]

      • Ensure the derivatization reagent is in sufficient excess.

  • Formation of Multiple Derivatives: Some amino acids can form multiple derivative products.[3]

    • Solution: Adjusting the reaction conditions, such as lowering the temperature or changing the reaction time, may favor the formation of a single, fully derivatized product.[3]

Question: My derivatized hydroxyethyl valine is showing poor peak shape in the GC chromatogram. What could be the cause?

Answer: Poor peak shape in GC analysis of derivatized compounds can often be traced back to the derivatization process or the GC system itself.

  • Incomplete Derivatization: As mentioned above, residual underivatized or partially derivatized HEV will exhibit poor chromatographic behavior.

    • Solution: Re-optimize the derivatization procedure to ensure complete reaction.

  • Active Sites in the GC System: Free silanol groups in the GC inlet liner or on the column can interact with the derivatized analyte, causing peak tailing.

    • Solution:

      • Use a deactivated inlet liner.

      • Ensure you are using a high-quality, well-deactivated capillary column suitable for the analysis of derivatized polar compounds.

  • Analyte Decomposition: HEV derivatives may be thermally labile and can decompose in a hot injector.

    • Solution: Optimize the injector temperature to ensure efficient volatilization without causing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation method for analyzing HEV in blood? A1: The most common method involves the isolation of globin from red blood cells, followed by acidic hydrolysis to release HEV from the N-terminal valine of the hemoglobin protein.[4][5] The resulting hydrolysate can then be further purified by solid-phase extraction (SPE) before analysis.

Q2: Can I analyze HEV directly from urine? A2: Yes, methods have been developed for the analysis of HEV and related compounds in urine.[6][7] This typically involves a solid-phase extraction (SPE) step to clean up the urine sample and concentrate the analyte before LC-MS/MS analysis.

Q3: What type of HPLC column is best suited for HEV analysis? A3: Due to its polar nature, a C18 column is commonly used for the reversed-phase separation of HEV. However, to achieve adequate retention and good peak shape, it is often necessary to use a mobile phase with a high aqueous content and an acidic modifier like formic acid. For highly polar metabolites, a HILIC column may also be an effective alternative.

Q4: Is derivatization always necessary for GC-MS analysis of HEV? A4: Yes, due to its low volatility, derivatization is essential for the analysis of HEV by GC-MS.[3] Silylation is a common derivatization technique that replaces active hydrogens on the hydroxyl and amine groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, making the molecule more volatile and amenable to GC analysis.[3]

Q5: What are the typical validation parameters I should assess for a quantitative HEV method? A5: A quantitative method for HEV should be validated for linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantitation (LOQ), selectivity, and stability in the biological matrix.[8][9]

Data Presentation

Table 1: Typical HPLC-MS/MS Parameters for Hydroxyethyl Valine Analysis
ParameterSettingReference
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water[10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[10]
Gradient Isocratic or Gradient Elution[5][10]
Flow Rate 0.2 - 0.4 mL/min[11]
Injection Volume 1 - 10 µL[11]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
MS/MS Transition Analyte-specific precursor and product ions[12]
Table 2: Typical GC-MS Parameters for Derivatized Hydroxyethyl Valine Analysis
ParameterSettingReference
Derivatization Reagent MSTFA, MTBSTFA[13]
Reaction Conditions 75-100°C for 30-240 min[3]
Column 5% Phenyl Methylpolysiloxane (e.g., TR-5)[13]
Injector Temperature 250 - 280°CGeneral GC Practice
Carrier Gas HeliumGeneral GC Practice
Temperature Program Ramped from a low to high temperature[3]
Ionization Mode Electron Impact (EI)
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of HEV in Human Plasma
  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Globin Isolation:

    • Centrifuge the blood sample to separate plasma and red blood cells (RBCs).

    • Lyse the RBCs with cold water.

    • Precipitate the globin by adding an organic solvent (e.g., acidified acetone).

    • Wash the globin pellet and dry it.

  • Acidic Hydrolysis:

    • Resuspend the globin in hydrochloric acid (e.g., 6 M HCl).

    • Heat the sample (e.g., at 110°C) for a specified time to hydrolyze the protein and release HEV.

  • Sample Cleanup (SPE):

    • Condition a mixed-mode or reversed-phase SPE cartridge.

    • Load the hydrolyzed sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the HEV with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

    • Inject an aliquot into the HPLC-MS/MS system using the parameters outlined in Table 1.

  • Data Analysis: Quantify HEV using a calibration curve prepared with known standards and an appropriate internal standard.

Protocol 2: GC-MS Analysis of Derivatized HEV
  • Sample Preparation: Follow steps 1-4 from the HPLC-MS/MS protocol to obtain a purified HEV extract.

  • Derivatization:

    • Ensure the sample extract is completely dry.

    • Add the silylation reagent (e.g., MSTFA in pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at the optimized temperature and time to complete the derivatization reaction.

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject an aliquot into the GC-MS system using the parameters outlined in Table 2.

  • Data Analysis: Identify the derivatized HEV peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared with derivatized standards.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Blood/Urine) Globin_Isolation Globin Isolation (for Blood) Sample_Collection->Globin_Isolation Blood Sample SPE_Cleanup Solid-Phase Extraction (SPE) Sample_Collection->SPE_Cleanup Urine Sample Acidic_Hydrolysis Acidic Hydrolysis Globin_Isolation->Acidic_Hydrolysis Acidic_Hydrolysis->SPE_Cleanup HPLC_MSMS HPLC-MS/MS Analysis SPE_Cleanup->HPLC_MSMS Derivatization Derivatization SPE_Cleanup->Derivatization Data_Acquisition Data Acquisition HPLC_MSMS->Data_Acquisition GC_MS GC-MS Analysis GC_MS->Data_Acquisition Derivatization->GC_MS Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HEV analysis.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape, Low Sensitivity) Check_System Check LC/GC System (Pressure, Leaks, etc.) Problem->Check_System Check_Method Review Method Parameters (Gradient, Temp, etc.) Problem->Check_Method Check_Sample Evaluate Sample Prep (Extraction, Derivatization) Problem->Check_Sample Instrument_Maintenance Perform Instrument Maintenance (Clean Source, Change Liner) Check_System->Instrument_Maintenance Optimize_Chroma Optimize Chromatography (Mobile Phase, Column) Check_Method->Optimize_Chroma Improve_Sample_Prep Improve Sample Prep (Cleanup, Derivatization) Check_Sample->Improve_Sample_Prep Resolution Problem Resolved? Optimize_Chroma->Resolution Improve_Sample_Prep->Resolution Instrument_Maintenance->Resolution

Caption: Troubleshooting logic for chromatographic issues.

References

troubleshooting low recovery of N-2-(Hydroxyethyl)-L-valine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-2-(Hydroxyethyl)-L-valine-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low recovery of this internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of N-2-(Hydroxyethyl)-L-valine (HEV). It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The non-labeled form, HEV, is a biomarker for assessing exposure to ethylene (B1197577) oxide, a known carcinogen. The deuterated standard is crucial for correcting for variability during sample preparation and analysis, ensuring accurate quantification of HEV.

Q2: What are the common causes for low recovery of this compound?

Low recovery of a deuterated internal standard like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation Issues: Inefficient extraction from the sample matrix, analyte degradation during processing, or improper pH conditions.

  • Chromatographic Problems: Poor retention on the analytical column, or co-elution with interfering substances that cause ion suppression.

  • Mass Spectrometry Issues: Suboptimal ionization parameters, or in-source fragmentation of the analyte.

  • Analyte Stability: Degradation due to improper storage conditions (temperature, light exposure) or instability in the sample matrix or final extract.

Q3: My recovery of this compound is inconsistent across samples. What could be the reason?

Variable recovery is often a sign of inconsistent sample processing or matrix effects.[1] Even with a stable isotope-labeled internal standard, significant variations in the sample matrix (e.g., differences in lipid or salt content between patient samples) can lead to differential ion suppression or enhancement, affecting the analyte and internal standard differently. It is also important to ensure that the internal standard has fully equilibrated with the sample before extraction.

Q4: Can the deuterium (B1214612) label on this compound be lost during sample preparation?

While generally stable, deuterium labels can sometimes be lost through isotopic exchange, particularly under harsh chemical conditions (e.g., very high or low pH) or at elevated temperatures. This can lead to an inaccurate quantification of the target analyte. If isotopic exchange is suspected, it is advisable to investigate the stability of the deuterated standard under the specific experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound.

Diagram: Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting Troubleshooting Low Recovery of this compound start Low Recovery Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Assess Chromatography & Matrix Effects sample_prep->chromatography If recovery is still low resolved Issue Resolved sample_prep->resolved If recovery improves ms_conditions Step 3: Check MS Conditions chromatography->ms_conditions If recovery is still low chromatography->resolved If recovery improves stability Step 4: Investigate Analyte Stability ms_conditions->stability If recovery is still low ms_conditions->resolved If recovery improves stability->resolved If recovery improves

Caption: A step-by-step workflow for troubleshooting low recovery.

Step 1: Evaluate Sample Preparation

The first step in troubleshooting is to scrutinize the sample preparation process, as this is a common source of analyte loss.

Potential Issues & Solutions

Potential IssueRecommended Solution
Incomplete Extraction Optimize the extraction solvent and technique. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvent are used. For liquid-liquid extraction (LLE), adjust the solvent polarity and pH.
Analyte Adsorption Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize non-specific binding.
Improper pH Ensure the pH of the sample and extraction solvents are optimized for the analyte. N-2-(Hydroxyethyl)-L-valine is an amino acid and its charge state is pH-dependent.
Inconsistent Evaporation/Reconstitution Ensure complete drying of the eluate and full reconstitution in a solvent compatible with the mobile phase. Vortexing and sonication can aid in redissolving the analyte.
Step 2: Assess Chromatography & Matrix Effects

If sample preparation is ruled out, the next step is to investigate the chromatographic performance and the potential for matrix effects.

Potential Issues & Solutions

Potential IssueRecommended Solution
Poor Peak Shape / Retention Optimize the mobile phase composition (organic content, pH, additives) and gradient profile. Ensure the correct column chemistry is being used (e.g., C18 for reversed-phase).
Ion Suppression/Enhancement Matrix effects can significantly reduce or enhance the analyte signal.[2] To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample cleanup, dilute the sample, or modify the chromatography to separate the analyte from interfering matrix components.
Isotope Effect Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[3] This can lead to differential matrix effects. Optimize the chromatography to ensure co-elution of the analyte and internal standard.

Diagram: Investigating Matrix Effects

Matrix_Effects_Workflow Workflow for Investigating Matrix Effects start Suspected Matrix Effects post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion evaluate_results Evaluate Signal Suppression/ Enhancement at Analyte RT post_column_infusion->evaluate_results no_effect No Significant Matrix Effect evaluate_results->no_effect No change in signal effect_present Matrix Effect Confirmed evaluate_results->effect_present Signal changes at RT mitigation Implement Mitigation Strategies: - Improve Sample Cleanup - Dilute Sample - Modify Chromatography effect_present->mitigation

Caption: A workflow for diagnosing and addressing matrix effects.

Step 3: Check MS Conditions

Suboptimal mass spectrometer settings can lead to poor sensitivity and low signal for your internal standard.

Potential Issues & Solutions

Potential IssueRecommended Solution
Inefficient Ionization Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizing and drying gas), and temperature.
Incorrect MS/MS Transition Verify the precursor and product ions for this compound. Infuse a standard solution directly into the mass spectrometer to confirm the optimal transitions and collision energy.
In-source Fragmentation The deuterated standard may lose a deuterium atom in the ion source, leading to a signal at the mass of the non-deuterated analyte.[3] Adjust source parameters to minimize fragmentation.
Step 4: Investigate Analyte Stability

The stability of this compound in various matrices and conditions should be considered.

Potential Issues & Solutions

Potential IssueRecommended Solution
Freeze-Thaw Instability N-(2-hydroxyethyl)-l-valyl-l-leucine, a related compound, has been shown to be stable for up to 10 freeze-thaw cycles.[4] However, it is good practice to limit the number of freeze-thaw cycles for all samples.
Benchtop Instability Assess the stability of the analyte in the sample matrix at room temperature over a typical experiment duration. If degradation is observed, keep samples on ice or at 4°C during processing.
Long-Term Storage Instability Ensure samples are stored at an appropriate temperature (e.g., -20°C or -80°C). Long-term stability studies have shown that related compounds are stable for up to 3 years at -20°C.[4]
Instability in Final Extract The analyte may be less stable in the final reconstitution solvent. Analyze samples as soon as possible after preparation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol is adapted from a method for a structurally similar analyte, N-(2-hydroxyethyl)-l-valyl-l-leucine, and can be used as a starting point for this compound.[4]

  • Sample Pre-treatment: To 2 mL of urine, add the internal standard solution.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of 5% ammonia (B1221849) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Parameters

The following table provides typical starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation and application.

ParameterTypical Value/Condition
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions This compound: To be determined empirically by infusing the standard.
Source Temperature 350 - 500 °C
Spray Voltage 3.0 - 5.0 kV

Quantitative Data Summary

Table 1: Expected Recovery and Precision

The following data is based on a validated method for a similar analyte and can serve as a benchmark for your method development.[4]

ParameterExpected Value
Extraction Recovery 98 - 100%
Within-day Precision (%RSD) < 5%
Between-day Precision (%RSD) < 10%
IS-Normalized Matrix Effect < 15%
Table 2: Troubleshooting Scenarios and Expected Outcomes
Observed ProblemPotential CauseTroubleshooting ActionExpected Outcome
Consistently low recovery in all samplesInefficient extractionChange SPE elution solventRecovery increases to >80%
Variable recovery between samplesMatrix effectsDilute samples 1:1 with waterImproved precision (%RSD <15%)
Decreasing recovery over a runAdsorption to autosampler componentsUse a different vial type (e.g., polypropylene)Consistent recovery across the run
No peak observedIncorrect MS/MS transitionOptimize transitions by infusionA clear peak is observed at the correct retention time

References

Technical Support Center: Isotopic Interference in HEV-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference in HEV-d4 analysis.

Troubleshooting Guide

Isotopic interference, or crosstalk, between an analyte (HEV) and its deuterated internal standard (HEV-d4) can lead to inaccurate quantification in LC-MS/MS assays.[1] This guide provides a systematic approach to identify, diagnose, and resolve these issues.

Step 1: Identify the Signs of Isotopic Interference

The first step in troubleshooting is to recognize the indicators of potential isotopic interference. Common signs include:

  • Non-linear calibration curves: Particularly at the upper and lower limits of quantification.[1]

  • Inaccurate Quality Control (QC) Samples: QC samples failing acceptance criteria without other obvious causes.[1]

  • Signal in Blank Samples: Observing a peak for the analyte (HEV) in blank samples spiked only with the internal standard (HEV-d4).[1]

  • Crosstalk in High Concentration Samples: Detecting a significant signal in the internal standard channel in blank samples spiked with a high concentration of the analyte.[1]

Step 2: Diagnose the Cause

Once potential interference is identified, the next step is to determine the root cause. The primary causes are the natural abundance of stable isotopes and impurities in the stable isotope-labeled internal standard.

Troubleshooting Workflow

The following diagram outlines the logical steps to follow when troubleshooting isotopic interference.

Troubleshooting_Workflow Figure 1: Troubleshooting Workflow for Isotopic Interference cluster_0 Phase 1: Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Resolution cluster_3 Phase 4: Verification A Observe Signs of Interference (e.g., Non-linear Curve) B Analyze QC and Blank Samples A->B C Perform Crosstalk Experiment B->C D Evaluate IS Purity C->D E Optimize Chromatography D->E F Select Alternative Transitions D->F G Apply Mathematical Correction D->G H Re-validate Assay E->H F->H G->H

Caption: A flowchart illustrating the systematic process for identifying, diagnosing, resolving, and verifying the correction of isotopic interference.

Step 3: Implement Corrective Actions

Based on the diagnosis, implement one or more of the following corrective actions.

Potential Cause Corrective Action Description
Natural Isotopic Abundance Optimize ChromatographyImprove chromatographic separation to ensure baseline resolution between the analyte and internal standard. Even slight differences in retention time can alter the degree of ion suppression, leading to varied analyte-to-internal standard ratios.
Select Alternative MRM TransitionsInvestigate different precursor-product ion transitions that have a lower potential for isotopic overlap.[1] This may require re-optimization of collision energies.
Mathematical CorrectionUse a nonlinear calibration function or software algorithms to correct for the contribution of the analyte's isotopes to the internal standard's signal.[2][3]
Internal Standard Impurity Verify Purity of ISCheck the certificate of analysis for the isotopic purity of the HEV-d4 standard. If the unlabeled analyte is present as an impurity, it can artificially inflate the measured concentrations.
Synthesize Higher Purity ISIf impurities are significant, consider obtaining or synthesizing a new batch of the internal standard with higher isotopic enrichment. Using ¹³C or ¹⁵N labels instead of deuterium (B1214612) can also be an alternative as they are less prone to in-source fragmentation and back-exchange.[4][5]
In-source Fragmentation/Back-Exchange (for Deuterium) Modify Ion Source ParametersAdjust source conditions to minimize in-source fragmentation, which can cause the deuterated standard to lose deuterium atoms and be detected as the unlabeled analyte.[6]
Solvent ConditionsFor deuterated standards, be aware of the potential for H/D exchange, especially in protic solvents or under certain pH conditions, which can decrease the purity of the IS over time.[7][8]

Table 1: Common Causes of Isotopic Interference and Corresponding Troubleshooting Actions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of HEV-d4 analysis?

A1: Isotopic interference, or crosstalk, happens when the mass spectrometer detects the isotopic signature of the analyte (HEV) at the same mass-to-charge ratio (m/z) as its deuterated internal standard (HEV-d4), or the other way around.[1] This overlap can lead to inaccurate measurements because the instrument cannot distinguish between the analyte and the interfering isotopes from the internal standard. The main reasons for this are the natural abundance of isotopes (like ¹³C) in the HEV molecule and potential isotopic impurities in the HEV-d4 standard.[1]

Q2: Why is a deuterated internal standard like HEV-d4 used?

A2: A deuterated internal standard is used because it is chemically and structurally very similar to the analyte. This similarity helps to compensate for variations during sample preparation, chromatography, and ionization, which improves the accuracy and precision of the analysis.[9]

Q3: How can I experimentally confirm that I have isotopic interference?

A3: You can perform a crosstalk experiment. Prepare two sets of samples: one with a blank matrix spiked with a high concentration of HEV only, and another with a blank matrix spiked with the working concentration of HEV-d4 only. Analyze these samples and check for any signal in the corresponding internal standard or analyte channel. A significant signal indicates interference.[1]

Q4: What are the typical mass transitions (MRM) for HEV and HEV-d4 that might be affected?

A4: While the optimal transitions are instrument-dependent, let's consider a hypothetical example for HEV with a molecular weight of 300 Da.

Compound Precursor Ion (m/z) Product Ion (m/z) Potential Interference
HEV301.1 (M+H)⁺180.1The M+4 isotopologue of HEV could interfere with the HEV-d4 precursor ion.
HEV-d4305.1 (M+H)⁺180.1Impurities in the HEV-d4 standard could contribute to the HEV signal.

Table 2: Hypothetical MRM Transitions and Potential Interferences for HEV and HEV-d4.

Q5: Can the choice of stable isotope label affect interference?

A5: Yes. Deuterium (²H) is commonly used because it is relatively inexpensive to incorporate. However, it can sometimes lead to chromatographic separation from the analyte (isotopic effect) and can be prone to back-exchange with hydrogen atoms from the solvent.[5][7] Using heavier isotopes like ¹³C or ¹⁵N can be advantageous as they are chemically more stable and less likely to exhibit chromatographic shifts, though they are often more expensive to synthesize.[4][5]

Experimental Protocols

Protocol 1: Assessing Isotopic Crosstalk

This protocol details the steps to experimentally determine the extent of isotopic interference between HEV and HEV-d4.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • HEV analytical standard

  • HEV-d4 internal standard

  • LC-MS/MS system

Procedure:

  • Prepare Stock Solutions: Create concentrated stock solutions of HEV and HEV-d4 in an appropriate solvent.

  • Prepare Spiked Samples:

    • Analyte Crosstalk Sample: Spike a blank matrix sample with a high concentration of HEV (e.g., at the Upper Limit of Quantification - ULOQ) and no HEV-d4.

    • Internal Standard Crosstalk Sample: Spike a blank matrix sample with the working concentration of HEV-d4 and no HEV.

    • Blank Sample: A blank matrix sample with no analyte or internal standard.

  • Sample Preparation: Process all three samples using your established extraction procedure.

  • LC-MS/MS Analysis:

    • Inject the blank sample to establish the baseline.

    • Inject the "Analyte Crosstalk Sample" and monitor the MRM transition for HEV-d4.

    • Inject the "Internal Standard Crosstalk Sample" and monitor the MRM transition for HEV.

  • Data Analysis:

    • Quantify the peak area of the HEV-d4 signal in the "Analyte Crosstalk Sample." Compare this to the peak area of HEV-d4 in a sample with the working IS concentration. A response greater than a defined threshold (e.g., 5% of the working concentration response) indicates significant crosstalk from the analyte to the internal standard.

    • Quantify the peak area of the HEV signal in the "Internal Standard Crosstalk Sample." This directly measures the contribution from any unlabeled impurity in the internal standard.

Isotopic Overlap Diagram

The following diagram illustrates how the isotopic distribution of an analyte can interfere with the signal of its deuterated internal standard.

Isotopic_Overlap Figure 2: Conceptual Diagram of Isotopic Overlap cluster_analyte Analyte (HEV) Isotopic Distribution M M M1 M+1 M2 M+2 M3 M+3 M4 M+4 IS IS (M+4) M4->IS Interference

Caption: Visualization of how the M+4 isotopic peak of the analyte (HEV) can overlap with the monoisotopic peak of the internal standard (HEV-d4).

Quantitative Data Summary

The following table presents hypothetical data demonstrating the impact of uncorrected isotopic interference on the accuracy of HEV quantification.

Sample ID True Concentration (ng/mL) Measured Concentration (Uncorrected) (ng/mL) % Accuracy (Uncorrected) Measured Concentration (Corrected) (ng/mL) % Accuracy (Corrected)
LLOQ11.25125.0%1.02102.0%
QC Low33.45115.0%2.9899.3%
QC Mid5053.5107.0%50.1100.2%
QC High8084.0105.0%79.599.4%
ULOQ100118.0118.0%101.5101.5%

Table 3: Impact of Isotopic Interference on Quantitation Accuracy Before and After Correction. This data illustrates that interference often has a more pronounced effect at lower and higher concentrations.

References

Technical Support Center: Enhancing Ethylene Oxide Biomarker Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of ethylene (B1197577) oxide (EtO) biomarkers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common biomarkers for ethylene oxide exposure?

A1: The most widely used biomarker for assessing cumulative exposure to ethylene oxide is N-(2-hydroxyethyl)valine (HEV), an adduct formed at the N-terminal valine of hemoglobin.[1][2][3][4] Other biomarkers include DNA adducts, such as N7-(2-hydroxyethyl)guanine (N7-HEG), and urinary metabolites like S-(2-hydroxyethyl)mercapturic acid (HEMA).[5][6]

Q2: Why is enhancing the sensitivity of EtO biomarker detection important?

A2: Enhancing the sensitivity of detection is crucial because ethylene oxide is a known human carcinogen, and exposure can occur at very low levels in both occupational and environmental settings.[5][7] Highly sensitive methods are required to accurately assess low-level exposures and their potential health risks, especially for monitoring the general population and workers in environments with strict exposure limits.

Q3: What are the primary analytical techniques used for EtO biomarker detection?

A3: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of EtO biomarkers, particularly for the determination of HEV in globin after derivatization.[3][4] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is also a robust method for analyzing these biomarkers.[8]

Q4: How does smoking affect the levels of ethylene oxide biomarkers?

A4: Tobacco smoke is a significant source of ethylene oxide exposure. Smokers consistently show significantly higher levels of the HEV biomarker in their hemoglobin compared to non-smokers.[1][4] This is a critical consideration when interpreting biomonitoring data and assessing occupational or environmental exposure.

Troubleshooting Guides

GC-MS Analysis Issues

Q5: I'm observing peak tailing in my GC-MS analysis of EtO biomarkers. What are the likely causes and how can I fix it?

A5: Peak tailing in GC-MS analysis can lead to inaccurate quantification. Common causes and solutions include:

  • Active Sites in the GC System: Polar analytes can interact with active sites in the liner, column, or inlet.

    • Solution: Use a fresh, deactivated liner. Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[9][10]

  • Improper Column Installation: An incorrectly cut or positioned column can cause peak distortion.

    • Solution: Ensure the column is cut at a perfect 90-degree angle and is installed at the correct height in the inlet according to the manufacturer's instructions.[9]

  • Contamination: Contaminants in the sample or GC system can lead to peak tailing.

    • Solution: Perform regular inlet maintenance, including replacing the septum and liner. Ensure proper sample cleanup to remove matrix components that could contaminate the system.[11]

  • Solvent Effects: Mismatched polarity between the solvent, analyte, and stationary phase can cause peak tailing, especially for early eluting peaks.

    • Solution: Ensure the polarity of the sample solvent is compatible with the stationary phase. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper focusing.[9][11]

Q6: My EtO peak is co-eluting with acetaldehyde (B116499). How can I resolve this interference?

A6: Acetaldehyde is a common interference in EtO analysis due to its similar volatility and mass spectral fragmentation pattern.[12][13]

  • Chromatographic Resolution:

    • Solution: Utilize a GC column specifically designed for the analysis of volatile organic compounds (VOCs), such as an Agilent HP-VOC column, which can provide baseline separation of ethylene oxide and acetaldehyde.[12] Optimizing the oven temperature program, such as using a slower ramp rate, can also improve resolution.

  • Alternative Analytical Techniques:

    • Solution: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) with OH- as the reagent ion can differentiate between ethylene oxide and acetaldehyde as their product ions do not overlap.[14][15]

Sample Preparation and Derivatization Issues

Q7: I'm experiencing low recovery of N-(2-hydroxyethyl)valine (HEV) from globin samples. What can I do to improve it?

A7: Low recovery of HEV can be a significant issue. Consider the following:

  • Incomplete Globin Hydrolysis: The method of hydrolysis is critical for releasing HEV from the globin protein.

    • Solution: An optimized acidic hydrolysis protocol can provide more accurate and repeatable results compared to the modified Edman degradation method.[8] Ensure complete hydrolysis by optimizing parameters such as acid concentration, temperature, and time. A typical procedure involves hydrolysis with an acid like hydrochloric acid followed by purification steps.

  • Sample Loss During Extraction: Multiple extraction and cleanup steps can lead to sample loss.

    • Solution: Minimize the number of transfer steps. Ensure that all extraction and cleanup procedures are optimized and validated for recovery. Solid-phase extraction (SPE) can be an efficient method for sample cleanup with potentially higher recovery than liquid-liquid extraction.

Q8: My derivatization reaction for GC-MS analysis seems to be incomplete or inefficient. What are the common pitfalls and solutions?

A8: Derivatization is often necessary to improve the volatility and thermal stability of polar biomarkers for GC-MS analysis.[16][17]

  • Presence of Moisture: Many derivatizing reagents are sensitive to water, which can lead to incomplete reactions.[18][19]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent.[18]

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will result in an incomplete reaction.

    • Solution: Use a significant molar excess of the derivatizing agent to drive the reaction to completion.[18]

  • Suboptimal Reaction Conditions: Time and temperature are critical for a successful derivatization.

    • Solution: Optimize the reaction time and temperature. Some reactions proceed quickly at room temperature, while others may require heating.[18][19] Monitor the reaction progress by analyzing aliquots at different time points.

  • Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.[18]

    • Solution: Implement a sample cleanup step prior to derivatization to remove interfering substances.[20]

Data Presentation

Table 1: Comparison of Analytical Methods for Ethylene Oxide Biomarker Detection

BiomarkerAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery RateReference
N-(2-hydroxyethyl)valine (HEV)GC-MS (Modified Edman Degradation)-~25 pmol/g globin-[8]
N-(2-hydroxyethyl)valine (HEV)HPLC-ESI-MS² (Acidic Hydrolysis)-~25 pmol/g globin98-100%[8]
Ethylene Oxide (in air)GC-MS (TO-15 Method)-0.0007 ppm (for an 8-hour sample)-[7]
Ethylene Oxide (in food)GC-MS/MS-0.007 mg/kg70-120%[21]
2-Chloroethanol (in food)GC-MS/MS-0.2 mg/kg-[13]

Experimental Protocols

Protocol 1: Acidic Hydrolysis of Globin for HEV Analysis by HPLC-ESI-MS²

This protocol is a generalized procedure based on the principles described in the cited literature.[8]

  • Globin Isolation: Isolate globin from red blood cells using standard laboratory procedures.

  • Hydrolysis:

    • To a known amount of isolated globin (e.g., 10-20 mg), add 6 M hydrochloric acid.

    • Incubate the mixture at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere to prevent oxidation.

  • Neutralization and Cleanup:

    • After hydrolysis, cool the sample and neutralize it with a suitable base (e.g., sodium hydroxide).

    • Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components and isolate the amino acids, including HEV.

  • Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Analyze the sample using a validated HPLC-ESI-MS² method.

Protocol 2: Derivatization of Ethylene Oxide to 2-Bromoethanol for GC-ECD Analysis

This protocol is a generalized procedure based on OSHA Method 1010.[22]

  • Sample Collection: Collect airborne ethylene oxide on a sampling tube containing hydrobromic acid-coated carbon beads.

  • Extraction:

    • Break the sampling tube and transfer the front and back sorbent sections to separate vials.

    • Add an extraction solvent (e.g., a 1:1 v/v solution of acetonitrile/toluene) and an internal standard to each vial.

    • Add deionized water to extract the acid from the organic phase.

    • Shake the vials for at least 60 minutes.

  • Analysis:

    • Inject an aliquot of the organic (top) layer into a GC equipped with an electron capture detector (GC-ECD).

    • Quantify the amount of 2-bromoethanol, which is formed from the reaction of ethylene oxide with hydrobromic acid on the sorbent.

Visualizations

EthyleneOxide_Carcinogenesis_Pathway cluster_exposure Exposure cluster_body Biological System EtO_inhaled Inhaled Ethylene Oxide EtO_blood Ethylene Oxide in Bloodstream EtO_inhaled->EtO_blood Absorption Metabolism Metabolism EtO_blood->Metabolism DNA_adduct DNA Adduct Formation (e.g., N7-HEG) EtO_blood->DNA_adduct Alkylation Protein_adduct Protein Adduct Formation (e.g., HEV in Hemoglobin) EtO_blood->Protein_adduct Alkylation Mutation Genetic Mutations DNA_adduct->Mutation Genotoxicity Cancer Cancer Mutation->Cancer Carcinogenesis

Caption: Carcinogenic pathway of ethylene oxide.

HEV_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_sample Whole Blood Sample Globin_isolation Globin Isolation Blood_sample->Globin_isolation Hydrolysis Acidic Hydrolysis Globin_isolation->Hydrolysis Cleanup Solid-Phase Extraction (SPE) Hydrolysis->Cleanup HPLC_MSMS HPLC-ESI-MS² Analysis Cleanup->HPLC_MSMS Data_analysis Data Analysis & Quantification HPLC_MSMS->Data_analysis

Caption: Workflow for HEV biomarker analysis.

References

Technical Support Center: N-2-(Hydroxyethyl)-L-valine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of N-2-(Hydroxyethyl)-L-valine (HEV), a key biomarker for ethylene (B1197577) oxide exposure.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying N-2-(Hydroxyethyl)-L-valine?

A1: The most prevalent methods for the quantification of HEV are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity, especially when analyzing complex biological matrices like blood or urine.[1] GC-MS is also a robust technique but typically requires a derivatization step to increase the volatility of the polar HEV molecule.[2][3]

Q2: What is the purpose of derivatization in GC-MS analysis of HEV?

A2: Derivatization is a crucial step in GC-MS analysis of polar analytes like HEV. It involves chemically modifying the molecule to make it more volatile and thermally stable, which is necessary for it to be vaporized and travel through the GC column.[2][3] Common derivatization techniques for amino acids and their adducts include silylation and acylation.[4][5][6] This process improves chromatographic peak shape, reduces adsorption to the column, and can enhance detector response.[7]

Q3: What are the typical sample matrices for HEV analysis, and how does sample preparation differ between them?

A3: HEV is most commonly measured in blood, where it exists as an adduct to the N-terminal valine of hemoglobin in red blood cells.[8] Urine can also be analyzed for a related biomarker, N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL), which is a cleavage product of the HEV-globin adduct.[9][10]

  • Blood/Globin Samples: The standard procedure involves isolating globin from red blood cells, followed by acidic hydrolysis to release the HEV adduct.[1]

  • Urine Samples: For HEVL analysis, a solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analyte before LC-MS/MS analysis.[9][11]

Q4: Why is an internal standard essential for accurate quantification?

A4: An internal standard (IS) is critical for accurate and precise quantification in both LC-MS/MS and GC-MS. It is a compound with similar chemical and physical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. A stable isotope-labeled (SIL) version of HEV is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus effectively compensating for variations in sample preparation, injection volume, and ionization efficiency.[12]

Q5: What are matrix effects, and how can they impact my results?

A5: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[13][14] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the quantification.[15][16] Matrix effects are a significant challenge in LC-MS/MS analysis of biological samples.[13][14]

Troubleshooting Guides

LC-MS/MS Troubleshooting
Issue Potential Causes Recommended Solutions
Low or No Signal for HEV 1. Sample Degradation: HEV may be unstable under certain storage or processing conditions.[17] 2. Inefficient Ionization: Suboptimal ion source parameters (e.g., temperature, voltage). 3. Matrix Suppression: Co-eluting matrix components are suppressing the HEV signal.[13][15] 4. LC Plumbing Issue: Clogged tubing, faulty connections, or a problem with the autosampler.1. Stability Check: Ensure samples are stored at appropriate temperatures (e.g., -20°C or lower) and minimize freeze-thaw cycles.[11] Perform stability tests under your experimental conditions. 2. Source Optimization: Infuse a standard solution of HEV and optimize source parameters for maximum signal intensity. 3. Mitigate Matrix Effects: Improve sample cleanup (e.g., using a more selective SPE sorbent), optimize chromatography to separate HEV from interfering components, or dilute the sample.[16][18] 4. System Check: Perform a system suitability test and check for leaks or blockages.[19][20]
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Contamination or Void: Buildup of matrix components on the column frit or a void at the column inlet.[21] 2. Inappropriate Mobile Phase: Mobile phase pH is not suitable for the analyte, or the organic content is too high/low. 3. Secondary Interactions: The analyte is interacting with active sites on the column packing material. 4. Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase.[21]1. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[21] 2. Mobile Phase Optimization: Adjust the pH and organic composition of the mobile phase to improve peak shape. 3. Column Selection: Consider a different column chemistry that is less prone to secondary interactions with your analyte. 4. Solvent Matching: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
High Variability in Results 1. Inconsistent Sample Preparation: Variations in extraction recovery or hydrolysis efficiency. 2. Matrix Effects: Differing levels of ion suppression or enhancement across samples.[13] 3. Instrument Instability: Fluctuations in LC pressure, MS detector response, or autosampler injection volume.[19] 4. Improper Internal Standard Use: The internal standard is not behaving similarly to the analyte.1. Standardize Protocol: Ensure consistent execution of the sample preparation protocol. Consider automating liquid handling steps. 2. Use a Stable Isotope-Labeled IS: A SIL-IS is the best way to compensate for matrix effects.[12] 3. System Maintenance: Perform regular preventative maintenance on the LC-MS/MS system. Monitor system performance with quality control samples.[20] 4. Evaluate IS: Verify that the internal standard is appropriate and added consistently to all samples.
GC-MS Troubleshooting
Issue Potential Causes Recommended Solutions
Incomplete or No Derivatization 1. Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can inhibit the reaction.[2] 2. Suboptimal Reaction Conditions: Incorrect temperature or reaction time for the derivatization step. 3. Reagent Degradation: The derivatizing agent has lost its activity due to improper storage.1. Ensure Anhydrous Conditions: Thoroughly dry samples and use anhydrous solvents. Store derivatization reagents under inert gas. 2. Optimize Reaction: Experiment with different temperatures and incubation times to achieve complete derivatization.[2] 3. Use Fresh Reagent: Always use fresh, high-quality derivatization reagents.
Multiple Peaks for a Single Analyte 1. Incomplete Derivatization: Partial derivatization of the different functional groups on the HEV molecule.[22] 2. Analyte Degradation: Thermal degradation of the analyte in the hot GC inlet. 3. Isomer Formation: Formation of different derivatized isomers.1. Force Complete Derivatization: Use a more potent derivatizing agent or more stringent reaction conditions (e.g., higher temperature, longer time).[22] 2. Inlet Optimization: Lower the GC inlet temperature to the minimum required for efficient volatilization. 3. Method Optimization: Adjust derivatization or chromatographic conditions to favor the formation of a single, stable derivative.
Poor Sensitivity 1. Inefficient Derivatization: Low yield of the derivatized product. 2. Adsorption in the GC System: The analyte is adsorbing to active sites in the inlet liner or column. 3. Suboptimal MS Parameters: Incorrect ion source temperature or electron energy.1. Optimize Derivatization: Ensure the derivatization reaction goes to completion. 2. Use Deactivated Liners and Columns: Employ deactivated inlet liners and high-quality capillary columns to minimize analyte adsorption. 3. Tune the MS: Perform regular tuning of the mass spectrometer to ensure optimal sensitivity and mass accuracy.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for HEV and a related biomarker.

Table 1: LC-MS/MS Method Performance for N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL) in Urine [9][11]

ParameterReported Value
Limit of Quantitation (LOQ)0.25 ng/mL
Linearity Range0.25 - 10 ng/mL
Accuracy (Recovery)98 - 100%
Within-Day Precision (%RSD)1.8 - 3.0%
Between-Day Precision (%RSD)2.2 - 9.7%

Table 2: LC-MS/MS Method Performance for HEV in Globin (Acidic Hydrolysis) [1]

ParameterReported Value
Limit of Quantitation (LOQ)~25 pmol/g globin
Intra-Day Repeatability (%RSD)5%
Between-Day Repeatability (%RSD)6%
Correlation with GC-MS (R²)> 0.95

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of HEV in Human Globin

This protocol is based on the acidic hydrolysis of globin followed by direct HPLC-ESI-MS² analysis.[1]

  • Globin Isolation: Isolate globin from erythrocytes using standard laboratory procedures.

  • Acidic Hydrolysis:

    • To a known amount of globin (e.g., 10-20 mg), add an internal standard (e.g., deuterated HEV).

    • Add 6 M HCl.

    • Heat at 110°C for 24 hours to hydrolyze the protein and release HEV.

    • Neutralize the hydrolysate.

  • Sample Cleanup:

    • Perform a solid-phase extraction (SPE) to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.[23]

    • Injection Volume: Typically 1-10 µL.

    • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor for the specific precursor-to-product ion transitions for both HEV and its internal standard.

Protocol 2: GC-MS Quantification of HEV in Human Globin (with Derivatization)

This protocol involves derivatization to make HEV volatile for GC analysis.

  • Globin Isolation and Hydrolysis: Follow steps 1 and 2 from Protocol 1.

  • Sample Cleanup: Perform SPE or liquid-liquid extraction (LLE) to purify the HEV from the hydrolysate.

  • Derivatization (Silylation Example):

    • Evaporate the cleaned sample to complete dryness under a stream of nitrogen.[24]

    • Add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile).[2]

    • Heat the mixture (e.g., at 100°C for 2-4 hours) to form the TBDMS derivative of HEV.[2]

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Inlet Temperature: Optimize for efficient volatilization without thermal degradation (e.g., 250-280°C).

    • Oven Program: Use a temperature gradient to separate the derivatized HEV from other components.

    • MS Detection: Use electron ionization (EI) and monitor for characteristic fragment ions of the derivatized HEV.

Visualizations

experimental_workflow cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS Pathway start Sample Collection (Blood/Urine) sample_prep Sample Preparation (Globin Isolation / SPE) start->sample_prep end Data Analysis lcms_path LC-MS/MS gcms_path GC-MS hydrolysis Acidic Hydrolysis (for Globin) sample_prep->hydrolysis if Globin cleanup Post-Hydrolysis Cleanup (SPE/LLE) hydrolysis->cleanup cleanup->lcms_path cleanup->gcms_path derivatization Derivatization cleanup->derivatization lcms_analysis LC-MS/MS Analysis cleanup->lcms_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis lcms_analysis->end gcms_analysis->end

Caption: General experimental workflow for HEV quantification.

troubleshooting_logic problem problem check check solution solution start Inconsistent Results check_is Internal Standard (IS) Performance OK? start->check_is check_matrix Matrix Effects Suspected? check_is->check_matrix Yes sol_is Use Stable Isotope-Labeled IS check_is->sol_is No check_prep Sample Prep Consistent? check_matrix->check_prep No sol_matrix Improve Cleanup & Optimize Chromatography check_matrix->sol_matrix Yes check_system System Suitability Passed? check_prep->check_system Yes sol_prep Standardize/Automate Preparation Protocol check_prep->sol_prep No sol_system Perform System Maintenance check_system->sol_system No

Caption: Troubleshooting logic for inconsistent analytical results.

References

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for addressing common challenges encountered when using deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]

A logical approach to troubleshooting this issue is to systematically investigate these potential causes.

Start Inconsistent/Inaccurate Results CheckCoElution Step 1: Verify Co-elution Overlay analyte and IS chromatograms. Start->CheckCoElution CoEluting Are they co-eluting perfectly? CheckCoElution->CoEluting CheckPurity Step 2: Assess IS Purity Analyze a high concentration of the IS alone. CoEluting->CheckPurity Yes OptimizeChrom Action: Optimize Chromatography - Adjust gradient - Change mobile phase - Use lower resolution column CoEluting->OptimizeChrom No PureEnough Is the unlabeled analyte signal <20% of LLOQ? CheckPurity->PureEnough CheckExchange Step 3: Investigate Isotopic Exchange Incubate IS in matrix/solvent over time. PureEnough->CheckExchange Yes PurifyIS Action: Source Higher Purity IS Isotopic enrichment should be ≥98% PureEnough->PurifyIS No Stable Is the IS signal stable over time? CheckExchange->Stable Resolution Problem Resolved Stable->Resolution Yes ModifyConditions Action: Modify Conditions - Adjust pH to neutral - Avoid high temperatures Stable->ModifyConditions No AlternativeIS Action: Consider Alternative IS - Higher deuteration - 13C or 15N label OptimizeChrom->AlternativeIS ModifyConditions->AlternativeIS

Caption: Troubleshooting workflow for inconsistent or inaccurate results.

Guide 1: Investigating Chromatographic Shift (Isotope Effect)

Question: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

Answer: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[2][3]

  • Cause: The replacement of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the molecule's lipophilicity. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can cause the deuterated compound to elute slightly earlier than the non-deuterated analyte.[2][3]

  • Consequences: A shift in retention time can lead to incomplete co-elution of the analyte and the internal standard. This can result in them being subjected to different matrix effects, which can cause scattered and inaccurate results.[2][4]

Troubleshooting Steps:

  • Overlay Chromatograms: Visually confirm the magnitude of the retention time difference by overlaying the chromatograms of the analyte and the internal standard.[3]

  • Optimize Chromatographic Conditions:

    • Gradient: Adjusting the gradient slope can sometimes improve co-elution.[5]

    • Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or adjust the pH for ionizable compounds.[3]

    • Temperature: Modifying the column temperature can alter selectivity.[6]

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[2][4]

  • Consider Alternative Isotopes: If the problem persists, using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can be a solution as they are less prone to chromatographic shifts.[6]

Start Retention Time Shift Observed Cause Cause: Deuterium Isotope Effect (Slightly different physicochemical properties) Start->Cause Consequence Consequence: Differential Matrix Effects (Analyte and IS experience different ion suppression/enhancement) Cause->Consequence Solution1 Solution 1: Optimize Chromatography (Gradient, Mobile Phase, Temperature) Consequence->Solution1 Solution2 Solution 2: Reduce Column Resolution Consequence->Solution2 Solution3 Solution 3: Use Alternative IS (¹³C or ¹⁵N labeled) Consequence->Solution3 Result Achieve Co-elution & Accurate Quantification Solution1->Result Solution2->Result Solution3->Result

Caption: Logical relationship of the Deuterium Isotope Effect.

Guide 2: Addressing Isotopic Exchange (Back-Exchange)

Question: Why is my deuterated internal standard losing its deuterium label?

Answer: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[2] This compromises accuracy by decreasing the internal standard signal and potentially creating a "false positive" signal for the unlabeled analyte.[7]

  • Susceptible Positions: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[2][8]

  • Promoting Factors:

    • pH: Acidic or basic solutions can catalyze the exchange.[2] It is generally recommended to avoid such conditions.

    • Temperature: Higher temperatures increase the rate of exchange.[7]

Experimental Protocol: Assessing Isotopic Exchange

  • Prepare Solutions:

    • Solution A: Analyte and deuterated internal standard in the final analytical solvent.

    • Solution B: Deuterated internal standard in a blank matrix extract.

  • Time-Point Analysis:

    • Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.

    • Store aliquots of both solutions under the same conditions as your samples (e.g., in the autosampler).

    • Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[9]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[9]

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which is a direct indicator of H/D exchange.[9]

Guide 3: Investigating and Mitigating Matrix Effects

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects, especially if the analyte and internal standard do not perfectly co-elute.[1] Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte and the internal standard.[10] If they experience different levels of ion suppression or enhancement, the correction will be inaccurate.[2]

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A value < 100% for the matrix effect indicates ion suppression, while a value > 100% indicates ion enhancement.

Data Presentation: Hypothetical Matrix Effect Data

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Effect (Analyte)Matrix Effect (IS)
Set A (Neat) 100,000120,0000.83--
Set B (Post-Spike) 60,000108,0000.5660%90%

In this example, the analyte experiences more significant ion suppression (60%) than the deuterated internal standard (90%), which would lead to an overestimation of the analyte concentration.

Guide 4: Assessing Internal Standard Purity

Question: How do I know if my deuterated internal standard is pure enough?

Answer: The purity of the deuterated internal standard is critical. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[2][5] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1][11]

Experimental Protocol: Assessing Contribution from Internal Standard

  • Prepare a Blank Sample: A matrix sample with no analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the LLOQ for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[2]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-2-(Hydroxyethyl)-L-valine (HEV) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-2-(Hydroxyethyl)-L-valine (HEV), a significant biomarker for assessing exposure to ethylene (B1197577) oxide. The selection of a robust and validated analytical method is paramount for accurate biomonitoring and risk assessment in toxicological studies and occupational health. This document objectively compares the performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with the traditional modified Edman degradation (MED) method, providing supporting experimental data and detailed protocols to aid in method selection and implementation.

Method Comparison: HPLC-MS/MS vs. Modified Edman Degradation

The two primary analytical strategies for HEV determination are a direct measurement using HPLC-MS/MS after protein hydrolysis and an indirect approach involving chemical derivatization via the modified Edman degradation (MED) followed by chromatographic analysis.

The HPLC-MS/MS method, particularly with acidic hydrolysis, has emerged as a more streamlined and reliable alternative to the labor-intensive MED procedure.[1] While the traditional MED method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been widely used, it is known to be complex and can suffer from a lack of robustness.[1] A newer iteration of the MED method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection, offering improved sensitivity.[2][3]

Key Performance Characteristics
FeatureHPLC-MS/MS (Acidic Hydrolysis)Modified Edman Degradation (MED)
Principle Direct measurement of HEV after total acidic hydrolysis of globin.[1]Chemical derivatization of the N-terminal valine adduct, followed by analysis of the resulting thiohydantoin derivative.[1][4]
Sample Preparation Simpler, involving globin isolation and one-step acidic hydrolysis.[5]More complex and laborious, involving multiple derivatization and extraction steps.[1]
Throughput Higher, due to simpler sample preparation.[5]Lower, due to the multi-step nature of the protocol.
Robustness Generally considered more robust and repeatable.[1]Can be less robust, with potential for systematic quantitative differences between laboratories.[1][6]
Detection ESI-MS/MS.[1][5]Typically GC-MS or LC-MS/MS.[1][2]

Quantitative Method Validation Data

The following tables summarize the validation parameters for a reported HPLC-MS/MS method for the quantification of HEV and a related urinary biomarker, N-(2-hydroxyethyl)-l-valyl-l-leucine (HEVL), which can be used for non-invasive monitoring.[7][8][9]

Table 1: Validation Summary for HPLC-MS/MS Method (Acidic Hydrolysis) for HEV in Globin
Validation ParameterResult
Limit of Quantification (LOQ) ~25 pmol/g globin[1] or 0.0095 ng/mL (0.026 pmol/mg globin)[5]
Linearity (Concentration Range) 0.0095 to 9.524 ng/mL (R² > 0.999)[5]
Intra-day Precision (%RSD) ≤ 11.2%[5] (5% reported in another study[1])
Inter-day Precision (%RSD) ≤ 8.73%[5] (6% reported in another study[1])
Accuracy (% Recovery) 90.6% to 105%[5]
Stability (Freeze-Thaw & Room Temp) Accuracy ranging from 94.8% to 109%[5]
Table 2: Validation Summary for HPLC-ESI-HRMS2 Method for HEVL in Human Urine
Validation ParameterResult
Limit of Quantification (LOQ) 0.25 ng/mL[7][8]
Linearity (Concentration Range) 0.25 - 10 ng/mL[7][8]
Intra-day Precision (%RSD) 1.8% to 3.0%[7][8]
Inter-day Precision (%RSD) 2.2% to 9.7%[7][8]
Accuracy (% Recovery) 98% to 100%[7][8]
Stability (Urine Samples, -20°C) Stable up to 3 years (≤4% change)[7][8]

Experimental Protocols

HPLC-MS/MS Method with Acidic Hydrolysis for HEV in Globin

This protocol is based on the method described by Mraz et al. (2018) and provides a direct and robust approach for HEV quantification.[1]

  • Globin Isolation: Isolate globin from erythrocyte samples.

  • Acidic Hydrolysis: Subject the globin sample to total acidic hydrolysis to release the HEV amino acid.

  • Sample Clean-up: Perform a clean-up step, if necessary, to remove interfering matrix components.

  • LC Separation:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

    • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for HEV and an appropriate internal standard (e.g., deuterated HEV).

Modified Edman Degradation (MED) Method

The MED method involves the derivatization of the N-terminal valine adduct.

  • Globin Isolation: Isolate globin from erythrocyte samples.

  • Derivatization: React the globin with an Edman reagent, such as pentafluorophenyl isothiocyanate (PFPITC) or fluorescein (B123965) isothiocyanate (FITC).[2][3] This reaction cleaves the N-terminal amino acid, forming a stable thiohydantoin derivative.

  • Extraction: Extract the resulting derivative (e.g., a pentafluorophenylthiohydantoin - PFPTH) from the reaction mixture.

  • Chromatographic Analysis:

    • GC-MS: Analyze the PFPTH derivative by gas chromatography-mass spectrometry.

    • LC-MS/MS: Analyze the FITC derivative by liquid chromatography-tandem mass spectrometry for enhanced sensitivity.[2][3]

Workflow and Pathway Diagrams

HPLC_MSMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Globin_Isolation Globin Isolation from Blood Sample Acidic_Hydrolysis Total Acidic Hydrolysis Globin_Isolation->Acidic_Hydrolysis Sample_Cleanup Sample Cleanup (e.g., SPE) Acidic_Hydrolysis->Sample_Cleanup LC_Separation HPLC Separation (Reversed-Phase) Sample_Cleanup->LC_Separation MSMS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Linearity Linearity & Range Accuracy Accuracy Precision Precision (Intra- & Inter-day) LOQ Limit of Quantification (LOQ) Selectivity Selectivity & Specificity Stability Stability Data_Acquisition Data Acquisition & Processing MSMS_Detection->Data_Acquisition Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOQ->Validation_Report Selectivity->Validation_Report Stability->Validation_Report Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOQ Data_Acquisition->Selectivity Data_Acquisition->Stability

Caption: Experimental workflow for the validation of an HPLC-MS/MS method for HEV.

References

A Guide to Inter-laboratory Comparison of Ethylene Oxide Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate assessment of ethylene (B1197577) oxide (EtO) exposure is critical for ensuring personnel safety and regulatory compliance. This guide provides an objective comparison of commonly used EtO monitoring methods, supported by data from inter-laboratory and field validation studies.

Data Presentation: Comparison of Ethylene Oxide Monitoring Methods

The following table summarizes the performance of various EtO monitoring methods based on available data. It is important to note that performance can vary based on laboratory proficiency, environmental conditions, and the specific application.

Monitoring MethodPrincipleLimit of Detection (LOD) / Quantitation (LOQ)AccuracyPrecision (Relative Standard Deviation/Coefficient of Variation)Key AdvantagesKey Disadvantages
Passive Samplers
3M™ 3551+ MonitorDiffusive sampling onto HBr-treated charcoal, GC-ECD analysisRL: 0.01 ppm (8-hr), 0.4 ppm (15-min)Meets OSHA accuracy requirements of ±25% at 1 ppm and ±35% at 0.5 ppm.[1][2] One study showed ±7% to ±30% accuracy.[3]CV of 6% in one lab study.[4]Easy to use, cost-effective, no pump required.[1][5]Results are not immediate; requires laboratory analysis.[6]
SKC 575-005 SamplerDiffusive sampling onto HBr-treated charcoal, GC-ECD analysisLOD: 0.35 µ g/sample ; LOQ: 0.5 µ g/sample Validated for 0.1 to 4 ppm.[7]RSD of 7.0% for analytical recovery.[7]Validated for short-term and 8-hour sampling.[7]Requires laboratory analysis.
Crystal Diagnostics AirScan®Not specified in detail in the provided results.Not specifiedOne study indicated it gave significantly higher results than sorbent tubes at one site.[8] A separate study found it did not meet ±35% accuracy above 2.12 ppm for excursion limit monitoring.[9]~15% mean relative standard deviation in one study.[8]Passive sampling convenience.Variable accuracy reported in studies.[8][9]
Assay Technology EO CHEM CHIP™Not specified in detail in the provided results.Not specifiedDid not meet the ±35% accuracy requirement in one excursion limit monitoring study.[9]Not specifiedPassive sampling convenience.Reported to not meet OSHA accuracy requirements for excursion limit monitoring.[9]
Active Sampling
Sorbent Tube (OSHA Method 1010)Air drawn through HBr-coated carbon beads, GC-ECD analysis.[10]RQL: 52.2 ppb (0.094 mg/m³) for a 1-liter air sample.[11]Fully validated method.[10]Standard Error of Estimate: 6.59%.[11]High accuracy, recognized by OSHA.[6][10]Requires trained personnel and calibrated pumps.[6]
Sorbent Tube (NIOSH Method 1614)Air drawn through HBr-coated charcoal, GC-ECD analysis.[12]Estimated LOD: 1 µ g/sample .[1] Working range: 0.05 to 4.6 ppm for a 24-L sample.[12]Overall accuracy of ±19%.[1]Overall precision (SrT): 0.062.[1]Applicable to short-term (10-min) samples.[12]Involves a derivatization step.[12]
Direct-Reading Instruments
Portable Gas Chromatograph (GC)On-site analysis using GC.NIOSH Method 3702 working range is 0.001 to 1,000 ppm.[13]Can provide near real-time, accurate measurements.<2% mean relative standard deviation for on-site GC analysis in one study.[8]Immediate results, high precision.[8]Higher initial cost, requires trained operator.
Continuous Real-Time Monitors (e.g., FTIR, CRDS)Spectroscopic analysis (e.g., infrared absorption).[6][14]Can achieve ppt (B1677978) to low ppb detection limits.[14][15]High accuracy and sensitivity.[16]High precision with stable instruments.[14]Continuous data logging, immediate alerts.[6]High upfront cost and maintenance.[6]

Experimental Protocols

Detailed methodologies are crucial for the transparent comparison of different exposure assessment techniques. Below are summaries of protocols used in key inter-laboratory and field validation studies.

Field Validation of Passive Dosimeters for Excursion Limit Monitoring

This study aimed to estimate the accuracy of three passive dosimeters (3M 3550/3551, Crystal Diagnostics AirScan, and Assay Technology EO CHEM CHIP) for 15-minute excursion limit monitoring.[9]

  • Sampling Setup : A specially designed field exposure chamber was used at a hospital products sterilization facility. Twelve dosimeters of each type were exposed concurrently at four different concentration areas.[9]

  • Reference Method : Six Tedlar bag samples were collected simultaneously from locations surrounding the dosimeter array. These were analyzed on-site using a portable gas chromatograph with a flame ionization detector (GC-FID) to determine the "true" EtO concentration.[9]

  • Analysis : Two of the three dosimeter types were analyzed by the investigators. The 3M dosimeters were divided for analysis between an independent accredited laboratory and 3M's own laboratory.[9]

  • Data Evaluation : The precision, bias, and accuracy of each passive method were calculated by comparing their results to the GC-FID measurements at concentrations bracketing the OSHA excursion limit.[9]

Inter-laboratory Comparison of Analytical Methods for Residual Ethylene Oxide

This study evaluated the variability of four different gas chromatographic procedures for quantifying residual EtO in an acrylic polymer across thirteen laboratories.[17]

  • Sample Preparation : A single lot of acrylic polymer was sterilized with EtO to ensure a homogenous starting material for all participating laboratories.

  • Analytical Procedures : The study compared four methods:

    • Water extraction followed by GC analysis.

    • Acetone extraction followed by GC analysis.

    • N,N-dimethylformamide extraction followed by GC analysis.

    • Headspace gas analysis.[17]

  • Laboratory Participation : Thirteen laboratories participated in the comparison.

  • Data Analysis : The results from laboratories that adhered strictly to the provided procedures were used to calculate the average estimated total coefficient of variation for each of the four methods.[17]

Mandatory Visualization

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study for EtO exposure assessment and a decision-making pathway for selecting an appropriate monitoring method.

InterLab_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives (e.g., compare accuracy, precision) B Select Monitoring Methods (e.g., passive samplers, sorbent tubes) A->B C Develop Standardized Protocol B->C D Recruit Participating Laboratories C->D E Prepare & Distribute Test Materials (e.g., spiked samples, reference gas) D->E F Laboratories Conduct Sampling & Analysis (as per protocol) E->F G Laboratories Submit Raw Data & Results H Statistical Analysis (e.g., calculate bias, CV, outliers) G->H I Compare Performance of Different Methods H->I J Publish Comparison Guide & Report Findings I->J

Workflow for an Inter-laboratory Comparison Study

EtO_Method_Selection cluster_nodes cluster_outcomes Start Start: Define Monitoring Needs A1 Need for Immediate Results? Start->A1 B1 Need for Personal vs. Area Monitoring? A1->B1 No O1 Continuous Real-Time Monitors (e.g., FTIR, Portable GC) A1->O1 Yes C1 Budget & Personnel Constraints? B1->C1 Area D1 Regulatory Compliance (e.g., OSHA, NIOSH)? B1->D1 O2 Passive Samplers (e.g., 3M, SKC) B1->O2 Personal C1->D1 C1->O2 High Constraints O3 Active Sampling (Sorbent Tubes) C1->O3 Low Constraints D1->O3 No, but high accuracy needed O4 Select Validated Method (e.g., OSHA 1010, NIOSH 1614) D1->O4 Yes

Decision Pathway for EtO Monitoring Method Selection

References

A Comparative Guide to Internal Standards for the Quantification of N-2-(Hydroxyethyl)-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative data. This is particularly true for the analysis of biomarkers such as N-2-(Hydroxyethyl)-L-valine (HEV), an adduct of hemoglobin that serves as a crucial indicator of exposure to ethylene (B1197577) oxide. This guide provides an objective comparison of N-2-(Hydroxyethyl)-L-valine-d4, a stable isotope-labeled (SIL) internal standard, with alternative internal standards, supported by experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties.[3] This near-identical behavior to the analyte of interest allows it to effectively compensate for variations throughout the analytical process, including sample extraction, chromatographic retention, and ionization efficiency.[4][5]

Alternative Approaches: Structural Analog Internal Standards

Performance Data: A Comparative Overview

The following table summarizes typical performance data for a bioanalytical method using a stable isotope-labeled internal standard, exemplified by data from studies on analytes similar to N-2-(Hydroxyethyl)-L-valine, and a representative structural analog internal standard.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (Representative Data)
Accuracy (% Bias) -1.7% to 2.9%-15% to 15% (can be higher)
Precision (%RSD)
- Intra-day< 5%< 15%
- Inter-day< 8%< 15%
Recovery Consistent and tracks analyteMay differ from analyte
Matrix Effect Minimal (< 5%)Variable and can be significant

Note: Data for this compound is based on performance data from validated methods for similar small polar molecules using deuterated internal standards. Data for the structural analog is representative of typical performance and may vary depending on the specific analog chosen.

Experimental Protocols

A robust and validated bioanalytical method is crucial for obtaining reliable data. Below are detailed methodologies for the quantification of N-2-(Hydroxyethyl)-L-valine in biological matrices, typically globin digests.

Sample Preparation: Globin Hydrolysis
  • Isolation of Globin: Isolate globin from erythrocytes by precipitation with an organic solvent (e.g., acetone).

  • Hydrolysis: Subject the purified globin to acidic hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to release the N-2-(Hydroxyethyl)-L-valine adduct.

  • Internal Standard Spiking: Prior to hydrolysis, add a known concentration of this compound to the globin sample.

  • Cleanup: After hydrolysis, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

LC-MS/MS Analysis
  • Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar N-2-(Hydroxyethyl)-L-valine.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from high organic to high aqueous content.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitoring: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both N-2-(Hydroxyethyl)-L-valine and this compound.

Visualizing the Workflow and Principles

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow and the principle of stable isotope dilution.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Blood) globin_iso Globin Isolation start->globin_iso is_spike Spike with This compound globin_iso->is_spike hydrolysis Acid Hydrolysis is_spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms LC-MS/MS Analysis spe->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: A typical experimental workflow for the quantification of N-2-(Hydroxyethyl)-L-valine.

G cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometry cluster_quant Quantification analyte N-2-(Hydroxyethyl)-L-valine (Unknown Amount) ms Measure Peak Area Ratio (Analyte / IS) analyte->ms is This compound (Known Amount) is->ms quant Calculate Analyte Concentration ms->quant

Caption: The principle of stable isotope dilution for accurate quantification.

Conclusion

The selection of an appropriate internal standard is a critical decision in bioanalytical method development. For the quantification of N-2-(Hydroxyethyl)-L-valine, the use of its stable isotope-labeled counterpart, this compound, is strongly recommended. The near-identical physicochemical properties ensure superior accuracy, precision, and reliability by effectively compensating for analytical variability. While structural analogs can be employed, they necessitate more extensive validation to ensure they adequately track the analyte and may not provide the same level of confidence in the final data. For researchers, scientists, and drug development professionals, investing in a stable isotope-labeled internal standard is an investment in the quality and integrity of their bioanalytical results.

References

The Gold Standard for Highly Variable Drug Analysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of highly variable drugs (HVDs) in biological matrices is a significant challenge. The inherent pharmacokinetic variability of HVDs can lead to difficulties in bioequivalence studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard (such as a d4 standard), is widely recognized as the gold standard for mitigating these challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

This guide provides a comprehensive comparison of the accuracy and precision of bioanalytical methods for HVDs using deuterated internal standards versus alternative approaches, such as structural analog internal standards. Supported by experimental data, this guide will detail the methodologies and illustrate the clear advantages of employing a deuterated internal standard.

The Critical Role of Internal Standards in Bioanalysis

An internal standard (IS) is a compound of a known concentration added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. Its purpose is to correct for variability that can occur during sample extraction, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by these variables in the same manner.[1][2]

Stable isotope-labeled internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1] This near-identical chemical nature ensures co-elution with the analyte, meaning they experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[2]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The superiority of deuterated internal standards over structural analogs is evident in the improved accuracy and precision of bioanalytical methods. The following table summarizes validation data from a study on the immunosuppressive drug tacrolimus (B1663567), comparing a ¹³C, D₂-labeled internal standard to a structural analog, ascomycin. While not a d4 standard, the principles and observed improvements are directly applicable.

ParameterAnalyte ConcentrationIsotope-Labeled IS (% Accuracy)Isotope-Labeled IS (% Precision, CV)Structural Analog IS (% Accuracy)Structural Analog IS (% Precision, CV)
Accuracy & Precision Low (1.5 ng/mL)100.63<3.09101.71<3.63
High (16 ng/mL)99.55<3.0997.35<3.63
Matrix Effect Low (1.5 ng/mL)-16.04%--29.07%-
High (16 ng/mL)-16.04%--29.07%-
Process Efficiency Low (1.5 ng/mL)64.11%-53.12%-
High (16 ng/mL)64.11%-53.12%-
Data adapted from a study on tacrolimus, which demonstrates the comparative performance of an isotope-labeled versus a structural analog internal standard.[3]

As the data indicates, while both internal standards provided satisfactory precision, the isotope-labeled internal standard demonstrated a more consistent and less pronounced matrix effect, leading to a higher process efficiency.[3] This ultimately contributes to more reliable and accurate quantification, which is crucial for HVDs.

Experimental Protocols

Below are detailed methodologies for the LC-MS/MS analysis of a highly variable drug using a deuterated internal standard.

Experimental Protocol: Quantification of Sildenafil in Human Plasma using Sildenafil-d8 (B126156) Internal Standard

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add 25 µL of sildenafil-d8 internal standard solution.

  • Vortex mix for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.[4]

2. Chromatographic Separation

  • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.[4]

  • Mobile Phase: A 1:1 blend of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Column Temperature: 40°C.

  • Run Time: Approximately 2 minutes.[5]

3. Mass Spectrometric Detection

  • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions:

    • Sildenafil: m/z 475.2 → 283.2

    • Sildenafil-d8: m/z 483.3 → 283.2[4]

Signaling Pathways and Workflows

The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental process for bioanalytical method validation.

internal_standard_selection start Start: Need for Quantitative Bioanalysis is_needed Is an Internal Standard Necessary? start->is_needed sil_is_available Is a Stable Isotope-Labeled (e.g., d4) IS Available? is_needed->sil_is_available Yes no_is External Standard Method (Higher Risk of Inaccuracy) is_needed->no_is No use_sil_is Use SIL-IS (Gold Standard) sil_is_available->use_sil_is Yes consider_analog Consider Structural Analog IS sil_is_available->consider_analog No end Proceed with Validated Method use_sil_is->end validate_analog Thoroughly Validate Analog IS Performance consider_analog->validate_analog validate_analog->end no_is->end

Caption: Decision workflow for internal standard selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_aliquot Aliquot Plasma Sample add_is Spike with d4-IS sample_aliquot->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate injection Inject into LC-MS/MS evaporate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Integrate Analyte & IS Peaks detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification

Caption: Bioanalytical experimental workflow.

References

cross-validation of methods for ethylene oxide biomonitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of current biomonitoring methods for detecting exposure to ethylene (B1197577) oxide (EtO), a known human carcinogen. The following sections detail the performance of key analytical techniques for measuring EtO biomarkers, provide in-depth experimental protocols, and illustrate the biomonitoring workflow. This information is intended to assist researchers in selecting the most appropriate method for their specific study needs.

Introduction to Ethylene Oxide Biomonitoring

Ethylene oxide is a highly reactive gas used in various industrial processes, including sterilization of medical equipment. Due to its carcinogenic properties, monitoring occupational and environmental exposure is crucial. Biomonitoring for EtO exposure is typically achieved by measuring specific biomarkers in biological samples. The two primary biomarkers used are:

  • N-(2-hydroxyethyl)valine (HEV) : An adduct formed from the reaction of ethylene oxide with the N-terminal valine of hemoglobin. HEV in hemoglobin is a biomarker of cumulative exposure to EtO over the lifespan of red blood cells (approximately 120 days).

  • 2-hydroxyethylmercapturic acid (HEMA) : A urinary metabolite of EtO. HEMA is a biomarker of recent exposure, typically reflecting exposure over the previous few days.[1]

The selection of a biomarker and the analytical method depends on the specific goals of the biomonitoring study, such as assessing long-term cumulative exposure versus recent peak exposures.

Comparison of Analytical Methods

The two main analytical approaches for the quantification of HEV are the modified Edman degradation (MED) followed by gas chromatography-mass spectrometry (GC-MS) and an acid hydrolysis (AH) method followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). For HEMA, the standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A comparison of the performance characteristics of these methods is summarized in the table below.

BiomarkerMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (Repeatability)Accuracy/RecoveryNotes
HEV MED-GC-MS Data not available~1 pmol/g globin[2][3]Data not availableData not availableTraditional method, can be laborious.
HEV AH-HPLC-ESI-MS/MS Data not available~25 pmol/g globin[4]Intra-day: 5%, Inter-day: 6%[4]More accurate than MED-GC-MS[4]Less laborious and more reliable than MED-GC-MS.[4]
HEMA LC-MS/MS 0.5 µg/L - 0.68 µg/L[5]Data not availableIntra- and inter-assay RSD: 2-6%[6]98.2-106.0%[5]Method validation showed excellent robustness, accuracy, and sensitivity.[1]

Note: Direct comparison of all performance characteristics is challenging due to variations in reporting across different studies. The provided data is based on available literature.

Experimental Protocols

Analysis of N-(2-hydroxyethyl)valine (HEV) in Hemoglobin by Modified Edman Degradation and GC-MS

This method involves the cleavage of the HEV adduct from the N-terminal of the globin chain using a modified Edman degradation procedure.

a. Sample Preparation (Globin Isolation):

  • Collect whole blood in EDTA-containing tubes.

  • Lyse erythrocytes with distilled water.

  • Precipitate globin by adding acidified acetone (B3395972) and incubating at -20°C.

  • Centrifuge and wash the globin pellet with acetone.

  • Dry the globin pellet under a stream of nitrogen.

b. Modified Edman Degradation:

  • Dissolve the globin sample in formamide.

  • Add pentafluorophenyl isothiocyanate (PFPITC) and an internal standard (e.g., deuterated HEV).

  • Incubate to allow the formation of the PFPITC-valine-adduct.

  • Cleave the derivatized N-terminal amino acid by adding acetic acid and incubating.

  • Extract the resulting pentafluorophenylthiohydantoin (PFPTH)-HEV derivative with an organic solvent (e.g., diethyl ether).

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis.

c. GC-MS Analysis:

  • Inject the sample into a gas chromatograph equipped with a mass spectrometer.

  • Separate the PFPTH-HEV using a suitable capillary column.

  • Detect and quantify the analyte using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in negative chemical ionization (NCI) mode.

Analysis of N-(2-hydroxyethyl)valine (HEV) in Hemoglobin by Acidic Hydrolysis and HPLC-ESI-MS/MS

This more recent method offers a less laborious alternative to the modified Edman degradation.

a. Sample Preparation (Globin Hydrolysis):

  • Isolate globin from whole blood as described in the previous protocol.

  • Add a known amount of an appropriate internal standard (e.g., deuterated HEV) to the globin sample.

  • Perform total acidic hydrolysis of the globin by adding a strong acid (e.g., hydrochloric acid) and heating.[4]

  • Neutralize the hydrolysate.

  • Purify the sample using solid-phase extraction (SPE) to remove interfering substances.

b. HPLC-ESI-MS/MS Analysis:

  • Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Separate HEV from other amino acids and components using a suitable reversed-phase or HILIC column with a gradient elution.

  • Detect and quantify HEV using MRM in positive ion mode.

Analysis of 2-hydroxyethylmercapturic acid (HEMA) in Urine by LC-MS/MS

This method is the standard for assessing recent exposure to ethylene oxide.

a. Sample Preparation:

  • Thaw frozen urine samples.

  • Add an internal standard (e.g., deuterated HEMA) to an aliquot of the urine sample.

  • For some protocols, a clean-up step using solid-phase extraction (SPE) may be employed to remove matrix interferences, although "dilute-and-shoot" methods are also common.[1]

  • If SPE is used, condition the cartridge, load the sample, wash, and elute the analyte.

  • Evaporate the eluate and reconstitute in the initial mobile phase.

b. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Perform chromatographic separation using a reversed-phase column with a gradient elution, typically with a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid.

  • Detect and quantify HEMA using MRM in negative ion mode.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of ethylene oxide and the general experimental workflow for its biomonitoring.

EthyleneOxide_Metabolism EtO Ethylene Oxide (EtO) GSH_Adduct S-(2-hydroxyethyl)glutathione EtO->GSH_Adduct Glutathione S-transferase (GST) HEV N-(2-hydroxyethyl)valine (HEV) (Hemoglobin Adduct) EtO->HEV Reaction with N-terminal valine HEMA 2-hydroxyethylmercapturic acid (HEMA) (Urinary Biomarker) GSH_Adduct->HEMA Metabolic Processing Hemoglobin Hemoglobin Biomonitoring_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Blood Whole Blood Globin_Isolation Globin Isolation Blood->Globin_Isolation Urine Urine Urine_Cleanup Urine Cleanup (e.g., SPE) Urine->Urine_Cleanup Derivatization Derivatization (e.g., Modified Edman Degradation) Globin_Isolation->Derivatization Hydrolysis Acidic Hydrolysis Globin_Isolation->Hydrolysis LC_MSMS LC-MS/MS Urine_Cleanup->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Hydrolysis->LC_MSMS Quantification Quantification of Biomarker GC_MS->Quantification LC_MSMS->Quantification Exposure_Assessment Exposure Assessment Quantification->Exposure_Assessment

References

A Comparative Guide to Internal Standards for the Quantification of N-2-(Hydroxyethyl)-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalytical landscape, the accurate quantification of biomarkers is paramount for toxicological studies and clinical diagnostics. N-2-(hydroxyethyl)-L-valine (HEV), a key biomarker for exposure to ethylene (B1197577) oxide, requires robust and reliable analytical methods for its determination. A critical component of these methods, particularly those employing mass spectrometry, is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides a comprehensive comparison of the performance characteristics of N-2-(Hydroxyethyl)-L-valine-d4 (d4-HEV) against its 13C- and 15N-labeled counterparts.

Performance Characteristics: A Head-to-Head Comparison

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-behavior is crucial for correcting analytical variability and matrix effects. While d4-HEV is a commonly used internal standard, 13C- and 15N-labeled analogs are often considered superior due to inherent properties of the isotopic labels.

Key Performance Attributes:

  • Isotopic Stability: Deuterium (B1214612) (²H) labels, particularly when located on exchangeable sites (e.g., -OH, -NH), can be prone to back-exchange with protons from the solvent or matrix. This can compromise the accuracy of quantification. Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labels are incorporated into the carbon or nitrogen backbone of the molecule, making them significantly more stable and not susceptible to exchange.

  • Chromatographic Co-elution: A significant drawback of deuterated standards is the "isotope effect," where the difference in mass between protium (B1232500) and deuterium can lead to a slight chromatographic separation from the unlabeled analyte. This can be particularly problematic in high-resolution chromatography, as it may lead to differential matrix effects for the analyte and the internal standard, impacting accuracy. In contrast, the larger mass of ¹³C and ¹⁵N isotopes results in a negligible isotope effect, ensuring near-perfect co-elution with the analyte.

  • Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic crosstalk. d4-HEV provides a +4 Da mass shift. Depending on the specific labeling pattern, ¹³C and ¹⁵N-labeled standards can also be synthesized to provide an adequate mass difference.

Quantitative Performance Data

Performance MetricThis compound¹³C-labeled HEV (Theoretical)¹⁵N-labeled HEV (Theoretical)
Limit of Quantitation (LOQ) 0.0095 ng/mL (0.026 pmol/mg globin)[1]Expected to be similar or betterExpected to be similar or better
Linearity (Correlation Coefficient) R² > 0.999[1]Expected to be ≥ 0.99Expected to be ≥ 0.99
Intra-day Precision (RSD) ≤ 11.2%[1]Expected to be lower due to better co-elutionExpected to be lower due to better co-elution
Inter-day Precision (RSD) ≤ 8.73%[1]Expected to be lower due to better co-elutionExpected to be lower due to better co-elution
Accuracy 89.3% to 105%[1]Expected to be higher and more consistentExpected to be higher and more consistent
Stability (Freeze-Thaw) Stable for 3 cycles over 48h (Accuracy: 94.8% to 109%)[1]High stability expectedHigh stability expected
Stability (Room Temperature) Stable for 24h (Accuracy: 94.8% to 109%)[1]High stability expectedHigh stability expected

Experimental Methodologies

Two primary analytical techniques are employed for the quantification of HEV using a stable isotope-labeled internal standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for HEV Quantification

This method involves the direct analysis of HEV after acidic hydrolysis of globin.

1. Sample Preparation (Acidic Hydrolysis):

  • Isolate globin from red blood cells.

  • Add a known amount of this compound internal standard to the globin sample.

  • Hydrolyze the globin sample using a strong acid (e.g., hydrochloric acid) at an elevated temperature.

  • Neutralize the hydrolysate.

  • Purify the sample, for example, by solid-phase extraction (SPE).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for both HEV and d4-HEV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Globin Globin Sample Add_IS Add d4-HEV IS Globin->Add_IS Hydrolysis Acidic Hydrolysis Add_IS->Hydrolysis Purification Purification (SPE) Hydrolysis->Purification LC LC Separation Purification->LC MSMS MS/MS Detection LC->MSMS Data Data Analysis MSMS->Data

LC-MS/MS workflow for HEV analysis.
GC-MS Method for HEV Quantification (Modified Edman Degradation)

This traditional method involves the derivatization of HEV prior to analysis.

1. Sample Preparation (Modified Edman Degradation):

  • Isolate globin from red blood cells.

  • Add a known amount of this compound internal standard.

  • React the N-terminal valine (including HEV) with a derivatizing agent (e.g., pentafluorophenyl isothiocyanate).

  • Cleave the derivatized N-terminal amino acid to form a stable thiohydantoin derivative.

  • Extract the derivative.

2. GC-MS Analysis:

  • Gas Chromatographic Separation:

    • Column: A capillary column suitable for the separation of the derivatized analytes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Globin Globin Sample Add_IS Add d4-HEV IS Globin->Add_IS Derivatization Modified Edman Degradation Add_IS->Derivatization Extraction Extraction Derivatization->Extraction GC GC Separation Extraction->GC MS MS Detection GC->MS Data Data Analysis MS->Data

GC-MS workflow for HEV analysis.

Conclusion

This compound is a well-established and validated internal standard for the quantification of HEV, providing good sensitivity, linearity, and precision. However, for assays demanding the highest level of accuracy and to mitigate the potential risks associated with deuterated standards, such as chromatographic shifts and isotopic instability, the use of ¹³C- or ¹⁵N-labeled HEV is recommended. While typically more expensive to synthesize, these alternatives offer superior performance by more closely mimicking the behavior of the native analyte, thereby providing more robust and reliable data for critical research and clinical applications. The choice of internal standard should be guided by the specific requirements of the analytical method and the desired level of data quality.

References

A Comparative Guide to Analytical Platforms for Hepatitis E Virus (HEV) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate detection and quantification of Hepatitis E Virus (HEV) are critical for diagnostics, vaccine development, and antiviral therapy assessment. The primary analytical platforms employed for HEV analysis fall into two categories: molecular assays that detect viral nucleic acids and serological assays that measure host immune responses or viral antigens. This guide provides a comparative analysis of these platforms, supported by performance data and detailed experimental protocols.

Platform 1: Molecular Assays (Nucleic Acid Amplification Tests - NAT)

Molecular assays are the gold standard for detecting active HEV infection. By targeting and amplifying the viral RNA, these platforms offer high sensitivity, making them indispensable for early diagnosis, especially during the viremic phase before a significant antibody response is mounted.[1] The most common NAT platforms are real-time reverse transcription PCR (RT-qPCR) and digital PCR (dPCR).

Performance of Molecular Assays

Molecular assays are distinguished by their exceptional analytical sensitivity, often measured by the Limit of Detection (LOD) in International Units per milliliter (IU/mL). Lower LOD values indicate a higher sensitivity. Studies comparing different commercial and in-house RT-qPCR assays reveal significant performance variability, highlighting the need for standardization.[1] Digital RT-PCR (RT-dPCR) has emerged as a newer platform that allows for absolute quantification without a standard curve, showing sensitivity comparable to RT-qPCR.[2][[“]]

Assay/PlatformTarget95% Limit of Detection (LOD)Sample TypeReference
RT-qPCR
RealStar HEV RT-PCRHEV RNA37.8 IU/mL (Individual Sample)Plasma[1]
RealStar HEV RT-PCRHEV RNA4.7 IU/mL (Pooled Samples)Plasma[1]
hepatitis@ceeramToolsHEV RNA86.8 IU/mL (Individual Sample)Plasma[1]
hepatitis@ceeramToolsHEV RNA91.2 IU/mL (Pooled Samples)Plasma[1]
ampliCube HEV RT-PCRHEV RNA180.4 IU/mL (Individual Sample)Plasma[1]
In-house pangenotypic assayHEV RNADetected cases missed by commercial kitsPatient Samples[4]
RT-dPCR
Microfluidic RT-dPCRHEV RNASimilar sensitivity to RT-qPCRPig Liver Products[2][[“]]
Experimental Protocol: HEV RNA Quantification by RT-qPCR

This protocol provides a generalized workflow for the detection and quantification of HEV RNA from plasma or serum.

  • Sample Collection and Storage : Collect whole blood in EDTA tubes. Separate plasma or serum by centrifugation within 6 hours. Store samples at -80°C until analysis.

  • RNA Extraction :

    • Thaw plasma/serum samples on ice.

    • Extract viral RNA from a defined volume (e.g., 140 µL to 1 mL) using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.[5]

    • Elute the purified RNA in a nuclease-free buffer and store it at -80°C.

  • Reverse Transcription & Real-Time PCR :

    • Prepare a master mix containing a one-step RT-qPCR buffer, reverse transcriptase, DNA polymerase, and specific primers/probes targeting a conserved region of the HEV genome (e.g., ORF3).[5][6]

    • Add a specific volume of the extracted RNA to the master mix.

    • Include a quantitative standard, such as the WHO International Standard for HEV RNA, in serial dilutions to generate a standard curve for quantification.[1]

    • Run the reaction on a real-time PCR cycler with appropriate thermal cycling conditions (a reverse transcription step followed by PCR amplification cycles).

  • Data Analysis :

    • The instrument software measures the fluorescence signal at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence exceeds a background threshold.

    • Quantify the HEV RNA concentration (in IU/mL or copies/mL) in the samples by interpolating their Ct values against the standard curve.[7]

Diagram: RT-qPCR Workflow for HEV RNA Detection

G cluster_prep Sample Preparation cluster_analysis Molecular Analysis cluster_result Result Sample Patient Sample (Plasma/Serum) Extraction Viral RNA Extraction Sample->Extraction Input Volume (e.g., 1 mL) RT_qPCR One-Step RT-qPCR (Reverse Transcription + Amplification) Extraction->RT_qPCR Purified RNA Detection Real-Time Fluorescence Detection RT_qPCR->Detection Quant Quantification (vs. Standard Curve) Detection->Quant Result HEV RNA Titer (IU/mL) Quant->Result G cluster_prep Sample Preparation cluster_assay Immunoassay Steps cluster_result Result Sample Patient Sample (Plasma/Serum) Dilution Sample Dilution Sample->Dilution Incubate_Sample 1. Incubate Sample in Antigen-Coated Well Dilution->Incubate_Sample Wash1 2. Wash Incubate_Sample->Wash1 Incubate_Conj 3. Add & Incubate Enzyme Conjugate Wash1->Incubate_Conj Wash2 4. Wash Incubate_Conj->Wash2 Add_Substrate 5. Add Substrate & Stop Solution Wash2->Add_Substrate Read Read Optical Density Add_Substrate->Read Analysis Calculate S/CO Ratio Read->Analysis Result Positive / Negative for Anti-HEV Ab Analysis->Result G Patient Patient Cohort Acute Acute Symptoms or Immunocompromised Patient->Acute Screening Blood Donor Screening or Sero-Prevalence Study Patient->Screening NAT Molecular Assay (NAT) + Serology (IgM) Acute->NAT Primary Choice Serology Serology Assay (IgG +/- IgM) Screening->Serology Primary Choice Result_NAT Result: Active Infection Status NAT->Result_NAT Result_Sero Result: Immune Status / Exposure Serology->Result_Sero

References

regulatory guidelines for ethylene oxide biomarker validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of biomarkers for ethylene (B1197577) oxide (EtO) exposure, a critical aspect in both toxicological assessment and the development of new pharmaceuticals. Ethylene oxide is a known carcinogen, and monitoring exposure through reliable biomarkers is essential for ensuring patient and worker safety.[1][2][3] This document outlines the key biomarkers of EtO exposure, compares the analytical methods used for their validation, and provides insights into the regulatory landscape.

Key Biomarkers of Ethylene Oxide Exposure

The primary biomarkers used to assess EtO exposure are adducts formed with macromolecules like hemoglobin and DNA.[4]

  • N-(2-hydroxyethyl)valine (HEV) in Hemoglobin: This is a widely used long-term biomarker of EtO exposure.[4][5] The formation of HEV in hemoglobin provides a cumulative measure of exposure over the lifespan of red blood cells (approximately 120 days).[6]

  • DNA Adducts (e.g., N7-(2-hydroxyethyl)guanine - N7-HEG): These are direct indicators of EtO's genotoxic potential.[3][4] While highly relevant for assessing carcinogenic risk, DNA adducts can be subject to repair mechanisms, which may affect their persistence.[4]

  • Urinary Metabolites (e.g., S-(2-hydroxyethyl)mercapturic acid - HEMA): HEMA is a short-term biomarker that reflects recent exposure to EtO.[4][7] However, it is not specific to EtO and can also be a metabolite of other compounds like acrylonitrile (B1666552) and vinyl chloride.[4]

Comparison of Analytical Methods for Biomarker Validation

The validation of analytical methods for these biomarkers is crucial for obtaining reliable and accurate data. The following table summarizes and compares the most common analytical techniques.

Analytical MethodBiomarker(s)PrincipleAdvantagesLimitationsKey Validation Parameters & Performance Data
Gas Chromatography-Mass Spectrometry (GC-MS) HEVDerivatization of the analyte to a volatile compound, separation by GC, and detection by MS. A common approach involves a modified Edman degradation.[1][5]High sensitivity and specificity. Well-established method.Laborious sample preparation.[1]Limit of Quantitation (LOQ): ~25 pmol HEV/g globin.[1] Intra-day Repeatability: 5%.[1] Between-day Repeatability: 6%.[1]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) HEV, N7-HEG, HEVLSeparation of the analyte by HPLC followed by sensitive and specific detection using tandem mass spectrometry.[1][6]High throughput, high specificity, and can be used for multiple adducts simultaneously. Less laborious than GC-MS.[1][8]Potential for matrix effects. Requires sophisticated instrumentation.Correlation with GC-MS (R²): > 0.95.[1] Method Detection Limit (for EtO in air): 10 ppt.[9]
Immunoassays (e.g., ELISA) DNA AdductsUtilizes specific antibodies to detect and quantify the adducts.High throughput, relatively low cost.Potential for cross-reactivity, may have lower specificity compared to MS-based methods.Sensitivity can be high, but validation against a reference method is critical.[8][10]

Regulatory Landscape for Ethylene Oxide Biomarker Validation

For medical devices, the focus of regulatory guidelines (e.g., ISO 11135) is on the validation of the EtO sterilization process itself and ensuring that residual EtO levels are within safe limits.[12][13][14] The European Medicines Agency (EMA) also provides guidance on the limitations of using EtO in the manufacture of medicinal products, specifying limits for residual EtO.[15][16]

Experimental Protocols

Protocol 1: Determination of N-(2-hydroxyethyl)valine (HEV) in Globin by HPLC-ESI-MS/MS

This protocol is based on the method described by Mraz et al. (2018).[1]

  • Globin Isolation: Isolate globin from red blood cells by precipitation with acetone.

  • Acidic Hydrolysis: Subject the globin to total acidic hydrolysis to release the HEV adducts.

  • Sample Cleanup: Use solid-phase extraction (SPE) to clean up the hydrolysate.

  • HPLC-ESI-MS/MS Analysis:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small percentage of formic acid.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) of the specific precursor-product ion transitions for HEV and an internal standard.

  • Quantification: Quantify HEV by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: General Workflow for DNA Adduct Analysis by LC-MS/MS

This protocol is a generalized workflow based on principles described in the literature.[8]

  • DNA Isolation: Extract high-purity DNA from the biological matrix (e.g., tissue, cells).

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • Sample Enrichment (Optional): Use immunoaffinity chromatography or other techniques to enrich for the adducted nucleosides.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase column suitable for nucleoside separation.

    • Mobile Phase: A gradient of aqueous and organic solvents.

    • Ionization: ESI in positive ion mode.

    • Detection: MRM of the specific transitions for the DNA adduct of interest (e.g., N7-HEG) and an isotopically labeled internal standard.

  • Quantification: Calculate the concentration of the DNA adduct based on a calibration curve prepared with known standards.

Visualizations

EthyleneOxide_Biomarker_Formation EtO Ethylene Oxide (EtO) Hemoglobin Hemoglobin (N-terminal Valine) EtO->Hemoglobin Alkylation DNA DNA (Guanine) EtO->DNA Alkylation HEV N-(2-hydroxyethyl)valine (HEV) Hemoglobin->HEV N7_HEG N7-(2-hydroxyethyl)guanine (N7-HEG) DNA->N7_HEG Biomarker Biomarker of Effect HEV->Biomarker N7_HEG->Biomarker Exposure Exposure Exposure->EtO

Caption: Formation of key ethylene oxide biomarkers.

Biomarker_Validation_Workflow SampleCollection Sample Collection (Blood, Urine, Tissue) SampleProcessing Sample Processing (e.g., Isolation of Globin/DNA) SampleCollection->SampleProcessing AnalyticalMeasurement Analytical Measurement (e.g., LC-MS/MS) SampleProcessing->AnalyticalMeasurement DataAnalysis Data Analysis & Quantification AnalyticalMeasurement->DataAnalysis Validation Method Validation DataAnalysis->Validation Specificity Specificity Validation->Specificity Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Reproducibility) Validation->Precision Stability Stability Validation->Stability

References

A Comparative Guide to Proficiency Testing for N-2-(Hydroxyethyl)-L-valine (HEV) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proficiency testing (PT) and quality assurance programs essential for the accurate and reliable measurement of N-2-(Hydroxyethyl)-L-valine (HEV). HEV is a critical biomarker for assessing exposure to ethylene (B1197577) oxide, a known carcinogen. Ensuring the precision of HEV measurements is paramount for clinical diagnostics, occupational safety, and regulatory compliance. This document details available programs, compares analytical methodologies, and presents supporting data to aid laboratories in selecting the most appropriate quality control schemes.

Introduction to HEV and Proficiency Testing

N-2-(Hydroxyethyl)-L-valine (HEV) is a hemoglobin adduct formed from the reaction of ethylene oxide with the N-terminal valine of the globin chain. Its measurement in blood provides a reliable estimate of cumulative exposure to ethylene oxide over the lifespan of red blood cells (approximately 120 days). Given its significance, the accuracy of HEV quantification is critical.

Proficiency testing (PT) is a cornerstone of laboratory quality management. It involves an external provider distributing standardized, blind samples to a group of laboratories. Each laboratory analyzes the samples and reports its results to the provider, who then compiles the data, evaluates performance, and provides a comprehensive report. This process allows laboratories to benchmark their performance against peers, identify potential analytical biases, and take corrective action.

Overview of Available Proficiency Testing Programs

Formal, commercially available proficiency testing programs specifically for HEV are not as widespread as for more common clinical analytes. However, several reputable institutions and research initiatives have established inter-laboratory comparison (ILC) and quality assurance programs that serve a similar function. The primary providers in this specialized area are European-based organizations focused on occupational and environmental health.

A key program in this field is the German External Quality Assessment Scheme (G-EQUAS), organized by the Institute and Outpatient Clinic for Occupational, Social and Environmental Medicine of the Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU). Another significant contributor is the Institute for Prevention and Occupational Medicine of the German Social Accident Insurance (IPA). These programs provide an external quality control framework for laboratories measuring biomarkers of chemical exposure.

Comparative Analysis of Methodologies and Performance

The predominant analytical method for HEV quantification is Gas Chromatography-Mass Spectrometry (GC-MS), often involving derivatization of the analyte. While specific protocols may vary, the general workflow is standardized. Performance in PT schemes is typically evaluated using z-scores, which quantify the difference between a laboratory's result and the consensus value from all participating laboratories.

Table 1: Summary of Performance Data from a Representative Inter-laboratory Comparison Program

Parameter Sample A Sample B Sample C Sample D
Assigned Value (µg/L) 3.110.129.592.6
Number of Participants 13131313
Mean Value (µg/L) 3.210.129.992.9
Standard Deviation (µg/L) 0.51.13.29.4
Relative Std. Dev. (%) 15.610.910.710.1
Acceptable Range (µg/L) 2.1 - 4.17.8 - 12.423.1 - 35.974.4 - 110.8

Data derived from a representative G-EQUAS round. The assigned value is determined by the organizing institution, often using reference methods.

The data indicates good agreement among participating laboratories, with relative standard deviations typically between 10% and 16%. This level of precision is considered acceptable for biomarker analysis in the context of occupational exposure monitoring.

Experimental Protocols

The accurate measurement of HEV requires a robust and well-validated analytical method. The most commonly employed method is a modified Edman degradation procedure followed by GC-MS analysis.

Key Steps in the Modified Edman Degradation Method for HEV Analysis:

  • Globin Isolation: Red blood cells are lysed, and globin is precipitated from the hemoglobin using an organic solvent.

  • Derivatization: The isolated globin is reacted with pentafluorophenyl isothiocyanate (PFPITC). This reagent cleaves the N-terminal valine, including the HEV adduct, to form a stable derivative.

  • Extraction: The derivatized HEV (PFPTH-HEV) is extracted from the reaction mixture using an organic solvent.

  • GC-MS Analysis: The extracted sample is injected into a gas chromatograph coupled with a mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: The concentration of HEV is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., d4-HEV), which is added at the beginning of the procedure to correct for variations in sample preparation and instrument response.

G cluster_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood Sample Lysate RBC Lysis & Globin Precipitation Blood->Lysate Globin Isolated Globin Lysate->Globin Deriv Derivatization with PFPITC Globin->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Final_Extract Final Extract Extract->Final_Extract GCMS GC-MS Analysis (SIM Mode) Final_Extract->GCMS Data Data Acquisition GCMS->Data Quant Quantification vs. Internal Standard Data->Quant Result Reported HEV Concentration Quant->Result

Caption: Workflow for HEV analysis using the modified Edman degradation method.

The Proficiency Testing Process

Participation in a PT scheme follows a structured, cyclical process designed to provide continuous quality improvement.

G cluster_provider PT Provider cluster_lab Participant Laboratory Prep Prepare & Distribute Samples Collect Collect Results Prep->Collect Receive Receive PT Samples Prep->Receive Analyze Statistical Analysis Collect->Analyze Report Issue Performance Report Analyze->Report Review Review Report & Take Action Report->Review Test Analyze Samples Receive->Test Submit Submit Results Test->Submit Submit->Collect Submit->Review Review->Test Corrective Action

Safety Operating Guide

Navigating the Disposal of N-2-(Hydroxyethyl)-L-valine-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals extends to their proper disposal. This guide provides essential safety and logistical information for the disposal of N-2-(Hydroxyethyl)-L-valine-d4, ensuring compliance and safety in your laboratory operations.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the safety information for the closely related, non-deuterated compound, L-valine, which is generally not considered a hazardous substance[1][2]. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for a site-specific risk assessment and definitive disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses

  • Laboratory coat

Handle the compound in a well-ventilated area to minimize the potential for inhalation. In the event of a spill, prevent dust generation by gently sweeping the solid material into a designated and labeled waste container.

Step-by-Step Disposal Protocol

The disposal of this compound should align with your institution's guidelines for non-hazardous chemical waste[3][4][5].

  • Waste Identification and Collection:

    • Collect waste this compound in a clearly labeled, sealed, and compatible container.

    • Avoid mixing with other waste streams unless compatibility has been verified.

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include the CAS number: 120398-50-7[6][7].

    • Note the approximate quantity of the waste.

  • Disposal of Small Quantities:

    • For small residual amounts, disposal as general laboratory solid waste may be permissible, pending institutional approval.

    • Place the material in a designated container for non-hazardous or laboratory chemical waste, as directed by your facility's waste management plan[8].

  • Disposal of Large Quantities:

    • For larger quantities, it is crucial to consult your institution's EHS department for specific disposal instructions[8].

    • Incineration at a licensed hazardous waste facility is a common and effective disposal method for many organic compounds and may be required[8].

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should be collected in the same solid chemical waste container[8].

Quantitative Data Summary

While no specific quantitative disposal limits for this compound were found, general guidelines for laboratory chemical waste can be informative. The following table summarizes typical disposal considerations.

ParameterGuidelineCitation
Regulatory Framework Non-hazardous wastes may be regulated under RCRA Subtitle D, which governs solid waste.[9]
Small Quantity Disposal May be permissible in regular trash if confirmed non-hazardous by EHS.[3]
Liquid Waste (if in solution) Sewer disposal may be an option for some non-hazardous, water-soluble chemicals, but requires prior approval from EHS and adherence to volume and concentration limits.[4][5]
Empty Containers Must be "RCRA Empty" before disposal in regular trash. Containers that held acutely hazardous materials require triple rinsing.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have waste this compound for disposal check_sds Consult Safety Data Sheet (SDS) for specific disposal instructions. start->check_sds sds_available SDS Available? check_sds->sds_available follow_sds Follow specific instructions outlined in the SDS. sds_available->follow_sds Yes no_sds No specific SDS found. Proceed based on non-hazardous amino acid derivative guidelines. sds_available->no_sds No end End of Disposal Process follow_sds->end consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance and to confirm classification. no_sds->consult_ehs ehs_classifies EHS Classification consult_ehs->ehs_classifies non_hazardous Classified as Non-Hazardous Waste ehs_classifies->non_hazardous Non-Hazardous hazardous Classified as Hazardous Waste ehs_classifies->hazardous Hazardous dispose_non_haz Collect in a labeled container for non-hazardous chemical waste. Follow institutional procedures. non_hazardous->dispose_non_haz dispose_haz Collect in a labeled hazardous waste container. Follow all institutional and regulatory (RCRA) procedures for hazardous waste disposal. hazardous->dispose_haz dispose_non_haz->end dispose_haz->end

Caption: Disposal decision workflow for this compound.

References

Comprehensive Safety and Operational Guide for N-2-(Hydroxyethyl)-L-valine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for N-2-(Hydroxyethyl)-L-valine-d4, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this deuterated amino acid derivative.

Chemical Identifier and Properties Summary

A summary of the key chemical identifiers and properties for this compound is presented below.

PropertyValue
Chemical Name (2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid[1]
Synonyms This compound[1]
CAS Number 120398-50-7[1]
Molecular Formula C7H11D4NO3[1]
Molecular Weight 165.22 g/mol [1]
Appearance White Crystalline Solid[2]
Storage Temperature -20°C[1] or 2-8°C Refrigerator, Under Inert Atmosphere[2]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3][4]
Face ShieldRecommended when there is a risk of splashing.[5]
Hand Protection Disposable Nitrile or Latex GlovesInspect before use and change frequently, especially after contact with the substance.[6][7]
Body Protection Laboratory CoatShould be clean, buttoned, and fit properly to cover as much skin as possible.[6]
Respiratory Protection Not generally required under normal use conditions with adequate ventilation.If dust is generated, a NIOSH-approved respirator may be necessary.[4][8]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily accessible.

  • Weighing and Aliquoting :

    • Perform these tasks in a designated area, preferably within a chemical fume hood or on a bench with good ventilation to minimize inhalation of any dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • Close the container tightly after use to prevent contamination and exposure.

  • Dissolving :

    • When preparing solutions, add the solid to the solvent slowly.

    • If the dissolution process is exothermic or generates fumes, perform this step in a fume hood.

  • Post-Handling :

    • Clean the work area thoroughly after handling is complete.

    • Wash hands thoroughly with soap and water.

Storage Plan

  • Short-term Storage : Store in a tightly sealed container in a refrigerator at 2-8°C.[2]

  • Long-term Storage : For extended periods, store at -20°C in a tightly sealed container under an inert atmosphere.[1]

  • Incompatible Materials : Keep away from strong oxidizing agents.[4]

Disposal Plan

Deuterated compounds do not typically require special disposal considerations beyond those for their non-deuterated counterparts.[9] However, always adhere to local, state, and federal regulations for chemical waste disposal.

Step-by-Step Disposal Protocol

  • Waste Collection :

    • Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Storage of Waste :

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request :

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not pour chemical waste down the drain.[10]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Prepare Clean Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound in Ventilated Area don_ppe->weigh dissolve 4. Dissolve in Solvent (if applicable) weigh->dissolve clean_area 5. Clean Work Area dissolve->clean_area store 6. Store Remaining Compound Properly clean_area->store dispose 7. Dispose of Waste clean_area->dispose

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.[4]

Logical Relationship of Safety Protocols

G compound N-2-(Hydroxyethyl)- L-valine-d4 handling Safe Handling Procedures compound->handling ppe Personal Protective Equipment (PPE) handling->ppe storage Proper Storage handling->storage disposal Waste Disposal handling->disposal safety Laboratory Safety ppe->safety storage->safety disposal->safety

Caption: The relationship between the chemical and the safety protocols required for its handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.